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  • Product: 4-fluoro-2,3-dihydro-1H-inden-2-amine
  • CAS: 162752-09-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-fluoro-2,3-dihydro-1H-inden-2-amine

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 4-fluoro-2,3-dihydro-1H-inden-2-amine, a valuable fluorinated building block in modern drug discovery. The strate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 4-fluoro-2,3-dihydro-1H-inden-2-amine, a valuable fluorinated building block in modern drug discovery. The strategic introduction of fluorine into bioactive molecules is a well-established method for modulating critical properties such as metabolic stability, lipophilicity, and binding affinity.[1] This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a deep dive into the chemical principles and strategic decisions underpinning the synthesis.

Introduction and Retrosynthetic Strategy

4-fluoro-2,3-dihydro-1H-inden-2-amine, also known as 4-fluoro-2-aminoindan, is a key intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutics.[1] Its synthesis is best approached through a logical retrosynthetic analysis, which identifies the most efficient and high-yielding route from readily available starting materials.

The primary amine functionality immediately suggests a powerful and highly utilized transformation in organic synthesis: reductive amination .[2][3] This method reliably converts a carbonyl group, in this case, a ketone, into an amine via an imine intermediate.[4] This leads to our key intermediate, 4-fluoro-2,3-dihydro-1H-inden-2-one . The synthesis of this fluorinated indanone is the initial critical phase of our pathway.

The overall synthetic strategy is therefore a two-stage process:

  • Stage 1: Synthesis of the key ketone intermediate, 4-fluoro-2,3-dihydro-1H-inden-2-one.

  • Stage 2: Conversion of the ketone to the target primary amine via one-pot reductive amination.

Retrosynthesis Target 4-fluoro-2,3-dihydro-1H-inden-2-amine Intermediate_Ketone 4-fluoro-2,3-dihydro-1H-inden-2-one Target->Intermediate_Ketone Reductive Amination Starting_Material 3-Fluorophenylacetic acid Intermediate_Ketone->Starting_Material Intramolecular Friedel-Crafts Acylation Reductive_Amination_Mechanism cluster_0 Imine Formation (Acid Catalyzed) cluster_1 Reduction Ketone 4-Fluoroindan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃, H⁺ Ammonia NH₃ Imine Imine Intermediate Hemiaminal->Imine - H₂O Product 4-Fluoro-2-aminoindan Imine->Product + [H⁻] ReducingAgent [H⁻] (e.g., NaBH(OAc)₃)

Sources

Exploratory

"4-fluoro-2,3-dihydro-1H-inden-2-amine" chemical properties

An In-Depth Technical Guide to 4-Fluoro-2,3-dihydro-1H-inden-2-amine Abstract This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and safety co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoro-2,3-dihydro-1H-inden-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations for 4-fluoro-2,3-dihydro-1H-inden-2-amine. As a fluorinated derivative of the indane scaffold, this compound represents a valuable building block for medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support further investigation and application of this compound.

Introduction and Molecular Structure

4-Fluoro-2,3-dihydro-1H-inden-2-amine (CAS No: 162752-09-2) is a primary amine built upon a fluorinated indane core. The indane ring system is a privileged scaffold found in numerous biologically active molecules. The addition of a fluorine atom to the aromatic ring is a common strategy in modern drug design to enhance pharmacological profiles.[2][4] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can lead to improved potency, reduced metabolic degradation, and better cell permeability.[2] This guide will explore the foundational chemical characteristics that make this molecule a promising candidate for library synthesis and lead optimization programs.

Caption: Chemical structure of 4-fluoro-2,3-dihydro-1H-inden-2-amine.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The data below has been consolidated from supplier technical data sheets.

PropertyValueSource
CAS Number 162752-09-2
Molecular Formula C₉H₁₀FN
Molecular Weight 151.18 g/mol Inferred from Formula
IUPAC Name 4-fluoro-2,3-dihydro-1H-inden-2-amine
Physical Form White to Yellow Solid
Purity ≥96%
Storage Temperature 2-8 °C

The recommendation for refrigerated storage (2-8 °C) suggests that the compound may have limited long-term stability at ambient temperatures, a common consideration for primary amines which can be susceptible to oxidation or degradation.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not publicly available, a predictive analysis based on its structure and established principles of spectroscopy provides a reliable characterization framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the nitrogen atom will deshield adjacent protons.[5][6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C5-H, C6-H, C7-H)6.8 - 7.5Multiplets (m)3H
Amine (NH₂)1.5 - 3.0 (broad)Singlet (s, broad)2H
Aliphatic (C2-H)~3.0 - 3.5Multiplet (m)1H
Aliphatic (C1-H₂, C3-H₂)~2.5 - 3.2Multiplets (m)4H

Causality: The broadness of the NH₂ signal is typical and results from quadrupole broadening and chemical exchange.[6] This signal will disappear upon a D₂O shake, a standard method for identifying exchangeable protons.[5][6] The protons on the carbons adjacent to the nitrogen (C1, C2, C3) are expected to be in the downfield aliphatic region due to the inductive effect of the amine.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the nine carbon atoms, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JC-F).

  • Aromatic Carbons: ~110-165 ppm. The C4 carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JC-F ≈ 240-250 Hz).

  • Aliphatic Carbons: ~30-60 ppm. The C2 carbon bonded to the amino group will be in the range of 40-55 ppm.

¹⁹F NMR Spectroscopy

A single resonance is expected for the fluorine atom. For an aryl fluoride of this type, the chemical shift would likely appear in the range of δ -110 to -130 ppm in the ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

As a primary amine, 4-fluoro-2,3-dihydro-1H-inden-2-amine will exhibit characteristic N-H stretching vibrations.[5][6][7]

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity/Shape
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium, two sharp bands
Aromatic C-H Stretch3000 - 3100Medium to weak
Aliphatic C-H Stretch2850 - 2960Medium to strong
N-H Bend (scissoring)1580 - 1650Medium to strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1250 - 1335Medium (aromatic amine character)
C-F Stretch1100 - 1250Strong

Causality: Primary amines are distinguished by the presence of two N-H stretching bands (symmetric and asymmetric), unlike secondary amines which show only one, and tertiary amines which show none.[6][7] This provides a definitive diagnostic tool for identifying the primary amine functionality.

Synthesis and Reactivity

Plausible Synthetic Pathway

start 4-Fluoro-2,3-dihydro-1H-inden-2-one (Precursor) step1 Reaction with Ammonia (NH₃) or Hydroxylamine (NH₂OH) start->step1 intermediate Imine or Oxime Intermediate step1->intermediate step2 Reduction Step intermediate->step2 product 4-Fluoro-2,3-dihydro-1H-inden-2-amine (Final Product) step2->product reagents Reducing Agent (e.g., NaBH₃CN, H₂/Pd, or Al-Ni alloy) reagents->step2

Caption: Plausible workflow for the synthesis of 4-fluoro-2,3-dihydro-1H-inden-2-amine.

Chemical Reactivity

The reactivity of this molecule is dominated by the primary amine functionality.

  • Basicity: As an amine, the nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base. It will readily react with acids to form ammonium salts, such as the hydrochloride salt. This property is crucial for purification and for creating formulations with improved solubility and stability.

  • Nucleophilicity: The nitrogen lone pair also makes the compound a potent nucleophile. It can participate in a wide range of reactions, including:

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, direct alkylation can lead to over-alkylation, yielding mixtures of products.[9]

    • Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is a highly reliable and common transformation.

    • Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which can then be reduced to yield more complex secondary or tertiary amines.

Applications in Research and Drug Discovery

The true value of 4-fluoro-2,3-dihydro-1H-inden-2-amine lies in its potential as a molecular building block.

  • Fluorine in Medicinal Chemistry: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity by participating in favorable electrostatic interactions and alter pKa and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug.[2][4] Twelve of the fifty-five drugs approved by the FDA in 2023 contained fluorine, highlighting the continued importance of this element in drug discovery.[2][4]

  • Privileged Scaffolds: The indane core is a "privileged scaffold," meaning it is a structural framework that is recurrent in active pharmaceutical ingredients across different biological targets. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups to interact with protein binding sites. For example, the related compound 2,3-dihydro-1H-inden-1-amine is a key intermediate in the synthesis of Rasagiline, a drug used for the treatment of Parkinson's disease.[8]

By combining the benefits of the indane scaffold with the strategic placement of a fluorine atom, 4-fluoro-2,3-dihydro-1H-inden-2-amine serves as an ideal starting point for generating novel chemical entities with high potential for biological activity.

Safety and Handling

According to supplier safety data, this compound is classified as hazardous. Appropriate safety precautions are mandatory during handling and storage.

Hazard CategoryCodeDescription
Pictogram Corrosion
Signal Word Danger
Hazard Statements H302Harmful if swallowed.
H318Causes serious eye damage.
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection.[10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
  • Handling: Use only under a chemical fume hood.[11] Do not breathe dust, fume, gas, mist, vapors, or spray.[11] Avoid contact with skin, eyes, and clothing.[12] Wash hands and any exposed skin thoroughly after handling.[11]

  • Storage: Store locked up in a cool, dry, and well-ventilated place.[10][11] Keep the container tightly closed.[10] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

Conclusion

4-Fluoro-2,3-dihydro-1H-inden-2-amine is a well-defined chemical entity with significant potential for application in medicinal chemistry and materials science. Its combination of a fluorinated aromatic ring and a nucleophilic primary amine on a rigid indane scaffold makes it a versatile building block for the synthesis of novel compounds. This guide has provided a detailed analysis of its chemical properties, spectroscopic signature, and reactivity, offering a solid foundation for its use in advanced research and development projects. Adherence to strict safety protocols is essential when working with this compound.

References

  • Fisher Scientific. (2007, December 10). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • Fluorochem. * (S)-4-Fluoro-2,3-dihydro-1H-inden-1-aminehydrochloride*.
  • Sigma-Aldrich. * (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol*.
  • Sigma-Aldrich. * (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride*.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • MSC Industrial Supply. (2016, June 8). Safety Data Sheet.
  • Chemsrc. (2025, August 20). CAS#:1213419-44-3 | (S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine.
  • Sigma-Aldrich. 4-FLUORO-2,3-DIHYDRO-1H-INDEN-2-AMINE.
  • BLDpharm. (R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • University of Calgary. IR: amines.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
  • Supporting Information for "Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones".
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • Google Patents. (CN101062897A) - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Bentham Science. (2024, March 5). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023.
  • Magnier, E., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • National Center for Biotechnology Information. (2024, September 23). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023.
  • MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Michigan State University Department of Chemistry. Amine Reactivity.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • National Center for Biotechnology Information. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate.

Sources

Foundational

Spectroscopic Characterization of 4-fluoro-2,3-dihydro-1H-inden-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel research compound, 4-fluoro-2,3-dihydro-1H-inden-2-amine. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel research compound, 4-fluoro-2,3-dihydro-1H-inden-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as they pertain to this specific molecule. Our focus is on providing not just data, but a deeper understanding of the structural information that can be gleaned from each spectroscopic technique.

Introduction

4-fluoro-2,3-dihydro-1H-inden-2-amine (CAS Number: 162752-09-2) is a fluorinated derivative of 2-aminoindan, a structural motif of interest in medicinal chemistry due to its presence in various biologically active compounds.[1] The introduction of a fluorine atom to the aromatic ring is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the compound.

This guide will provide a detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of 4-fluoro-2,3-dihydro-1H-inden-2-amine. While experimental data for this specific molecule is not widely published, this guide will leverage data from its parent compound, 2-aminoindan, and established principles of spectroscopy for fluorinated aromatic compounds to provide a robust and scientifically grounded interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-fluoro-2,3-dihydro-1H-inden-2-amine, both ¹H and ¹³C NMR will provide critical information about the carbon-hydrogen framework and the influence of the fluorine substituent.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 4-fluoro-2,3-dihydro-1H-inden-2-amine is expected to exhibit distinct signals for the aromatic and aliphatic protons. The presence of the fluorine atom will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-fluoro-2,3-dihydro-1H-inden-2-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~ 7.1-7.3m1HAr-H
~ 6.8-7.0m2HAr-H
~ 3.6-3.8m1HCH-NH₂
~ 3.2-3.4dd2HCH₂ (benzylic)
~ 2.8-3.0dd2HCH₂ (benzylic)
~ 1.5-2.0br s2HNH₂

Interpretation:

The aromatic region will display complex multiplets due to the fluorine substitution. The proton ortho to the fluorine will experience a significant through-space coupling, while meta and para couplings will also be observed, albeit with smaller coupling constants.[2][3] The aliphatic protons of the indane core will appear as a set of coupled multiplets. The methine proton (CH-NH₂) will be coupled to the adjacent methylene protons. The two benzylic methylene groups will be diastereotopic and thus are expected to show distinct signals, likely as doublets of doublets. The amine protons (NH₂) will likely appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and the electronic effects of the substituents. The fluorine atom will induce significant changes in the chemical shifts of the aromatic carbons and will also exhibit through-bond ¹³C-¹⁹F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of approximately 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Employ a sufficient number of scans for good signal-to-noise.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentC-F Coupling (J, Hz)
~ 160 (d)C-F¹JCF ≈ 245 Hz
~ 140-145Ar-C (quaternary)
~ 125-130Ar-CH
~ 110-120Ar-CH
~ 50-55CH-NH₂
~ 35-40CH₂ (benzylic)

Interpretation:

The most downfield signal will be the carbon directly attached to the fluorine, which will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).[4] The other aromatic carbons will also exhibit smaller C-F couplings. The aliphatic carbons of the indane ring will appear in the upfield region of the spectrum. The chemical shifts of the carbons in the parent 2-aminoindan can be used as a reference for predicting these values.[5]

Caption: Molecular structure of 4-fluoro-2,3-dihydro-1H-inden-2-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-fluoro-2,3-dihydro-1H-inden-2-amine will show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the aromatic C-H and C=C bonds, and the C-F bond.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

    • Liquid/Oil: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • ATR: Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans to obtain a good quality spectrum.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, two bandsN-H stretch (primary amine)
3100-3000Medium to weakAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
1620-1580MediumN-H bend (scissoring)
1600-1450Medium to strongAromatic C=C stretch
1350-1250MediumC-N stretch
1250-1000StrongC-F stretch

Interpretation:

The presence of a primary amine will be indicated by two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region. The N-H bending vibration will appear around 1620-1580 cm⁻¹. The C-N stretching vibration will be observed in the 1350-1250 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations will be present in their characteristic regions. A strong absorption band in the 1250-1000 cm⁻¹ region will be indicative of the C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
151HighMolecular ion [M]⁺
134Medium[M - NH₃]⁺
132High[M - F]⁺
115Medium[Indene]⁺
91Low[Tropylium ion]⁺

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 151, corresponding to the molecular weight of C₉H₁₀FN. Common fragmentation pathways for aminoindanes include the loss of the amino group as ammonia (NH₃), leading to a peak at m/z 134. Loss of the fluorine atom would result in a fragment at m/z 132. Further fragmentation of the indane ring can lead to the formation of the stable indene cation at m/z 115 and the tropylium ion at m/z 91.

G M [M]⁺˙ m/z 151 F1 [M - NH₃]⁺˙ m/z 134 M->F1 - NH₃ F2 [M - F]⁺ m/z 132 M->F2 - F F3 [Indene]⁺ m/z 115 F1->F3 - H₂

Caption: Predicted major fragmentation pathways of 4-fluoro-2,3-dihydro-1H-inden-2-amine in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4-fluoro-2,3-dihydro-1H-inden-2-amine. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a comprehensive spectroscopic profile that will be invaluable for the identification and characterization of this compound in a research and development setting. The provided experimental protocols and interpretations offer a practical framework for scientists working with this and similar molecules.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • De la Torre, R., et al. (2021). Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 35(24), e9207.
  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
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  • University of Ottawa NMR Facility Blog. PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • PubChem. 2-Aminoindan hydrochloride. [Link]

  • eScholarship. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. Electron ionization mass spectra of suspected di-iodo-2-aminoindans. [Link]

  • Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
  • SWGDRUG.org. 5-Iodo-2-aminoindan. [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • SIELC Technologies. 2-Aminoindan. [Link]

  • ACS Publications. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. [Link]

  • PubChem. (+-)-1-Aminoindan. [Link]

  • National Institute of Standards and Technology. 2-Aminopyridine. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl 3 : (a) before.... [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999.
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Sources

Exploratory

4-Fluoro-2,3-dihydro-1H-inden-2-amine: Technical Profile & Research Applications

An In-Depth Technical Guide on 4-Fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI) CAS Number: 162752-09-2 Synonyms: 4-Fluoro-2-aminoindane, 4-FAI Molecular Formula: C9H10FN Molecular Weight: 151.18 g/mol Executive Summary 4-F...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-Fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI)

CAS Number: 162752-09-2 Synonyms: 4-Fluoro-2-aminoindane, 4-FAI Molecular Formula: C9H10FN Molecular Weight: 151.18 g/mol

Executive Summary

4-Fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI) is a rigid analogue of 3-fluoroamphetamine (3-FA) and a positional isomer of the more commonly studied 5-fluoro-2-aminoindane (5-FAI). As a conformationally restricted phenethylamine derivative, 4-FAI serves as a critical probe in neuropharmacology for mapping the steric and electronic requirements of monoamine transporters (MATs).

Unlike its 5-substituted counterparts—which often exhibit high selectivity for the serotonin transporter (SERT)—the 4-substituted indane scaffold structurally mimics meta-substituted amphetamines. This structural nuance suggests a pharmacological profile distinct from the entactogenic "para-substituted" analogues, potentially favoring dopaminergic and noradrenergic modulation. This guide outlines the synthesis, predicted pharmacological mechanism, and high-value research applications of 4-FAI in drug discovery and forensic science.

Chemical Synthesis & Production

The synthesis of 4-FAI typically proceeds via the reductive amination of the corresponding indanone. This route is preferred for its scalability and the ability to isolate intermediates for quality control.

Synthetic Pathway (Protocol)

Precursor: 4-Fluoro-2-indanone (CAS 202583-16-4) Reagents: Hydroxylamine hydrochloride, Sodium cyanoborohydride (NaBH3CN), Methanol, HCl.

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 4-fluoro-2-indanone (1.0 eq) in Methanol (0.5 M concentration).

    • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

    • Reflux at 65°C for 2-4 hours. Monitor via TLC (SiO2, Hexane:EtOAc 8:2) until ketone consumption is complete.

    • Result: Formation of 4-fluoro-2-indanone oxime.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Slowly add Sodium cyanoborohydride (NaBH3CN, 2.0 eq) portion-wise to prevent exotherm.

    • Adjust pH to ~5 using glacial acetic acid.

    • Stir at ambient temperature (25°C) for 12 hours.

    • Alternative: Catalytic hydrogenation (H2, Pd/C) can be used but requires careful control to avoid defluorination.

  • Workup & Purification:

    • Quench with aqueous NaOH (1M) to pH 12.

    • Extract with Dichloromethane (DCM) x3.

    • Dry organic layer over anhydrous MgSO4 and concentrate in vacuo.

    • Salt Formation: Dissolve the free base oil in diethyl ether and add ethereal HCl dropwise to precipitate 4-FAI Hydrochloride. Recrystallize from Isopropanol/Ether.

Synthesis Visualization

Synthesis_Pathway Indanone 4-Fluoro-2-indanone Oxime Intermediate: 4-Fluoro-2-indanone Oxime Indanone->Oxime NH2OH·HCl NaOAc, MeOH, Reflux Product 4-Fluoro-2-aminoindane (4-FAI) Oxime->Product NaBH3CN AcOH, pH 5, 25°C

Figure 1: Reductive amination pathway from 4-fluoro-2-indanone to 4-FAI.

Pharmacology & Mechanism of Action

Structure-Activity Relationship (SAR)

To understand 4-FAI, one must compare it to amphetamine and 2-aminoindane (2-AI).

  • 2-AI (Parent): A rigid analogue of amphetamine.[1][2] It is a selective substrate for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), with negligible SERT activity.

  • 5-FAI (Para-analogue): Substitution at the 5-position of the indane ring corresponds to the para-position of the phenyl ring in amphetamine. This shifts selectivity towards SERT (similar to 4-FA or MDMA).

  • 4-FAI (Meta-analogue): Substitution at the 4-position corresponds to the meta-position. In the amphetamine series, meta-substitution (e.g., 3-FA) retains high DAT/NET potency and introduces moderate SERT activity, often resulting in a "balanced" monoamine releaser profile without the extreme serotonergic dominance of para-isomers.

Receptor Binding Profile (Predicted)

Based on the rigid "meta-substituted" scaffold, 4-FAI is hypothesized to act as a substrate-type releaser.

Target ProteinPredicted ActivityMechanism
NET (SLC6A2) High AffinitySubstrate-induced reverse transport (Release)
DAT (SLC6A3) Moderate-High AffinitySubstrate-induced reverse transport (Release)
SERT (SLC6A4) Low-Moderate AffinityWeak Release / Reuptake Inhibition
MAO-A/B Low AffinityFluorine substitution often reduces MAO degradation compared to non-halogenated analogs.
Synaptic Interaction Diagram

Mechanism_Action Compound 4-FAI DAT DAT (Dopamine) Compound->DAT Substrate Entry NET NET (Norepinephrine) Compound->NET Substrate Entry Presynaptic Presynaptic Neuron Vesicle VMAT2 (Vesicular Transporter) Presynaptic->Vesicle Displaces Neurotransmitter Synapse Synaptic Cleft Vesicle->Synapse Non-exocytotic Release (DA / NE Efflux) DAT->Presynaptic Translocation NET->Presynaptic Translocation

Figure 2: Mechanism of action showing 4-FAI acting as a substrate for DAT and NET, triggering neurotransmitter efflux.[3]

Research Applications

Neuropharmacological Probe

4-FAI is an invaluable tool for studying the "Meta-Effect" in Rigid Systems . Researchers use 4-FAI to probe the binding pocket of MATs. By comparing 4-FAI (meta-analog) with 5-FAI (para-analog), scientists can map the steric tolerance of the transporter's orthosteric site.

  • Application: Determining if the rigid ethylene bridge of the indane ring imposes different steric constraints on meta-substituents compared to the flexible ethyl chain of amphetamines.

Metabolic Stability Studies

Fluorination is a classic medicinal chemistry strategy to block metabolic hot-spots.

  • Hypothesis: The primary metabolic route for 2-aminoindane is hydroxylation at the 5-position.

  • Experiment: 4-FAI can be used to determine if the fluorine atom at the adjacent 4-position sterically hinders 5-hydroxylation (the "ortho-effect" on metabolism) or if it shifts metabolism to the 6- or 7-positions. This aids in designing longer-lasting CNS drugs.

Forensic & Analytical Standards

As a positional isomer of 5-FAI (which has appeared as a New Psychoactive Substance), 4-FAI is critical for Isomer Differentiation .

  • Mass Spectrometry: 4-FAI and 5-FAI share an identical molecular weight (151.18) and similar fragmentation patterns (base peak m/z 134 due to loss of NH3).

  • Chromatography: They must be separated via GC (Gas Chromatography) or HPLC. 4-FAI typically elutes earlier than 5-FAI on non-polar columns (e.g., Rxi-5Sil MS) due to the lower boiling point often associated with ortho/meta vs para substitution patterns in relation to the bridgehead.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic.

References

  • Halberstadt, A. L., et al. (2019).[1] "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors."[1] Psychopharmacology, 236(3), 989–999. Link

  • McLaughlin, G., et al. (2017).[4] "Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH)." Drug Testing and Analysis, 9(3), 347-357.[4] (Cited for analytical differentiation methodologies of fluorinated isomers).[1][4][5] Link

  • Simmler, L. D., et al. (2014).[6] "Monoamine transporter activity of novel psychoactive substances."[1] British Journal of Pharmacology, 171(20), 4823-4841. (Foundation for SAR of aminoindanes). Link

  • PubChem Compound Summary. "4-fluoro-2,3-dihydro-1H-inden-2-amine." National Center for Biotechnology Information. Link

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Foundational

A Comprehensive Technical Guide to the Solubility Profile of 4-fluoro-2,3-dihydro-1H-inden-2-amine

An In-Depth Technical Guide Abstract 4-fluoro-2,3-dihydro-1H-inden-2-amine is a fluorinated cyclic amine that represents a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

4-fluoro-2,3-dihydro-1H-inden-2-amine is a fluorinated cyclic amine that represents a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity.[1] A critical determinant of a compound's utility and ultimate success as a therapeutic agent is its solubility, which directly impacts formulation, bioavailability, and overall developability.[2] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-fluoro-2,3-dihydro-1H-inden-2-amine. We will delve into its key physicochemical properties, provide authoritative, step-by-step protocols for both thermodynamic and kinetic solubility determination, and explain the scientific rationale behind these experimental designs. This document is intended for researchers, chemists, and drug development professionals seeking to characterize this and similar novel chemical entities.

Introduction to 4-fluoro-2,3-dihydro-1H-inden-2-amine

4-fluoro-2,3-dihydro-1H-inden-2-amine (CAS: 162752-09-2) is a structurally unique compound featuring a rigid indane scaffold, a primary amine, and a fluorine substituent on the aromatic ring. This combination of functional groups suggests its potential as a key intermediate in the synthesis of novel bioactive molecules.

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of pharmaceutical development. It governs the dissolution rate in the gastrointestinal tract, influences absorption and bioavailability, and dictates the feasibility of various dosage forms.[3][4] Poor solubility can lead to unreliable data in early-stage in vitro assays and present significant, often insurmountable, challenges during later-stage formulation and clinical development.[2] Therefore, a thorough understanding of a compound's solubility profile across a range of relevant solvents and pH conditions is not merely a characterization step but a critical, decision-driving activity.

Physicochemical Characterization and Solubility Prediction

Before embarking on experimental studies, a theoretical assessment of the molecule's properties can provide invaluable insights into its expected behavior.

Molecular Structure and Properties

The key structural features that will dictate the solubility of 4-fluoro-2,3-dihydro-1H-inden-2-amine are:

  • The Basic Amine Group (-NH₂): This group is expected to be the primary driver of aqueous solubility. It can be protonated to form a charged ammonium salt, which will dramatically increase its affinity for polar, protic solvents like water.

  • The Fluorinated Aromatic Ring: The indane core is inherently nonpolar and lipophilic. The fluorine atom, while highly electronegative, generally increases a molecule's lipophilicity.[5]

  • Hydrogen Bonding Potential: The primary amine can act as both a hydrogen bond donor (two N-H bonds) and acceptor (the lone pair on the nitrogen). The fluorine atom can act as a weak hydrogen bond acceptor.[6]

Predicted Physicochemical Profile

Based on these features, we can predict several key parameters that influence solubility.

PropertyPredicted Value / CharacteristicRationale and Impact on Solubility
Molecular Formula C₉H₁₀FNAs per supplier data.
Molecular Weight 151.18 g/mol A relatively low molecular weight, which generally favors solubility.
pKa (Basic) ~9.5 - 10.5The amine group is basic. The electron-withdrawing effect of the aromatic fluorine atom is expected to slightly lower the pKa compared to a simple alkylamine, but it will remain a strong base.[7] This predicts that the compound's aqueous solubility will be highly pH-dependent, increasing significantly at pH values below its pKa.
logP (Octanol/Water) ~1.5 - 2.5This value represents a balance between the lipophilic indane core and the polar amine group. A positive logP indicates a preference for lipid environments but is still within a range where aqueous solubility can be achieved, especially through salt formation.
Solubility Behavior pH-DependentDue to the basic amine, solubility will be lowest in neutral to basic aqueous media and highest in acidic media (e.g., pH 1.2 buffer) where the protonated salt form predominates.[8]
Predicted Solubility in Common Solvents
  • Aqueous Buffers (e.g., PBS): Low intrinsic solubility, but high solubility at acidic pH.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to favorable hydrogen bonding interactions with the amine group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated, as these solvents can effectively solvate the molecule and accept hydrogen bonds. DMSO is a common choice for preparing high-concentration stock solutions for biological screening.[2][4]

  • Non-polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the polarity mismatch with the amine functional group.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

Expert Rationale: The saturation shake-flask method is universally regarded as the "gold standard" for determining the true equilibrium solubility of a compound.[8][9] This method ensures that the system has reached a state of thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under the specified conditions. It is crucial for regulatory submissions and for building robust biopharmaceutical models.[8] The choice of a 24-48 hour equilibration time is to ensure that even slowly dissolving compounds or those undergoing potential polymorphic transitions have adequate time to reach a stable state.[4]

Detailed Step-by-Step Methodology
  • Material Preparation:

    • Accurately weigh an excess amount of solid 4-fluoro-2,3-dihydro-1H-inden-2-amine into a suitable vessel (e.g., a glass vial). "Excess" means enough solid will remain visibly undissolved at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., pH 1.2 buffer, pH 7.4 PBS, methanol).

    • Prepare a minimum of three replicates for each solvent condition.[8]

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for biorelevance).[8]

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortexing.[8]

  • Phase Separation:

    • After equilibration, allow the samples to stand briefly to let larger particles settle.

    • Carefully withdraw a sample of the supernatant and separate the undissolved solid. This is a critical step to avoid artificially inflating the measured concentration. The preferred method is centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful removal of the supernatant. Alternatively, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used.[2]

  • Quantification:

    • Accurately dilute the clear supernatant with an appropriate mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

    • A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[10]

  • Data Analysis:

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Report the average solubility and standard deviation for the replicates in units of mg/mL or µM.

Workflow Diagram: Shake-Flask Method

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (Triplicates) prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil sep Centrifuge or Filter to get clear supernatant equil->sep quant1 Dilute supernatant sep->quant1 quant2 Analyze via HPLC-UV or LC-MS quant1->quant2 result Report Solubility (mg/mL or µM) quant2->result

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: High-Throughput Kinetic Solubility

Expert Rationale: In early drug discovery, speed and conservation of material are paramount. Kinetic solubility assays, often performed using nephelometry, meet this need.[11] This method does not measure true equilibrium but rather the point at which a compound, rapidly precipitated from a DMSO stock solution, becomes insoluble in an aqueous buffer.[2][12] This provides a rapid rank-ordering of compounds and flags potential solubility liabilities early. Laser nephelometry is a highly sensitive technique that measures the light scattered by insoluble particles, providing a quantitative measure of precipitation.[3][13]

Detailed Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 4-fluoro-2,3-dihydro-1H-inden-2-amine in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation:

    • Using a liquid handler for accuracy, perform serial dilutions of the DMSO stock solution directly in a clear-bottom 96- or 384-well microplate.

    • In a separate plate, add the desired aqueous buffer (e.g., pH 7.4 PBS).

  • Precipitation and Measurement:

    • Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

    • Mix the plate briefly.

    • Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

    • Measure the turbidity in each well using a plate-based laser nephelometer.[14] The instrument reports results in Nephelometric Turbidity Units (NTUs).[12]

  • Data Analysis:

    • Plot the NTU values against the compound concentration.

    • The kinetic solubility limit is defined as the concentration at which the NTU value rises significantly above the background signal of the buffer-only wells.

Workflow Diagram: Kinetic Solubility via Nephelometry

G cluster_prep 1. Stock Preparation cluster_assay 2. Assay Execution cluster_measure 3. Measurement & Analysis prep1 Prepare 10 mM stock in 100% DMSO prep2 Perform serial dilutions in DMSO (microplate) prep1->prep2 assay1 Add DMSO dilutions to aqueous buffer plate (Final DMSO <= 1%) prep2->assay1 assay2 Incubate (1-2 hours) to allow precipitation assay1->assay2 measure1 Read plate on Laser Nephelometer (NTU) assay2->measure1 measure2 Plot NTU vs. Concentration measure1->measure2 result Determine Kinetic Solubility Limit measure2->result

Caption: Workflow for High-Throughput Kinetic Solubility.

Data Summary and Interpretation

All experimental solubility data for 4-fluoro-2,3-dihydro-1H-inden-2-amine should be meticulously documented. The following table provides a template for summarizing the results.

Solvent / MediumpHMethodTemperature (°C)Solubility (mg/mL)Solubility (µM)
Phosphate Buffered Saline7.4Shake-Flask37
HCl Buffer1.2Shake-Flask37
Acetate Buffer4.5Shake-Flask37
Phosphate Buffered Saline7.4Nephelometry25
MethanolN/AShake-Flask25
EthanolN/AShake-Flask25
Dimethyl Sulfoxide (DMSO)N/AVisual25
HexaneN/AVisual25

Interpretation: The pH-solubility profile is particularly important. For oral drug candidates, high solubility across the physiological pH range of 1.2 to 6.8 is desirable.[8] The dose:solubility volume (DSV) can be calculated by dividing the highest anticipated clinical dose by the lowest measured solubility. A DSV of less than 250 mL suggests high solubility and may support a Biopharmaceutics Classification System (BCS) Class 1 or 3 classification, potentially allowing for biowaivers.[8]

Conclusion

4-fluoro-2,3-dihydro-1H-inden-2-amine possesses a physicochemical profile dominated by the interplay between its lipophilic indane core and its basic amine functionality. Its solubility is predicted to be highly pH-dependent, a hypothesis that must be confirmed through rigorous experimental evaluation. By employing the gold-standard shake-flask method for definitive thermodynamic solubility and leveraging high-throughput nephelometry for early-stage kinetic assessment, researchers can build a comprehensive understanding of this compound's behavior. This knowledge is fundamental for guiding medicinal chemistry efforts, enabling rational formulation design, and ultimately increasing the probability of developing a successful therapeutic agent.

References

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Analytical Chemistry, 72(8), 1781-1787. [Link] (Note: While the provided link is a general search result, the citation refers to a well-known paper on this topic.)

  • Avdeef, A. (2012). SOLUBILITY MEASUREMENTS. In Water-Insoluble Drug Formulation (2nd ed., pp. 43-96). Informa Healthcare. [Link]

  • World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing either amoxicillin or ampicillin. WHO Technical Report Series, No. 1019. [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Vedantu. (n.d.). Nephelometry: Principle, Types & Applications Explained. Vedantu. [Link]

  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. Publications Office of the European Union. [Link]

  • Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. BMG Labtech. [Link]

  • PubChem. (n.d.). 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

  • CompTox Chemicals Dashboard. (n.d.). 4-Fluoro-N2-methyl-1,2-benzenediamine Properties. U.S. Environmental Protection Agency. [Link]

  • PubChem. (n.d.). Fluoramide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

  • Chemsrc. (n.d.). (S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine. Chemsrc. [Link]

  • Deady, L. W., et al. (2003). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Australian Journal of Chemistry, 56(8), 841-845. [Link]

  • Sharkey, C. T., & O'Hagan, D. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(48), 131610. [Link]

  • Li, Y., et al. (2020). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Journal of Chemical & Engineering Data, 65(4), 1852-1858. [Link]

  • Mykhailiuk, P. K., et al. (2020). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Chemistry – A European Journal, 26(5), 1058-1067. [Link]

  • Glaser, R., et al. (2023). Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification. The Journal of Organic Chemistry, 88(17), 11534-11544. [Link]

  • Google Patents. (2007).
  • Grygorenko, O. O., et al. (2020). Fluorine‐Labelled Spiro[3.3]heptane‐Derived Building Blocks: Is Single Fluorine the Best? Chemistry – A European Journal, 26(68), 15893-15902. [Link]

  • Reich, H. (2015). Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. [Link]

  • PubChem. (n.d.). p-Fluorophenylalanine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Fluorobenzene-1,2-diamine. National Center for Biotechnology Information. [Link]

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Exploratory

Technical Guide: Stability and Storage of 4-Fluoro-2,3-dihydro-1H-inden-2-amine

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-Fluoro-2-aminoindane; 4-FAI). Executive Summary 4-fluoro-2,3-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-Fluoro-2-aminoindane; 4-FAI).

Executive Summary

4-fluoro-2,3-dihydro-1H-inden-2-amine (CAS: 162752-09-2 for free base) is a conformationally restricted phenethylamine derivative. As a primary amine, it exhibits significant sensitivity to atmospheric carbon dioxide (carbamate formation) and oxidative stress.

Critical Storage Directive:

  • Form: Hydrochloride (HCl) salt is significantly more stable than the free base.

  • Temperature: Long-term storage at -20°C ; Short-term (active use) at 2-8°C .

  • Atmosphere: Strictly inert (Argon/Nitrogen).

  • Humidity: Desiccated environment (<30% RH).

Physicochemical Profile & Stability Logic

To implement effective storage, one must understand the molecular vulnerabilities. The 4-fluoro substituent adds metabolic stability (blocking para-hydroxylation) but does not protect the amine moiety from atmospheric degradation.

Compound Identity
ParameterDetails
IUPAC Name 4-fluoro-2,3-dihydro-1H-inden-2-amine
Common Name 4-Fluoro-2-aminoindane (4-FAI)
CAS (Free Base) 162752-09-2
CAS (HCl Salt) Varies by isomer/vendor (e.g., 1637540-45-4 for (R)-isomer)
Molecular Weight 151.18 g/mol (Base) / 187.64 g/mol (HCl)
pKa (Calc.) ~9.8 (Amine protonation)
Appearance White to off-white crystalline solid (Salt) / Yellowish oil or low-melting solid (Base)
Degradation Mechanisms

The stability of 4-FAI is compromised by three primary vectors:

  • Carbamate Formation (The "White Crust" Phenomenon): Primary amines react rapidly with atmospheric CO₂ to form carbamic acid derivatives, which often stabilize as solid carbamate salts. This is reversible but alters stoichiometry and solubility.

    • Reaction:

      
      
      
  • Oxidative Deamination: While the indane ring is relatively robust, the amine group can undergo radical-mediated oxidation in the presence of light and oxygen, leading to imines or hydroxylamines, causing yellow/brown discoloration.

  • Hygroscopicity (Salt Form): The HCl salt is hygroscopic. Moisture absorption catalyzes hydrolysis and promotes particle agglomeration, complicating accurate weighing.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of 4-FAI upon exposure to environmental stressors.

DegradationPathways Compound 4-Fluoro-2-aminoindane (Active API) Carbamate Indanyl Carbamate (Insoluble Solid) Compound->Carbamate  Nucleophilic Attack   Oxidation Imines / N-Oxides (Yellow Discoloration) Compound->Oxidation  Radical Oxidation   Hydrate Clumped Hydrate (Weighing Error) Compound->Hydrate  Hygroscopic Action   CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen / Light O2->Oxidation H2O Moisture H2O->Hydrate

Figure 1: Primary degradation pathways for 4-fluoro-2-aminoindane upon exposure to air and moisture.

Comprehensive Storage Protocols

This protocol is designed to maintain >98% purity over 24 months.

The "Double-Containment" System

Never store the primary vial directly in the freezer atmosphere. Freezers undergo freeze-thaw cycles that pump moisture into imperfect seals.

Materials Needed:

  • Primary Vial: Amber glass with Teflon-lined screw cap.

  • Secondary Container: High-density polyethylene (HDPE) jar or aluminized Mylar bag.

  • Desiccant: Indicating silica gel or molecular sieves (4Å).

  • Atmosphere: Argon (preferred) or Nitrogen (Grade 5.0).

Protocol:

  • Purge: Flush the primary vial headspace with Argon for 10-15 seconds before sealing.

  • Seal: Apply Parafilm M® tightly around the cap junction of the primary vial.

  • Isolate: Place the primary vial inside the secondary container containing a desiccant pack.

  • Store: Place the assembly in a -20°C non-frost-free freezer (if available) or a standard freezer.

Handling & Aliquoting Workflow

Condensation is the enemy. Opening a cold vial in humid air causes immediate water condensation on the solid.

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (30-60 mins) Start->Equilibrate CRITICAL STEP CheckSeal Inspect Seal/Desiccant Equilibrate->CheckSeal Open Open in Hood/Glovebox CheckSeal->Open Weigh Weigh Aliquot Rapidly Open->Weigh Purge Re-purge Headspace (Argon) Weigh->Purge Reseal Reseal & Parafilm Purge->Reseal Return Return to -20°C Reseal->Return

Figure 2: Safe handling workflow to prevent moisture ingress during aliquoting.

Quality Control & Re-Validation

Before using stored material for critical assays (e.g., binding affinity, in vivo dosing), validate purity.

Self-Validating Purity Checks
MethodAcceptance CriteriaWhat to Look For
Visual Inspection White crystalline powderYellowing indicates oxidation; "Melting" indicates moisture uptake.
1H-NMR (D₂O or CDCl₃) Integral ratios match structureCarbamates: Broad peaks around 5-6 ppm (if in CDCl₃). Salt Stoichiometry: Check integration of counter-ion if possible.
HPLC-UV Single peak >98% AUCNew peaks at varying retention times (oxidation products are usually more polar).
Solubility Data for Formulation
  • Water: Soluble (as HCl salt) up to ~50 mg/mL.

  • DMSO: Soluble >100 mg/mL.

  • Ethanol: Soluble.

  • Stability in Solution: Aqueous solutions are unstable over long periods (days). Prepare fresh. If storage is necessary, freeze aqueous aliquots at -80°C.

Safety & Regulatory (EHS)

Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Handling: Use standard PPE (Nitrile gloves, safety glasses, lab coat). Handle in a fume hood to avoid inhalation of fine dusts.

Regulatory Note: As an aminoindane derivative, this compound may be considered a "New Psychoactive Substance" (NPS) or analog in certain jurisdictions (e.g., UK Psychoactive Substances Act, US Federal Analog Act). Researchers must verify local compliance before storage.

References

  • PubChem. (2025).[1][2] 4-Fluoro-2,3-dihydro-1H-inden-2-amine. National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Sexton, A. J., & Rochelle, G. T. (2011).[3] Reaction Products from the Oxidative Degradation of Monoethanolamine. Industrial & Engineering Chemistry Research, 50(2), 667–673.[3] (Cited for general amine oxidation mechanisms). [Link]

  • UNODC. (2025). Aminoindanes: Chemical properties and stability. United Nations Office on Drugs and Crime. Retrieved February 20, 2026, from [Link]

Sources

Foundational

"4-fluoro-2,3-dihydro-1H-inden-2-amine" derivatives and analogs

An In-depth Technical Guide to 4-fluoro-2,3-dihydro-1H-inden-2-amine Derivatives and Analogs: From Core Scaffold to Advanced Drug Design Executive Summary The 2-aminoindan scaffold, a conformationally rigid analog of amp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-fluoro-2,3-dihydro-1H-inden-2-amine Derivatives and Analogs: From Core Scaffold to Advanced Drug Design

Executive Summary

The 2-aminoindan scaffold, a conformationally rigid analog of amphetamine, represents a significant class of compounds in neuropharmacology and medicinal chemistry. Initially explored for their vasoactive and bronchodilatory properties, these molecules have gained prominence as novel psychoactive substances (NPS) due to their potent interactions with monoamine transporters. This technical guide provides an in-depth analysis of the 2-aminoindan core, with a specific focus on its fluorinated derivatives, exemplified by 4-fluoro-2,3-dihydro-1H-inden-2-amine. We will dissect the structure-activity relationships (SAR) that govern their pharmacological effects, detailing how subtle molecular modifications can shift their profile from a classical stimulant to an empathogen. Furthermore, this guide offers detailed protocols for synthesis and analysis, explores the strategic role of fluorination in modern drug design to enhance metabolic stability, and discusses the future potential of this scaffold in therapeutic drug development.

Introduction: The 2-Aminoindan Scaffold as a Privileged Structure in Neuropharmacology

The 2-aminoindan (2-AI) chemical structure is a cornerstone in the study of psychoactive compounds. Its design, which can be viewed as a cyclic or rigid analog of amphetamine, has intrigued chemists and pharmacologists for decades[1]. The parent compound, 2-AI, was first synthesized in the late 19th century and has been investigated for various potential therapeutic applications, including as a central nervous system stimulant and bronchodilator[1][2].

In recent years, derivatives of 2-aminoindan, such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodo-2-aminoindane (5-IAI), have emerged on the recreational drug market as "legal highs" or NPS[1][3]. These substances are often marketed as non-neurotoxic alternatives to MDMA, possessing empathogenic and weaker stimulatory effects[1]. This has spurred significant research into their mechanism of action, revealing a complex interplay with the brain's monoamine systems[2][4]. Their primary mechanism involves acting as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, triggering the non-exocytotic release of these key neurotransmitters[2][3].

The Strategic Role of Fluorine in Modern Drug Design

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with fluorinated compounds accounting for over 20% of all commercialized pharmaceuticals[5][6]. The strategic placement of a fluorine atom can profoundly alter a molecule's properties in several beneficial ways:

  • Metabolic Stability: A carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a site prone to metabolic attack by cytochrome P450 (P450) enzymes can block this pathway, thereby increasing the drug's half-life and bioavailability[7].

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby functional groups, affecting a molecule's ionization state, solubility, and ability to cross biological membranes.

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a receptor's binding pocket, leading to increased potency.

A pertinent example within the psychoactive substance class is 4-fluoroamphetamine (4-FA). Users report that its subjective effects are an intermediate between the classic stimulation of amphetamine and the empathogenic qualities of MDMA[8]. This pharmacological profile highlights how a single fluorine atom can significantly modulate the activity of a phenethylamine scaffold, providing a valuable predictive model for its effects on the 2-aminoindan core.

Synthesis and Derivatization Strategies

The synthesis of 2-aminoindan derivatives typically begins with the corresponding 2-indanone. The parent compound, 2-AI, was first prepared via the reduction of a 2-indanone oxime derivative[2]. Modern synthetic chemistry offers more sophisticated and stereoselective methods[9]. The introduction of a fluorine atom at the 4-position, as in the topic compound, can be achieved either by starting with a pre-fluorinated precursor or through late-stage fluorination techniques.

Workflow for Analog Generation

The 2-aminoindan scaffold is highly amenable to derivatization to create a chemical library for SAR studies. Key modifications include substitutions on the aromatic ring and alkylation of the primary amine.

cluster_0 Core Scaffold Synthesis cluster_1 Analog Derivatization Indanone 2-Indanone Precursor Oxime Oxime Formation Indanone->Oxime Core 2-Aminoindan (2-AI) Oxime->Core Reduction (e.g., H2/Pd-C) Ring_Sub Ring Substitution (e.g., -OCH3, -I, -F) Core->Ring_Sub N_Alk N-Alkylation (e.g., N-Methylation) Core->N_Alk Analogs Library of Analogs Ring_Sub->Analogs N_Alk->Analogs

Caption: General workflow for the synthesis and derivatization of 2-aminoindan analogs.

Experimental Protocol: Representative Synthesis of 2-Aminoindan

This protocol is a generalized representation based on established chemical principles for converting a ketone to a primary amine via an oxime intermediate.

Causality: The conversion of the ketone (2-indanone) to an oxime is a critical step that introduces a nitrogen atom. The subsequent reduction of the C=N double bond of the oxime is a reliable method to produce the desired primary amine. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source is a standard and effective method for this type of reduction.

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 2-indanone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the 2-indanone oxime.

    • Filter, wash with water, and dry the solid product.

  • Reduction to Amine:

    • Suspend the 2-indanone oxime (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and basify with NaOH to a pH > 12.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-aminoindan. The product can be further purified by distillation or conversion to its hydrochloride salt.

Pharmacology and Mechanism of Action

The primary pharmacological targets of 2-aminoindan derivatives are the plasma membrane monoamine transporters: DAT, NET, and SERT[2][4]. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, which terminates the signaling process. 2-aminoindan analogs act as substrates for these transporters, leading to a reversal of the normal transport direction and causing a massive, non-vesicular release of neurotransmitters into the synapse[2][3].

This action results in increased synaptic concentrations of dopamine, norepinephrine, and/or serotonin, which underlies their psychostimulant and empathogenic effects. In addition to their action on transporters, some aminoindans exhibit moderate to high affinity for α2-adrenoceptor subtypes, which may further modulate their overall pharmacological profile[2][4].

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Aminoindan 2-Aminoindan Analog Transporter Monoamine Transporter (DAT, NET, or SERT) Aminoindan->Transporter Binds & Reverses Release Neurotransmitter Release Transporter->Release Induces Efflux Vesicle Vesicle (DA, NE, 5-HT) Synapse Increased Synaptic (DA, NE, 5-HT) Release->Synapse Receptor Postsynaptic Receptor Synapse->Receptor Binds Signal Downstream Signaling Receptor->Signal

Caption: Mechanism of action for 2-aminoindan analogs at the monoamine synapse.

Structure-Activity Relationships (SAR) of 2-Aminoindan Analogs

The pharmacological profile of 2-aminoindan derivatives is exquisitely sensitive to their substitution pattern. This provides a classic case study in SAR.

The "Switch" from Stimulant to Empathogen: The key determinant of a compound's effect is its relative potency as a releaser at the different monoamine transporters.

  • Unsubstituted 2-AI: Acts as a selective substrate for NET and DAT, with negligible action at SERT. This profile is consistent with classic psychostimulants like amphetamine, producing effects of wakefulness, focus, and euphoria[2][4].

  • Ring-Substituted Analogs (MDAI, MMAI, 5-MeO-AI): The addition of electron-donating groups (e.g., methoxy, methylenedioxy) to the aromatic ring dramatically increases potency at SERT while reducing potency at DAT and NET[2][4]. This shift towards serotonin release is responsible for the MDMA-like empathogenic and entactogenic effects, with a corresponding reduction in abuse liability compared to dopamine-centric stimulants[2][10].

Quantitative SAR Data

The following table summarizes in vitro data for the monoamine-releasing activity of key 2-aminoindan analogs, demonstrating the impact of ring substitution.

CompoundDAT Release (EC₅₀, nM)NET Release (EC₅₀, nM)SERT Release (EC₅₀, nM)Predicted Effect
2-AI 43986>10,000Stimulant (Amphetamine-like)[2][4]
MDAI ~4,000~400~400Empathogen (MDMA-like)[2][4]
5-MeO-AI ~8,000~3,000~400Empathogen (Serotonin-selective)[2][4]
MMAI >10,000>10,000~100Highly Selective Serotonin Releaser[2][4]

Data compiled from Halberstadt et al., 2019.[2][4]

Predictive SAR for 4-Fluoro-2,3-dihydro-1H-inden-2-amine: Based on the SAR of related phenethylamines like 4-FA, the 4-fluoro substitution on the 2-aminoindan core is hypothesized to produce a mixed-action profile. The electron-withdrawing nature of fluorine is less pronounced than the electron-donating groups of MDAI or MMAI. Therefore, it is predicted to be a potent releaser of both catecholamines (dopamine, norepinephrine) and serotonin, resulting in a hybrid state of stimulation and empathogenic effects.

Analytical Methodologies

The definitive identification of 2-aminoindan derivatives, particularly in forensic and research contexts, relies on robust analytical techniques.

Gold Standard Technique: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the most widely used method for characterizing 2-aminoindans due to its high sensitivity and specificity[9]. The technique provides both the retention time (a chromatographic property) and the mass spectrum (a structural fingerprint) of the analyte.

Causality: Derivatization is often employed to improve chromatographic performance. Primary amines can exhibit poor peak shape ("tailing") on standard GC columns. Converting the amine to a less polar derivative, such as a trifluoroacetamide (TFA) or heptafluorobutyrate (HFB) amide, masks the polar N-H group. This results in sharper, more symmetrical peaks and improved separation, which is crucial for distinguishing between closely related isomers[11].

Experimental Protocol: GC-MS Analysis with Derivatization
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of the aminoindan sample in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Derivatization:

    • Transfer 100 µL of the sample solution to a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of ethyl acetate[11].

    • Seal the vial and heat at 70-80°C for 20-30 minutes.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Injector: 250°C, Splitless mode.

    • Column: A low-polarity column such as a DB-1 MS or Rxi-1Sil MS is recommended[9][11].

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15-20°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis: Identify the compound by comparing its retention time and the fragmentation pattern of its mass spectrum to a known reference standard.

Caption: Workflow for the analytical characterization of a novel aminoindan derivative.

Future Directions and Applications in Drug Development

While the study of 2-aminoindan derivatives has been largely driven by their appearance as NPS, the scaffold itself holds significant potential for legitimate therapeutic development. Their ability to selectively modulate monoamine systems makes them attractive starting points for designing novel treatments for neurological and psychiatric disorders, such as depression, ADHD, and Parkinson's disease[9][12].

The strategic use of fluorination, as seen in 4-fluoro-2,3-dihydro-1H-inden-2-amine, represents a key drug design tactic. By blocking sites of metabolism, medicinal chemists can fine-tune the pharmacokinetic profile of these compounds, potentially creating derivatives with improved duration of action and reduced side effects. Future research should focus on elucidating the complete pharmacological profile of these fluorinated analogs and exploring their therapeutic potential beyond their psychoactive effects.

References

  • Halberstadt, A. L., et al. (2019, March 23). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PMC. Available at: [Link]

  • Halberstadt, A. L., et al. (2019, March 23). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. Available at: [Link]

  • ResearchGate. Chapter 11. Aminoindane Analogues | Request PDF. Available at: [Link]

  • Coppola, M., & Mondola, R. (2017, November 17). Synthetic Aminoindanes. Frontiers in Psychiatry. Available at: [Link]

  • Goggin, M. M., et al. (2023, June 7). GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. Available at: [Link]

  • Kuypers, K. P. C., et al. (2019, January 24). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. PubMed. Available at: [Link]

  • Iversen, L., et al. (2013). Neurochemical Profiles of some novel psychoactive substances. PMC. Available at: [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. Available at: [Link]

  • Linsen, F., et al. (2025, August 7). 4-Fluoroamphetamine in the Netherlands: More than a one-night stand. ResearchGate. Available at: [Link]

  • Molecules. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Health Canada. (2023). at-a-glance: new psychoactive substances in canada - 2023. Available at: [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Available at: [Link]

  • Kobayashi, T., et al. (2010, June 1). Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. PubMed. Available at: [Link]

  • Google Patents. Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • Obach, R. S., et al. (2016, May 15). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]

  • Google Patents. Derivatization-enhanced analysis of amino acids and peptides.
  • Wagmann, L., et al. (2020, January 15). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. PubMed. Available at: [Link]

  • MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • Soloshonok, V. A., et al. (2022, August 11). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Available at: [Link]

  • Oakwood Chemical. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

Sources

Exploratory

Biological Activity of Fluorinated Indane Amines: A Technical Guide to Scaffold Logic and Pharmacodynamics

Topic: Biological Activity of Fluorinated Indane Amines Format: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 2-aminoindane (2-AI) scaffold r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Fluorinated Indane Amines Format: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2-aminoindane (2-AI) scaffold represents a rigidified analogue of amphetamine, locking the ethylamine side chain into a bicyclic system. This conformational restriction significantly alters the pharmacokinetic and pharmacodynamic profile compared to its flexible phenethylamine counterparts. While the parent compound (2-AI) acts primarily as a catecholamine releaser, substitution at the aromatic ring—specifically with fluorine or fluorinated groups—triggers a "selectivity switch," shifting affinity toward the serotonin transporter (SERT).

This guide analyzes the biological activity of fluorinated indane amines, focusing on the structure-activity relationships (SAR) that govern monoamine transporter selectivity, the metabolic advantages of fluorination, and the comparative neurotoxicity profiles of these compounds versus their halogenated amphetamine analogues.

Chemical Space & Structural Logic

The Indane Constraint

In amphetamines, the side chain rotates freely, allowing the molecule to adopt multiple conformations to bind different targets. In 2-aminoindanes, the


- and 

-carbons are part of a five-membered ring fused to the benzene ring.
  • Effect: This rigidity restricts the molecule to a specific conformation, reducing entropy loss upon binding. It typically results in high affinity for monoamine transporters but reduced efficacy at 5-HT

    
     receptors compared to flexible hallucinogens.
    
The Fluorine Effect

Incorporating fluorine into the indane scaffold serves three critical medicinal chemistry functions:

  • Metabolic Blocking: Fluorine at the C5 or C6 position blocks para-hydroxylation, a primary metabolic pathway for phenyl-ring systems, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring, altering

    
     stacking interactions with transporter residues (e.g., Phe residues in the SERT binding pocket).
    
  • Lipophilicity: Fluorination increases logP, enhancing blood-brain barrier (BBB) permeability without the steric bulk associated with iodine or chlorine.

Pharmacology & Mechanism of Action

The Selectivity Switch

The biological activity of aminoindanes is defined by a sharp dichotomy between the parent scaffold and its ring-substituted derivatives.

  • 2-Aminoindane (2-AI): A selective substrate for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1][2] It mimics the psychostimulant profile of amphetamine but with a distinct, non-neurotoxic mechanism.

  • Ring-Substituted Indanes (5-Fluoro, 5-Iodo, 5-Methoxy): Substitution at the 5-position (para to the bridgehead) drastically reduces DAT affinity and increases SERT affinity.

Mechanism: Substrate-Based Release

Unlike reuptake inhibitors (e.g., cocaine), fluorinated aminoindanes act as substrates for monoamine transporters.

  • Uptake: The molecule is transported into the presynaptic neuron via SERT/NET/DAT.

  • VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient.

  • Reverse Transport: This causes cytosolic neurotransmitter levels to spike, triggering the transporter to reverse direction and efflux neurotransmitters into the synapse.

Visualizing the Mechanism

The following diagram illustrates the differential selectivity driven by ring substitution.

G cluster_0 Unsubstituted (2-AI) cluster_1 5-Substituted (5-F, 5-CF3, 5-I) Substrate Aminoindane Scaffold Target1 NET / DAT (High Affinity) Substrate->Target1 No Substitution Target2 SERT (High Affinity) Substrate->Target2 5-Fluoro / 5-CF3 Effect1 Psychostimulant (DA Release) Target1->Effect1 Effect2 Entactogen (5-HT Release) Target2->Effect2

Caption: The "Selectivity Switch" in aminoindanes. Unsubstituted 2-AI targets catecholamines (DA/NE), while 5-substitution shifts selectivity toward Serotonin (5-HT).[2]

Structure-Activity Relationship (SAR) Deep Dive

The following table summarizes the binding and release data for key fluorinated and halogenated indane amines.

CompoundSubstituent (R5)N-SubstituentPrimary TargetMechanismKey Characteristic
2-AI -H-HNET > DAT >> SERTReleaserPure stimulant; amphetamine-like.
5-FAI -F-HSERT > NET > DATReleaserBalanced profile; enhanced metabolic stability.
5-IAI -I-HSERT >> NET > DATReleaserHighly selective entactogen; non-neurotoxic.
ETAI -CF

-EthylSERT (Selective)ReleaserFenfluramine analog; anorectic properties.
NM-2-AI -H-MethylNET > DATReleaserWeaker than 2-AI; often found in "legal highs".
The 5-Fluoro vs. 5-Iodo Distinction

While 5-iodo-2-aminoindane (5-IAI) is a classic non-neurotoxic SERT releaser, the 5-fluoro analogue (5-FAI) presents a unique profile. The fluorine atom is significantly smaller (Van der Waals radius: 1.47 Å) than iodine (1.98 Å).

  • Steric Fit: The smaller fluorine allows 5-FAI to retain some affinity for NET, creating a "blended" releaser profile that may offer antidepressant efficacy without the profound sedation sometimes seen with pure serotonergic agents.

  • Metabolism: 5-FAI is resistant to oxidative dehalogenation, whereas iodo-compounds can be susceptible to deiodination in vivo.

The Trifluoromethyl Variant (ETAI)

N-ethyl-5-trifluoromethyl-2-aminoindane (ETAI) is the indane analogue of fenfluramine .

  • Activity: It is a highly potent SERT releasing agent with an IC

    
     for 5-HT accumulation of 2.61 µM.
    
  • Toxicity: Unlike fenfluramine, which is neurotoxic, ETAI shows approximately 50% reduced serotonergic neurotoxicity, attributed to the rigid indane ring preventing the formation of toxic quinone metabolites common in flexible amphetamines.

Experimental Methodologies

Synthesis of 5-Fluoro-2-Aminoindane

The synthesis of fluorinated aminoindanes requires specific precursors to avoid defluorination during reduction. The following protocol utilizes a reductive amination approach from the fluorinated indanone.

Reagents:

  • 5-Fluoro-1-indanone (CAS: 700-84-5)[3][4]

  • Ammonium Acetate (NH

    
    OAc) or Benzylamine
    
  • Sodium Cyanoborohydride (NaCNBH

    
    ) or NaBH
    
    
    
  • Methanol (MeOH)[5]

Protocol (Reductive Amination):

  • Imine Formation: Dissolve 5-fluoro-1-indanone (10 mmol) in dry MeOH (50 mL). Add excess ammonium acetate (100 mmol) and stir at room temperature for 2 hours under inert atmosphere (

    
    ).
    
  • Reduction: Cool the solution to 0°C. Slowly add NaCNBH

    
     (15 mmol) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Quench with 1M HCl (carefully) to decompose excess hydride. Basify to pH 10 with NaOH. Extract with DCM (3x).

  • Purification: The crude amine is often an oil. Convert to the hydrochloride salt by bubbling HCl gas through an ethereal solution to precipitate 5-fluoro-2-aminoindane HCl as a white solid.

Monoamine Uptake Assay Workflow

To validate biological activity, the following assay measures the inhibition of monoamine uptake in synaptosomes or transfected cells (HEK293 expressing hSERT/hDAT/hNET).

Assay Step1 Preparation HEK293 cells expressing hSERT, hDAT, or hNET Step2 Pre-incubation Incubate cells with Test Compound (10 min @ 37°C) Step1->Step2 Step3 Substrate Addition Add radiolabeled neurotransmitter ([3H]5-HT, [3H]DA, or [3H]NE) Step2->Step3 Step4 Uptake Phase Incubate 5-10 min Step3->Step4 Step5 Termination Rapid wash with ice-cold buffer (Stops transport) Step4->Step5 Step6 Quantification Liquid Scintillation Counting Step5->Step6

Caption: Standard workflow for determining IC50 values of monoamine transporter inhibition.

Safety & Toxicology Profile

Neurotoxicity Comparison

A critical advantage of the aminoindane scaffold is its reduced neurotoxicity compared to halogenated amphetamines (e.g., p-chloroamphetamine, PCA).

  • PCA/PIA: Flexible halogenated amphetamines are known neurotoxins, causing long-term depletion of serotonergic terminals.[6]

  • 5-IAI / 5-FAI: The rigid indane ring prevents the molecule from entering the specific conformation required to irreversibly oxidize the transporter or form toxic metabolites. 5-IAI has been shown to produce no significant depletion of 5-HT markers in rat brains at doses where PCA causes massive depletion.

Metabolic Stability

Fluorination protects the aromatic ring from metabolic attack.

  • Defluorination: The C-F bond is extremely strong (approx. 116 kcal/mol), making it resistant to CYP450-mediated cleavage.

  • Major Metabolites: The primary metabolic route for N-alkylated fluorinated indanes (like ETAI) is N-dealkylation to the parent amine (e.g., ETAI

    
     TAI).
    

References

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.[2][7] Biochemical Pharmacology. Link

  • Halberstadt, A. L., et al. (2019).[8] 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology.[8] Link

  • Cozzi, N. V., et al. (1998). Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential. Pharmacology Biochemistry and Behavior.[6] Link

  • Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacology Biochemistry and Behavior.[6] Link

  • Gallagher, C. T., et al. (2012).[7] Aminoindanes: the next wave of 'legal highs'? Drug Testing and Analysis.[4][6][7][9][10] Link

Sources

Protocols & Analytical Methods

Method

GC-MS analysis of "4-fluoro-2,3-dihydro-1H-inden-2-amine" and its derivatives

Abstract & Scope This technical guide outlines a validated protocol for the detection, characterization, and differentiation of 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-fluoro-2-aminoindane; 4-FAI) from its positional is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines a validated protocol for the detection, characterization, and differentiation of 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-fluoro-2-aminoindane; 4-FAI) from its positional isomer, 5-fluoro-2-aminoindane (5-FAI).[1] As rigid analogues of amphetamines, these aminoindane derivatives present unique analytical challenges due to their thermal liability and isobaric mass spectra.

This protocol utilizes Pentafluoropropionic Anhydride (PFPA) derivatization to enhance volatility, improve peak symmetry, and provide unique mass spectral fragmentation patterns necessary for confident forensic identification.

Introduction & Chemical Context

The aminoindanes are a class of psychoactive substances where the amine moiety is incorporated into a rigid bicyclic system. 4-FAI is structurally related to 2-fluoroamphetamine (2-FA) but possesses a constrained conformation that alters its receptor binding profile and metabolic stability.[1]

The Isomer Challenge: The primary analytical risk is misidentification between the 4-fluoro and 5-fluoro regioisomers. Both share the formula


 (

) and produce nearly identical electron ionization (EI) mass spectra in their native form. Chromatographic resolution on standard non-polar columns (e.g., DB-5MS) is possible but often insufficient for baseline separation in complex biological matrices.

Solution: Acylation with fluorinated anhydrides (PFPA) introduces a heavy, electron-withdrawing group. This increases the molecular weight to


 Da, stabilizes the molecular ion, and amplifies steric differences between the isomers, significantly improving chromatographic resolution.

Experimental Protocol

Reagents and Standards
  • Target Analyte: 4-fluoro-2-aminoindane HCl (Certified Reference Material).[1]

  • Internal Standard (ISTD): 2-Aminoindane-d5 or Amphetamine-d5.

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[2]

  • Solvent: Ethyl Acetate (LC-MS Grade).

  • Buffer: 0.1 M Phosphate Buffer (pH 6.0) or Carbonate Buffer (pH 9.0) depending on extraction efficiency.

Sample Preparation (Biological Matrix)

This workflow utilizes Liquid-Liquid Extraction (LLE) followed by acylation.[1]

  • Aliquot: Transfer 200 µL of plasma/urine to a borosilicate glass tube.

  • Spike: Add 20 µL of ISTD solution (10 µg/mL).

  • Basify: Add 200 µL of 0.5 M

    
     (pH ~10) to ensure the amine is in the free base form.
    
  • Extract: Add 2 mL of Ethyl Acetate:Hexane (90:10). Vortex for 2 minutes. Centrifuge at 3500 rpm for 5 minutes.

  • Evaporate: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.

Derivatization (Critical Step)
  • Reconstitute: Add 50 µL of Ethyl Acetate to the dried residue.

  • React: Add 50 µL of PFPA . Cap the vial immediately (PFPA is moisture sensitive).

  • Incubate: Heat at 70°C for 20 minutes .

  • Finish: Evaporate to dryness under nitrogen. Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

Instrumental Parameters

System: Agilent 8890 GC coupled with 5977B MSD (or equivalent).

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Silarylene phase provides superior selectivity for aromatic isomers compared to standard 5% phenyl.[1]
Inlet Splitless, 250°CMaximizes sensitivity for trace analysis.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min)

20°C/min to 180°C

5°C/min to 240°C

30°C/min to 300°C
The slow ramp (5°C/min) between 180-240°C is critical for separating the 4-F and 5-F isomers.[1]
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Acquisition SIM/Scan ModeSIM for quantitation; Scan (m/z 40-450) for identification.

Results & Discussion

Chromatographic Separation

Under the prescribed conditions, the 4-fluoro-2-aminoindane-PFPA derivative typically elutes before the 5-fluoro isomer.[1] This is due to the "ortho-effect" (relative to the bridgehead alkyl chain in the indane system) and slight differences in boiling points caused by the fluorine position.

  • Note: Absolute times vary by column age; Relative Retention Time (RRT) to ISTD is constant.

Mass Spectral Interpretation

The PFPA derivatization adds the


 moiety (Mass shift: +146 Da).

Fragmentation Pathway:

  • Molecular Ion (

    
    ): 
    
    
    
    297 (Visible, moderate intensity).
  • Loss of

    
    : 
    
    
    
    178 (Often the base peak or major ion).
  • Indane Core Ions:

    
     133, 115 (Characteristic of the fluoro-indane skeleton after losing the amide chain).
    
  • Perfluoroalkyl Ion:

    
     119 (
    
    
    
    ) and
    
    
    69 (
    
    
    ).[1]

Table 1: Target Ions for SIM Mode

Ion Typem/z (Target)m/z (Qualifier 1)m/z (Qualifier 2)
4-FAI-PFPA 178 297133
5-FAI-PFPA 178 297133
Differentiation Retention Time Ratio 297/178Ratio 133/178

Differentiation relies heavily on chromatographic resolution as the mass spectra are nearly identical.

Visual Workflows

Figure 1: Analytical Decision Tree

This logic flow ensures correct identification and prevents false positives from isomers.

G Start Unknown Sample Extract LLE Extraction (pH 10) Start->Extract Deriv PFPA Derivatization (70°C, 20 min) Extract->Deriv GCMS GC-MS Analysis (Rxi-5Sil MS) Deriv->GCMS CheckIon Check Ions: m/z 297, 178, 133 GCMS->CheckIon Match Ions Present? CheckIon->Match RTCheck Compare Retention Time (RT) vs Reference Standard Match->RTCheck Yes Neg Negative / Inconclusive Match->Neg No Res4 Result: 4-Fluoro-2-Aminoindane RTCheck->Res4 Matches 4-F Std (Earlier Elution) Res5 Result: 5-Fluoro-2-Aminoindane RTCheck->Res5 Matches 5-F Std (Later Elution)

Caption: Decision tree for the differentiation of fluoro-aminoindane regioisomers using PFPA derivatization.

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation :

  • Isomer Resolution Test: Every analytical batch must include a mixed standard containing both 4-FAI and 5-FAI. The valley between peaks must be <10% of the peak height to be considered resolved.

  • Blank Verification: Run a solvent blank after high-concentration samples to check for "carryover," as derivatized amines can stick to active sites in the injector liner.

  • Liner Maintenance: Use deactivated splitless liners with glass wool. Replace after every 50 injections to prevent thermal degradation of the indane ring.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • Wagmann, L., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences.
  • United Nations Office on Drugs and Crime (UNODC). (2024). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Aminoindanes. Retrieved from [Link]

Sources

Application

Derivatization of "4-fluoro-2,3-dihydro-1H-inden-2-amine" for improved detection

Application Note: Enhanced Detection of 4-Fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI) via Chemical Derivatization Introduction & Analytical Challenges 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-fluoro-2-aminoindane, 4-FAI)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhanced Detection of 4-Fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI) via Chemical Derivatization

Introduction & Analytical Challenges

4-fluoro-2,3-dihydro-1H-inden-2-amine (4-fluoro-2-aminoindane, 4-FAI) is a structural analog of the rigidified amphetamine derivative 2-aminoindane. As a fluorinated Novel Psychoactive Substance (NPS), its detection in biological matrices poses specific challenges that standard analytical workflows often fail to address.

The Three Core Challenges:

  • Poor Chromatographic Peak Shape: Like many primary aliphatic amines, 4-FAI exhibits strong interaction with silanol groups in GC columns and residual silanols in LC stationary phases, leading to significant peak tailing and reduced resolution.

  • Lack of Sensitivity (UV/Vis): While the indane ring provides some UV absorption, it lacks the high molar absorptivity required for trace-level detection (ng/mL range) in complex matrices like plasma or urine.

  • Volatility Issues: In Gas Chromatography (GC), the free base form is prone to thermal degradation and adsorption in the injector port.

The Solution: This guide details two targeted derivatization protocols designed to overcome these barriers:

  • Protocol A (GC-MS): Acylation using Pentafluoropropionic Anhydride (PFPA).[1][2][3] This imparts high volatility, excellent thermal stability, and introduces electronegative fluorine atoms that enhance Mass Spectrometry (MS) sensitivity.

  • Protocol B (LC-FLD/MS): Sulfonylation using Dansyl Chloride (DNS-Cl).[4] This introduces a high-quantum-yield fluorophore for Fluorescence Detection (FLD) and a tertiary amine moiety that significantly boosts ionization efficiency in Electrospray Ionization (ESI-MS).

Derivatization Strategy & Mechanism

Strategy A: Perfluoroacylation for GC-MS
  • Reagent: Pentafluoropropionic Anhydride (PFPA).[1][2][5][6]

  • Mechanism: Nucleophilic attack of the primary amine nitrogen on the carbonyl carbon of the anhydride.

  • Outcome: Conversion of the polar amino group into a neutral, volatile amide. The pentafluoro- moiety serves as a unique mass tag.

Strategy B: Dansylation for LC-FLD/MS
  • Reagent: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride).[4][7][8]

  • Mechanism: Nucleophilic substitution (SN2-like) at the sulfonyl sulfur.

  • Outcome: Formation of a stable sulfonamide.[7] The naphthalene ring provides fluorescence (Ex 330 nm / Em 530 nm), while the dimethylamino group enhances protonation in positive-mode ESI.

Experimental Protocols

Protocol A: PFPA Derivatization for GC-MS

Reagents Required:

  • Ethyl Acetate (Anhydrous, HPLC Grade)

  • PFPA (Pentafluoropropionic anhydride) ≥99%

  • Buffer: 0.1 M Carbonate buffer (pH 9.0) - For extraction only

Workflow:

  • Sample Preparation (Extraction):

    • Alkalinize 500 µL of biological sample (urine/plasma) with 100 µL 0.1 M Carbonate buffer (pH 9.0).

    • Extract with 1 mL Ethyl Acetate. Vortex (2 min) and Centrifuge (3000 x g, 5 min).

    • Transfer the organic supernatant to a clean glass vial.

    • Critical: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not overheat , as the free base is volatile.

  • Derivatization Reaction:

    • Reconstitute the residue in 50 µL Ethyl Acetate .

    • Add 50 µL PFPA .

    • Cap the vial tightly (PTFE-lined cap).

    • Incubate at 60°C for 20 minutes .

    • Why: This temperature ensures complete conversion without degrading the indane ring.

  • Clean-up:

    • Evaporate the reaction mixture to dryness under Nitrogen at 40°C to remove excess PFPA and acidic byproducts (Pentafluoropropionic acid).

    • Reconstitute in 100 µL Ethyl Acetate for injection.

GC-MS Parameters:

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Oven: 70°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

  • Detection: EI Source (70 eV), SIM mode (Select Ions: m/z 297, 176, 119).

Protocol B: Dansyl Chloride Labeling for LC-FLD/MS

Reagents Required:

  • Dansyl Chloride (1 mg/mL in Acetone) - Prepare fresh.

  • Sodium Bicarbonate Buffer (0.1 M, pH 10.5).

  • Quenching Solution: 2% Formic Acid or Methylamine.

Workflow:

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL Sample Extract (aqueous or methanolic).

    • Add 100 µL Sodium Bicarbonate Buffer (pH 10.5) .

    • Add 100 µL Dansyl Chloride Solution .

    • Vortex briefly.[7]

  • Incubation:

    • Heat at 60°C for 15 minutes in a heating block.

    • Note: The reaction mixture effectively turns yellow.

  • Quenching:

    • Add 20 µL 2% Formic Acid to stop the reaction and neutralize the pH.

    • Why: High pH can damage silica-based HPLC columns; quenching prevents over-reaction and column degradation.

  • Filtration:

    • Filter through a 0.22 µm PTFE filter into an autosampler vial.

LC-MS/FLD Parameters:

  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[7]

  • Gradient: 10% B to 90% B over 10 mins.

  • FLD Detection: Excitation: 330 nm, Emission: 530 nm.[7]

  • MS Detection: ESI Positive Mode, Target m/z 385.1 [M+H]+.

Expected Results & Data Interpretation

The following table summarizes the quantitative shifts expected upon derivatization.

FeatureNative 4-FAIPFPA-Derivative (GC)Dansyl-Derivative (LC)
Formula C₉H₁₀FNC₁₂H₉F₆NOC₂₁H₂₁FN₂O₂S
Molecular Weight 151.18 g/mol 297.20 g/mol 384.47 g/mol
Target Ion (MS) 152.1 [M+H]⁺297.1 (M⁺) 385.1 [M+H]⁺
Retention Behavior Tailing, Early ElutionSharp Peak, Mid-ElutionStrong Retention (Hydrophobic)
Key Fragment Ions 134 (M-NH₃)119 (C₂F₅), 176 (M-C₂F₅CO)170 (Dimethylaminonaphthalene)
LOD Improvement Baseline10-50x (S/N improvement)100x (Fluorescence/ESI)

Self-Validation Check:

  • Blank: Run a reagent blank (Solvent + Derivatizing agent). If peaks appear at the target retention time, the reagents are contaminated.

  • QC Standard: Spike a known concentration of 2-Aminoindane (non-fluorinated) as an internal standard. It should elute slightly earlier than 4-FAI in GC and LC.

Visual Workflows (Graphviz)

The following diagrams illustrate the logical flow and chemical pathways for both protocols.

Derivatization_Workflow cluster_GC Protocol A: GC-MS (PFPA) cluster_LC Protocol B: LC-FLD/MS (Dansyl) Start_GC Sample Extract (Dry Residue) Reagent_GC Add PFPA (50 µL) + EtOAc Start_GC->Reagent_GC Heat_GC Incubate 60°C, 20 min Reagent_GC->Heat_GC Clean_GC Evaporate & Reconstitute Heat_GC->Clean_GC Inject_GC GC-MS Injection (Target m/z 297) Clean_GC->Inject_GC Start_LC Sample Solution (Aqueous/MeOH) Buffer_LC Add NaHCO3 (pH 10.5) Start_LC->Buffer_LC Reagent_LC Add Dansyl-Cl (1 mg/mL) Buffer_LC->Reagent_LC Heat_LC Incubate 60°C, 15 min Reagent_LC->Heat_LC Quench_LC Quench (Formic Acid) Heat_LC->Quench_LC Inject_LC LC-FLD/MS (Ex 330/Em 530) Quench_LC->Inject_LC

Figure 1: Parallel workflows for GC-MS acylation and LC-FLD/MS dansylation of 4-FAI.

Reaction_Pathway FAI 4-Fluoro-2-aminoindane (Analyte) Prod_A N-Pentafluoropropionyl-4-FAI (Volatile Amide) FAI->Prod_A Acylation (- C2F5COOH) Prod_B Dansyl-4-FAI (Fluorescent Sulfonamide) FAI->Prod_B Sulfonylation (- HCl) PFPA PFPA (Reagent A) PFPA->Prod_A Dansyl Dansyl Chloride (Reagent B) Dansyl->Prod_B

Figure 2: Chemical reaction pathways converting the native amine into detectable derivatives.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Aminoindanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Dansyl Chloride. Retrieved from [Link]

Sources

Method

Use of "4-fluoro-2,3-dihydro-1H-inden-2-amine" in medicinal chemistry library synthesis

Application Note: 4-Fluoro-2,3-dihydro-1H-inden-2-amine in Medicinal Chemistry Library Synthesis Executive Summary & Strategic Rationale In the landscape of CNS-targeted drug discovery, the 2-aminoindane scaffold represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Fluoro-2,3-dihydro-1H-inden-2-amine in Medicinal Chemistry Library Synthesis

Executive Summary & Strategic Rationale

In the landscape of CNS-targeted drug discovery, the 2-aminoindane scaffold represents a "privileged structure"—a rigidified bioisostere of phenylisopropylamine (amphetamine) and phenethylamine. The specific derivative 4-fluoro-2,3-dihydro-1H-inden-2-amine (hereafter 4-F-2-AI ) offers a distinct advantage over the unsubstituted parent.

The incorporation of fluorine at the C4 position serves three critical medicinal chemistry functions:

  • Metabolic Blocking: It obstructs the C4 position (para to the bridgehead), a common site for oxidative metabolism (hydroxylation) in the indane ring, thereby extending half-life (

    
    ).
    
  • Electronic Modulation: The electronegative fluorine pulls density from the aromatic ring, modulating the pKa of the amine (when free) and altering

    
     stacking interactions with receptor residues (e.g., Phenylalanine/Tryptophan gates in GPCRs).
    
  • Lipophilicity Tuning: It moderately increases

    
     without adding significant steric bulk, enhancing Blood-Brain Barrier (BBB) permeability.
    

This guide details the synthesis, handling, and library integration of 4-F-2-AI , moving beyond basic synthesis to high-throughput application.

Chemical Profile & Properties[1][2][3][4][5][6]

Before initiating library synthesis, it is critical to understand the physicochemical baseline of the scaffold.

PropertyValue / DescriptionMedicinal Chemistry Implication
CAS RN 1000578-83-1 (HCl salt)Reference identifier for procurement.
MW 151.18 g/mol (Free Base)Low MW allows for "heavy" decoration in libraries while staying <500 Da.
Chirality Achiral C2? No. Critical: The C4-F substitution breaks the symmetry of the benzene ring. C2 is a stereocenter. The molecule exists as

and

enantiomers.[1]
pKa (Calc) ~9.5 (Amine)Highly basic; exists as a cation at physiological pH.
Solubility High in MeOH, DMSO (Salt)Excellent for plate-based liquid handling.
19F NMR ~ -118 ppm (Ar-F)Provides a silent background handle for reaction monitoring.

Protocol A: Scaffold Synthesis (The "Make")

While 4-F-2-AI is commercially available, bulk preparation from the ketone precursor is often more cost-effective for large library campaigns. The following protocol utilizes a Reductive Amination strategy optimized for minimal side-product formation.

Precursor: 4-Fluoro-2-indanone (CAS: 1210824-58-0) Reaction Type: Reductive Amination via Titanium(IV) Isopropoxide

Step-by-Step Methodology:
  • Imine Formation (Dehydrating Conditions):

    • Charge a reaction vessel with 4-fluoro-2-indanone (1.0 eq) and Titanium(IV) isopropoxide (Ti(OiPr)

      
      , 2.0 eq).
      
    • Add 2.0 M Ammonia in Methanol (5.0 eq) or ammonium acetate (5.0 eq).

    • Expert Insight: The use of Ti(OiPr)

      
       acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine intermediate more effectively than molecular sieves in this specific sterically constrained ring system.
      
    • Stir under

      
       for 6–12 hours at ambient temperature.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Cautiously add Sodium Borohydride (NaBH

      
      , 1.5 eq) portion-wise. (Note: NaBH
      
      
      
      CN is an alternative but generates toxic cyanide waste; NaBH
      
      
      is preferred here due to the pre-formation of the imine).
    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench by adding 1N NaOH (to precipitate Titanium salts as TiO

      
      ).
      
    • Filter the white precipitate through a Celite pad.

    • Extract the filtrate with Ethyl Acetate (3x).

    • Crucial Step: The amine can be volatile. Do not rotary evaporate to dryness under high vacuum without converting to the HCl salt first.

  • Salt Formation (Storage Form):

    • Dissolve the crude oil in Et

      
      O.
      
    • Add 2.0 M HCl in Et

      
      O dropwise.
      
    • Collect the white precipitate (4-F-2-AI

      
       HCl ) via filtration.
      

Protocol B: Library Derivatization (The "Use")

The primary utility of 4-F-2-AI in libraries is as a nucleophilic building block. Below is the decision tree and protocol for parallel synthesis.

Workflow Visualization

LibraryWorkflow Start 4-F-2-AI (Scaffold) Decision Select Electrophile Start->Decision RouteA Carboxylic Acids (Amide Coupling) Decision->RouteA Diversity RouteB Sulfonyl Chlorides (Sulfonylation) Decision->RouteB Solubility RouteC Aldehydes (Reductive Amination) Decision->RouteC Basicity RouteD Isocyanates (Urea Formation) Decision->RouteD H-Bonding ReagentsA HATU / DIPEA / DMF Rt, 16h RouteA->ReagentsA ReagentsB Pyridine / DCM 0°C -> Rt RouteB->ReagentsB ReagentsC NaBH(OAc)3 / DCE AcOH (cat) RouteC->ReagentsC ReagentsD DCM / TEA Rt, 4h RouteD->ReagentsD QC QC: 19F NMR & LCMS ReagentsA->QC ReagentsB->QC ReagentsC->QC ReagentsD->QC

Figure 1: Parallel synthesis decision matrix for 4-F-2-AI derivatization.

High-Throughput Amide Coupling Protocol (96-well format)
  • Stock Preparation:

    • Amine Stock: 0.2 M 4-F-2-AI

      
       HCl  in DMF.
      
    • Acid Stock: 0.2 M Carboxylic Acid (R-COOH) in DMF.

    • Activator: 0.2 M HATU in DMF.

    • Base: Pure DIPEA.

  • Dispensing:

    • To each well, add 100 µL Acid Stock (20 µmol).

    • Add 100 µL HATU Stock (20 µmol).

    • Add 10 µL DIPEA (57 µmol, ~2.8 eq).

    • Shake for 5 mins (Pre-activation is vital for sterically hindered acids).

    • Add 100 µL Amine Stock (20 µmol).

  • Incubation:

    • Seal plate and shake at Room Temperature for 16 hours.

  • Workup (Solid Phase Extraction - SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.

    • Wash with MeOH (removes DMF, unreacted acid, HATU byproducts).

    • Elute product with 2M NH

      
       in MeOH.
      
    • Note: This works because the resulting amide is usually neutral, but if the R-group contains a basic amine, SCX purification requires modification. For neutral amides, use carbonate resin scavengers for excess amine.

Analytical Validation: The 19F NMR Advantage

One of the most underutilized features of this scaffold is the fluorine atom as a built-in sensor for reaction progress.

  • Technique: Non-deuterated solvent NMR (No-D NMR).

  • Protocol: Aliquot 50 µL of reaction mixture into an NMR tube, dilute with DMSO.

  • Shift Logic:

    • Starting Material (Amine):

      
       -118.5 ppm (approx).
      
    • Product (Amide/Urea): The electron-withdrawing nature of the carbonyl attached to the nitrogen will shift the fluorine signal slightly (typically 0.5 - 1.0 ppm downfield or upfield depending on through-space interactions).

    • Benefit: Allows for "Go/No-Go" decisions on library plates without LCMS injection, saving significant instrument time.

References

  • Vertex AI Search. (2023). Synthesis and properties of 4-fluoro-2-indanone derivatives. Retrieved from

  • National Institutes of Health (NIH). (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC2905436. Retrieved from

  • Lowe, R. A., et al. (2012). Synthesis and Evaluation of the Performance of a Small Molecule Library Based on Diverse Tropane-Related Scaffolds. White Rose Research Online. Retrieved from

  • Vertex AI Search. (2023). WO2021059146A1 - Process for preparing (r)-4-aminoindane. Retrieved from

Sources

Application

"4-fluoro-2,3-dihydro-1H-inden-2-amine" as a scaffold in drug discovery

Technical Application Note: Leveraging the 4-Fluoro-2,3-dihydro-1H-inden-2-amine Scaffold in CNS-Targeted Drug Design Executive Summary The 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI) scaffold represents a strategic st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging the 4-Fluoro-2,3-dihydro-1H-inden-2-amine Scaffold in CNS-Targeted Drug Design

Executive Summary

The 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI) scaffold represents a strategic structural motif in the design of central nervous system (CNS) active agents. As a conformationally restricted analogue of ortho-fluorophenethylamine, this scaffold offers a unique combination of steric rigidity and electronic modulation.

In drug discovery, the 2-aminoindane (2-AI) core is a "privileged structure" known for its ability to interact with monoamine transporters (SERT, DAT, NET) and monoamine oxidase (MAO) enzymes. The introduction of a fluorine atom at the C4 position provides two critical advantages:

  • Metabolic Blockade: It obstructs the C4 position, a primary site for aromatic hydroxylation by Cytochrome P450 enzymes, thereby potentially extending the half-life (

    
    ) of the parent molecule.
    
  • Electronic Tuning: The electronegativity of fluorine modulates the basicity (pKa) of the amine and alters the quadrupole moment of the aromatic ring, influencing

    
     stacking interactions within receptor binding pockets.
    

This guide provides a comprehensive protocol for the synthesis, characterization, and pharmacological evaluation of 4-FAI derivatives.

Physicochemical Profile & Scaffold Logic

The following table contrasts the predicted properties of the parent 2-aminoindane with the 4-fluoro derivative, highlighting the shifts useful for lead optimization.

Property2-Aminoindane (2-AI)4-Fluoro-2-Aminoindane (4-FAI)Impact on Drug Design
Molecular Weight 133.19 g/mol 151.18 g/mol Minimal increase; remains fragment-like.
cLogP ~1.6~1.9Increased lipophilicity enhances BBB permeability.
pKa (Amine) ~9.9~9.5Reduced basicity reduces lysosomal trapping.
Metabolic Liability High (C4/C5 hydroxylation)Reduced (C4 blocked)Primary Advantage: Blocks ortho-hydroxylation.
Topological Polar Surface Area 26.02 Ų26.02 ŲUnchanged; maintains membrane transport potential.

Experimental Protocol: Chemical Synthesis

The synthesis of 4-FAI is non-trivial due to the need to establish the amine at the C2 position without generating the thermodynamic C1-amine isomer. The most robust route utilizes 4-fluoro-2-indanone as the key intermediate, accessed via the rearrangement of the corresponding indene oxide/glycol.

Reagents & Equipment
  • Precursors: 4-Fluoro-1-indanone (CAS: 700-84-5), Sodium Borohydride (

    
    ), Formic Acid (
    
    
    
    ), Hydrogen Peroxide (
    
    
    ), Ammonium Acetate (
    
    
    ), Sodium Cyanoborohydride (
    
    
    ).
  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Toluene.

  • Equipment: Dean-Stark apparatus (optional), High-pressure hydrogenation vessel (alternative route).

Step-by-Step Methodology

Stage 1: Formation of 4-Fluoroindene

  • Dissolve 4-fluoro-1-indanone (10.0 mmol) in MeOH (50 mL) at 0°C.

  • Add

    
     (1.5 equiv) portion-wise. Stir for 2 h to obtain 4-fluoro-1-indanol.
    
  • Quench with dilute HCl, extract with DCM, and concentrate.

  • Reflux the crude alcohol in Toluene with catalytic

    
    -TsOH using a Dean-Stark trap to effect dehydration.
    
  • Yield: 4-Fluoroindene (Oil). Note: Indenes can polymerize; use immediately.

Stage 2: Rearrangement to 4-Fluoro-2-indanone Rationale: Direct oxidation of indene usually yields 2-indanone via an acid-catalyzed rearrangement of the intermediate epoxide or glycol.

  • To a stirred mixture of Formic Acid (88%, 5 equiv) and

    
     (30%, 1.2 equiv) at 35-40°C, add 4-fluoroindene  dropwise.
    
  • Stir at RT for 7 h. The color will shift to brownish-yellow (formation of formate ester).

  • Remove excess formic acid under reduced pressure.

  • Steam distill the residue from 7%

    
    . The 4-fluoro-2-indanone  will co-distill as a white/pale yellow solid/oil.
    
  • Validation: NMR should show a singlet (or split AB system) for the C1/C3 methylene protons at

    
     ppm, distinct from the conjugated 1-indanone.
    

Stage 3: Reductive Amination to 4-FAI

  • Dissolve 4-fluoro-2-indanone (5.0 mmol) in dry MeOH (20 mL).

  • Add Ammonium Acetate (

    
    , 50 mmol, 10 equiv) to buffer the solution and provide the nitrogen source.
    
  • Add Sodium Cyanoborohydride (

    
    , 3.5 mmol, 0.7 equiv). Caution: HCN generation possible; use a vented hood.
    
  • Stir at RT for 24–48 h.

  • Workup: Acidify with conc. HCl (pH < 2) to decompose excess hydride. Wash with

    
     (removes non-basic impurities). Basify aqueous layer with NaOH (pH > 12) and extract into DCM.
    
  • Purification: Convert to HCl salt using ethereal HCl for crystallization.

Workflow Visualization

SynthesisWorkflow Start 4-Fluoro-1-Indanone (Commercial Precursor) Step1 Reduction & Dehydration (NaBH4 / p-TsOH) Start->Step1 Inter1 4-Fluoroindene (Transient Intermediate) Step1->Inter1 Step2 Oxidative Rearrangement (HCOOH / H2O2) Inter1->Step2 Epoxidation/Rearrangement Inter2 4-Fluoro-2-Indanone (Key Scaffold Isomer) Step2->Inter2 Step3 Reductive Amination (NH4OAc / NaCNBH3) Inter2->Step3 Schiff Base Formation Final 4-Fluoro-2-Aminoindane (Target Scaffold) Step3->Final Hydride Reduction

Caption: Synthetic pathway converting 1-indanone to the pharmacologically privileged 2-aminoindane scaffold via the 2-indanone rearrangement.

Application: In Vitro Pharmacology

The 4-FAI scaffold is primarily investigated for its activity at monoamine transporters. The following protocol outlines the screening process for selectivity profiling.

Assay: Monoamine Transporter Uptake Inhibition (HEK-293)

Purpose: To determine the affinity (


) and selectivity of the scaffold for SERT, DAT, and NET.
  • Cell Preparation: Use HEK-293 cells stably expressing human SERT, DAT, or NET.[1] Plate at 50,000 cells/well in Poly-D-Lysine coated 96-well plates.

  • Compound Treatment:

    • Prepare 4-FAI stock in DMSO (10 mM).

    • Dilute in assay buffer (Krebs-Ringer-HEPES) to concentrations ranging from 1 nM to 100

      
      M.
      
    • Incubate cells with compound for 10 min at 37°C.

  • Substrate Addition:

    • Add radiolabeled substrate:

      
       (for SERT), 
      
      
      
      (for DAT), or
      
      
      (for NET).
    • Incubate for 5–10 min.

  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop uptake. Lyse cells with 1% SDS.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to derive

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Mechanistic Logic Diagram

Mechanism Scaffold 4-Fluoro-2-Aminoindane C4_F C4-Fluorine Scaffold->C4_F Amine C2-Amine Scaffold->Amine Target Monoamine Transporter (SERT/DAT/NET) Scaffold->Target Hydrophobic Fit Metabolism CYP450 (Hydroxylation) C4_F->Metabolism Inhibits Effect1 Steric Blockade of Metabolism C4_F->Effect1 Amine->Target Ionic Bond (Asp residue) Effect1->Scaffold Increases t1/2 Effect2 Conformational Lock

Caption: Mechanistic impact of the 4-fluoro substitution on metabolic stability and receptor binding dynamics.

References

  • Synthesis of 2-Indanone Precursors

    • Horan, J. E., & Schiessler, R. W. (1961). 2-Indanone. Organic Syntheses, 41, 53.
  • Pharmacology of Aminoindanes

    • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and

      
      -adrenergic receptors.[2][3] Psychopharmacology, 236(3), 989–999.
      
  • The Fluorine Effect in Drug Design

    • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Metabolic Stability of Indanes

    • Simmler, L. D., et al. (2014).[1] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.[3]

Sources

Method

Application Note: 4-Fluoro-2,3-dihydro-1H-inden-2-amine in Asymmetric Synthesis

This Application Note and Protocol guide details the asymmetric utility and synthesis of 4-fluoro-2,3-dihydro-1H-inden-2-amine (also known as 4-fluoro-2-aminoindane or 4-FAI ).[1] While often overshadowed by its 1-amino...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the asymmetric utility and synthesis of 4-fluoro-2,3-dihydro-1H-inden-2-amine (also known as 4-fluoro-2-aminoindane or 4-FAI ).[1]

While often overshadowed by its 1-amino isomer (the scaffold of Rasagiline), the 2-aminoindane scaffold is a privileged structure in neuroscience and medicinal chemistry.[1] The introduction of a fluorine atom at the 4-position breaks the symmetry of the 2-aminoindane skeleton, creating a unique chiral pharmacophore essential for probing binding pockets in monoamine transporters and enzymes.[1]

[1][2]

Part 1: Strategic Significance & Chiral Logic[1]

The Desymmetrization Effect

Unsubstituted 2-aminoindane is achiral because the C2 position lies on a plane of symmetry bisecting the benzene ring.[1] However, substitution at the 4-position (fluorine) destroys this symmetry, rendering the C2 carbon a stereogenic center.[1]

  • Implication: 4-FAI exists as two distinct enantiomers,

    
    -4-FAI and 
    
    
    
    -4-FAI.[1]
  • Application: In drug development, these enantiomers exhibit distinct metabolic profiles and binding affinities.[1] The 4-fluoro substituent blocks metabolic hydroxylation at the favored position, while the specific enantiomer dictates the spatial orientation of the amine in the receptor site.[1]

Core Applications
  • Chiral Pharmacophore: Used as a rigidified, lipophilic analogue of amphetamine or phenyl-2-aminobutane to map steric tolerance in CNS targets (e.g., 5-HT2 receptors, MAO-B).[1]

  • Ligand Scaffold: The rigid indane backbone serves as a robust scaffold for chiral diamine ligands (when N-substituted) used in asymmetric transfer hydrogenation.[1]

  • Metabolic Probe: The C-F bond acts as a metabolic blocker, extending half-life and altering the pKa of the amine via inductive effects.[1]

Part 2: Experimental Protocols

Protocol A: Enantioselective Synthesis via Ellman’s Auxiliary

Objective: Preparation of enantiopure


- or 

-4-fluoro-2-aminoindane with >98% ee.[1] Rationale: Direct asymmetric hydrogenation of 2-indanone derivatives is challenging due to enolization.[1] The use of tert-butanesulfinamide (Ellman’s auxiliary) provides a self-validating system where diastereomeric purity of the intermediate guarantees enantiomeric purity of the product.[1]
Materials Required:
  • Substrate: 4-Fluoro-2-indanone (CAS: 699-99-0 for parent indanone; 4-F analog often custom synthesized).[1]

  • Reagent:

    
    - or 
    
    
    
    -2-methyl-2-propanesulfinamide (Ellman's Sulfinamide).[1]
  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).[1]

  • Reductant: Sodium borohydride (NaBH₄) or L-Selectride (for diastereocontrol).[1]

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

1. Condensation (Imine Formation)

  • In a flame-dried flask under

    
    , dissolve 4-fluoro-2-indanone (1.0 eq) in anhydrous THF (0.5 M).
    
  • Add

    
    -2-methyl-2-propanesulfinamide (1.1 eq).[1]
    
  • Add Ti(OEt)₄ (2.0 eq) dropwise.[1] Note: The solution will turn yellow/orange.

  • Heat to reflux (65°C) for 12–24 hours. Monitor by TLC (conversion of ketone to higher Rf imine).[1][2]

  • Quench: Cool to RT and pour into brine while stirring vigorously. Filter the resulting titanium salts through a Celite pad.[1]

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify the N-sulfinyl imine via flash chromatography.

2. Diastereoselective Reduction

  • Dissolve the purified N-sulfinyl imine in anhydrous THF at -78°C.

  • Add L-Selectride (1.2 eq) dropwise to favor the cis-relationship (if applicable) or NaBH₄ (2.0 eq) for general reduction.[1]

    • Mechanistic Insight: The bulky sulfinyl group directs the hydride attack to a specific face of the imine (Re vs Si face), establishing the C2 stereocenter.[1]

  • Stir at -78°C for 2 hours, then warm to RT.

  • Quench with saturated NH₄Cl. Extract and purify the sulfinamide intermediate.[1]

3. Deprotection (Cleavage)

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in dioxane (2.0 eq). Stir for 1 hour at RT.

  • Precipitate the product by adding Et₂O.[1] The white solid formed is the chiral amine hydrochloride salt.[1]

  • Validation: Analyze ee% using Chiral HPLC (Column: Daicel Chiralpak AD-H; Eluent: Hexane/IPA/DEA).

Protocol B: Kinetic Resolution via Lipase Catalysis

Objective: Resolution of racemic 4-fluoro-2-aminoindane on a multigram scale. Rationale: Enzymatic resolution is cost-effective and scalable.[1] Candida antarctica Lipase B (CAL-B) shows high enantioselectivity for cyclic amines.[1]

Workflow:
  • Setup: Dissolve racemic 4-fluoro-2-aminoindane (10 mmol) in MTBE (50 mL).

  • Acyl Donor: Add ethyl acetate (5.0 eq) or isopropyl acetate.

  • Catalyst: Add immobilized CAL-B (Novozym 435, 20% w/w relative to substrate).[1]

  • Incubation: Shake at 30°C. Monitor conversion by GC/HPLC.

    • Stop Point: Terminate reaction at exactly 50% conversion (theoretical yield for resolution).

  • Separation: Filter off the enzyme.[1]

    • The solution contains the unreacted amine (typically the

      
      -enantiomer) and the amide product  (typically the 
      
      
      
      -enantiomer).
  • Purification: Acid-base extraction.

    • Extract the organic phase with 1M HCl.[1] The unreacted amine moves to the aqueous phase.[1] The amide remains in the organic phase.[1]

    • Basify the aqueous phase (NaOH) and extract to recover enantiopure amine.[1]

    • Hydrolyze the amide (6M HCl, reflux) to recover the opposite enantiomer.[1]

Part 3: Visualization of Pathways[1]

Pathway 1: Desymmetrization & Synthesis Logic

The following diagram illustrates the stereochemical divergence created by the fluorine substitution and the synthetic pathway using the Ellman auxiliary.

G cluster_app Downstream Applications Indane 2-Aminoindane (Achiral / Meso-like) F_Indane 4-Fluoro-2-Aminoindane (Chiral Target) Indane->F_Indane Desymmetrization via C4-Substitution Ketone 4-Fluoro-2-indanone Imine Chiral N-Sulfinyl Imine (Activated Intermediate) Ketone->Imine Condensation w/ (R)-Sulfinamide + Ti(OEt)4 R_Amine (R)-4-Fluoro-2-aminoindane (>98% ee) Imine->R_Amine 1. Reduction (NaBH4) 2. HCl Deprotection S_Amine (S)-4-Fluoro-2-aminoindane (>98% ee) Imine->S_Amine Use (S)-Sulfinamide Auxiliary Drug CNS Active Agents (MAO-B Inhibitors) R_Amine->Drug Ligand Chiral Ligands (N,N-Dialkyl analogs) S_Amine->Ligand

Caption: Desymmetrization logic and Ellman's Auxiliary synthesis route for obtaining enantiopure 4-fluoro-2-aminoindane.

Part 4: Technical Specifications & Data

Physicochemical Properties (Calculated/Observed)
PropertyValueNote
Molecular Formula C₉H₁₀FN
Molecular Weight 151.18 g/mol Free base
pKa (Conjugate Acid) ~9.8Lower than non-fluorinated analog (10.[1]2) due to inductive effect.[1]
LogP 1.95Moderate lipophilicity, suitable for BBB penetration.[1]
Chiral Center C2Determined by C4-F substitution.[1]
Storage 2-8°CHygroscopic as HCl salt. Store under inert gas.
Troubleshooting Guide
  • Problem: Low yield in imine formation.

    • Solution: Ensure THF is strictly anhydrous.[1] Increase Ti(OEt)₄ to 3.0 eq. The water byproduct must be sequestered by the titanium.[1]

  • Problem: Poor enantiomeric excess (ee).

    • Solution: Lower the reduction temperature to -78°C. Switch from NaBH₄ to L-Selectride to increase steric discrimination.

  • Problem: Racemization during workup.

    • Solution: Avoid strong bases and high heat during the extraction of the free amine. 2-aminoindanes are generally stable, but fluorinated analogs can be sensitive.[1]

References

  • Ellman, J. A., et al. (2010).[1] "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.[1]

  • Teva Pharmaceutical Industries. (2019).[1] "Method for preparing substituted 4-aminoindane derivatives." World Intellectual Property Organization, WO2019002042A1.[1]

  • Sigma-Aldrich. "4-Fluoro-2,3-dihydro-1H-inden-2-amine Product Specification."

  • Ghanem, A. (2007).[1] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 63(8), 1721-1754.[1]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 4-fluoro-2,3-dihydro-1H-inden-2-amine Derivatives

Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Fluorinated Indanamine Scaffolds The 4-fluoro-2,3-dihydro-1H-inden-2-amine scaffold represents a privileged structural motif in me...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Fluorinated Indanamine Scaffolds

The 4-fluoro-2,3-dihydro-1H-inden-2-amine scaffold represents a privileged structural motif in medicinal chemistry. The incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and blood-brain barrier penetration.[1][2] Derivatives of this class are being investigated for a range of neurological and psychiatric disorders due to their structural similarities to endogenous monoamines and known psychoactive compounds.

Extensive research suggests that the primary molecular targets for this class of compounds are likely to include monoamine oxidases (MAO), as well as serotonin and dopamine receptors.[3] Abnormal activity of these targets is implicated in conditions such as depression, anxiety, Parkinson's disease, and Alzheimer's disease.[3][4] High-throughput screening (HTS) provides an efficient platform to rapidly assess large libraries of these derivatives against such targets to identify promising lead compounds for drug development.[5][6][7][8]

This document provides detailed application notes and protocols for robust HTS assays tailored for the evaluation of 4-fluoro-2,3-dihydro-1H-inden-2-amine derivatives against these key neurological targets.

Strategic Overview of the HTS Workflow

The successful implementation of an HTS campaign for this compound class hinges on a well-defined workflow. The following diagram illustrates the key stages, from initial library screening to hit validation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay 10 µM single concentration Hit Identification Hit Identification Primary Assay->Hit Identification >50% inhibition/activation Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay 8-point curve IC50/EC50 Determination IC50/EC50 Determination Dose-Response Assay->IC50/EC50 Determination Potency & Efficacy Selectivity & Counterscreens Selectivity & Counterscreens IC50/EC50 Determination->Selectivity & Counterscreens Target Specificity Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity & Counterscreens->Structure-Activity Relationship (SAR) Lead Candidate Lead Candidate Structure-Activity Relationship (SAR)->Lead Candidate MAO_Assay Substrate Substrate MAO_Enzyme MAO-A or MAO-B Substrate->MAO_Enzyme + O2 + H2O H2O2 Hydrogen Peroxide MAO_Enzyme->H2O2 produces Resorufin Resorufin (Fluorescent) H2O2->Resorufin + Amplex Red + HRP Amplex_Red Amplex Red (Non-fluorescent) Test_Compound 4-fluoro-2,3-dihydro-1H- inden-2-amine derivative Test_Compound->MAO_Enzyme Inhibits

Caption: Principle of the fluorescence-based MAO inhibition assay.

Materials and Reagents
  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from a commercial supplier).

  • Substrates: Serotonin (for MAO-A) and benzylamine (for MAO-B). [9]* Detection Reagents: Amplex® Red reagent, Horseradish Peroxidase (HRP).

  • Controls: Clorgyline (MAO-A inhibitor) and Deprenyl (MAO-B inhibitor). [9]* Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Plates: 384-well, black, flat-bottom plates.

  • Test Compounds: Library of 4-fluoro-2,3-dihydro-1H-inden-2-amine derivatives dissolved in DMSO.

Step-by-Step Protocol
  • Compound Plating: Using an automated liquid handler, add 200 nL of test compounds (10 mM in DMSO) to the assay plates for a final concentration of 10 µM. For dose-response plates, perform serial dilutions.

  • Enzyme Preparation: Prepare a working solution of MAO-A or MAO-B in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Enzyme Addition: Add 10 µL of the enzyme solution to each well of the assay plate.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate and Detection Reagent Mix: Prepare a combined substrate/detection reagent mix containing Amplex Red, HRP, and the appropriate substrate (serotonin for MAO-A, benzylamine for MAO-B) in assay buffer.

  • Reaction Initiation: Add 10 µL of the substrate/detection mix to each well to start the reaction.

  • Signal Detection: Incubate the plates for 30-60 minutes at 37°C, protected from light. Read the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

Data Analysis and Quality Control
ParameterFormulaAcceptance Criteria
Percent Inhibition 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))>50% for primary hits
Z'-Factor `1 - (3 * (SD_Vehicle + SD_Inhibitor)) /Mean_Vehicle - Mean_Inhibitor
IC₅₀ Non-linear regression (log(inhibitor) vs. response)Determined for confirmed hits

Protocol 2: Cell-Based Calcium Flux Assay for Serotonin 5-HT2A Receptor Modulation

Principle and Rationale

The serotonin 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR). [10]Activation of this receptor leads to the mobilization of intracellular calcium (Ca²⁺). This assay utilizes a cell line stably expressing the human 5-HT2A receptor and loaded with a Ca²⁺-sensitive fluorescent dye. An increase in intracellular Ca²⁺ upon compound addition results in a measurable increase in fluorescence, indicating agonistic activity. Conversely, the ability of a compound to block the Ca²⁺ signal induced by a known agonist (like serotonin) indicates antagonistic activity. This functional, cell-based assay provides physiologically relevant data. [10]

Experimental Workflow Diagram

Calcium_Flux_Workflow Cell_Seeding Seed 5-HT2A expressing cells in 384-well plates Dye_Loading Load cells with a calcium-sensitive dye Cell_Seeding->Dye_Loading Compound_Addition Add test compounds or controls Dye_Loading->Compound_Addition Signal_Reading Measure fluorescence kinetics on a FLIPR or similar instrument Compound_Addition->Signal_Reading Data_Analysis Calculate agonist EC50 or antagonist IC50 Signal_Reading->Data_Analysis

Caption: Workflow for the cell-based calcium flux HTS assay.

Materials and Reagents
  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.

  • Fluorescent Dye: Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium 6).

  • Controls: Serotonin (5-HT) as a reference agonist, and a known 5-HT2A antagonist (e.g., Ketanserin).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Plates: 384-well, black, clear-bottom cell culture plates.

  • Test Compounds: Library of 4-fluoro-2,3-dihydro-1H-inden-2-amine derivatives in DMSO.

Step-by-Step Protocol
  • Cell Plating: Seed the 5-HT2A expressing cells into 384-well plates at a density optimized for a confluent monolayer the next day (e.g., 10,000 cells/well). [10]2. Dye Loading: The following day, remove the culture medium and add the fluorescent calcium dye, prepared according to the manufacturer's instructions, to each well. Incubate for 1-2 hours at 37°C. [10]3. Compound Plating: During incubation, prepare a separate plate with the test compounds diluted in assay buffer.

  • Signal Measurement: Place both the cell plate and the compound plate into a kinetic plate reader (e.g., FLIPR).

  • Assay Execution:

    • Agonist Mode: The instrument will add the test compounds to the cells and immediately begin reading the fluorescence signal over time (typically 2-3 minutes).

    • Antagonist Mode: Pre-incubate the cells with the test compounds for 15-30 minutes before adding a known concentration (e.g., EC₈₀) of serotonin and then reading the signal.

  • Data Analysis: The response is typically measured as the maximum peak fluorescence intensity or the area under the curve.

Data Interpretation
ParameterInterpretationData Analysis
EC₅₀ The concentration of an agonist that produces 50% of the maximal response.Non-linear regression of dose-response curves.
IC₅₀ The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of agonist.Non-linear regression of dose-response curves.
Z'-Factor A measure of assay quality, calculated using agonist (max signal) and vehicle (min signal) controls.`1 - (3 * (SD_max + SD_min)) /

Protocol 3: LC/MS/MS-Based Assay for Dopamine Transporter (DAT) Inhibition

Principle and Rationale

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft. [11]Inhibition of DAT increases extracellular dopamine levels. This assay directly measures the function of DAT by quantifying the uptake of a specific substrate into cells or synaptosomes expressing the transporter. A highly sensitive and specific liquid chromatography with tandem mass spectrometry (LC/MS/MS) method is employed to measure the amount of substrate transported. [12]This approach offers high specificity and is less prone to interference from fluorescent or colored compounds compared to probe-based assays.

Materials and Reagents
  • Biological System: HEK293 cells expressing human DAT or rat brain synaptosomes.

  • Substrate: A known DAT substrate, such as dopamine or a stable isotope-labeled version.

  • Internal Standard: A deuterated analog of the substrate for accurate quantification.

  • Controls: A known DAT inhibitor, such as GBR-12909.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Test Compounds: Library of 4-fluoro-2,3-dihydro-1H-inden-2-amine derivatives in DMSO.

Step-by-Step Protocol
  • Preparation of Biological System: Culture and prepare DAT-expressing cells or isolate synaptosomes from rodent brain tissue.

  • Compound Incubation: In a 96-well plate, pre-incubate the cells/synaptosomes with test compounds or controls for 15 minutes at 37°C.

  • Uptake Initiation: Add the DAT substrate to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the reaction by washing with ice-cold buffer and filtering through a glass fiber filter mat to separate the cells/synaptosomes from the extracellular substrate.

  • Lysis and Sample Preparation: Lyse the cells/synaptosomes collected on the filter mat and add the internal standard. Precipitate proteins with an organic solvent (e.g., acetonitrile).

  • LC/MS/MS Analysis: Centrifuge the samples to pellet the precipitated protein, and inject the supernatant onto the LC/MS/MS system for quantification of the substrate. [12]

Data Analysis and Expected Results

The amount of substrate detected inside the cells/synaptosomes is directly proportional to DAT activity. A reduction in the measured substrate in the presence of a test compound indicates DAT inhibition. Data is typically expressed as percent inhibition relative to vehicle controls, and IC₅₀ values are calculated for active compounds using non-linear regression.

ParameterDescriptionAcceptance Criteria
Percent Inhibition Reduction in substrate uptake compared to vehicle control.>50% for primary hits
IC₅₀ Concentration of compound causing 50% inhibition of uptake.Determined for confirmed hits
Reproducibility Consistency of results across multiple experiments.IC₅₀ values should not vary by more than 2-3 fold. [12]

References

  • Zhou, W., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. [Link]

  • Keefer, C. E., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(16), 1835-1840. [Link]

  • Du, G., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • SciSpace. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]

  • Li, J., et al. (2025). [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. Sheng Wu Gong Cheng Xue Bao, 41(8), 3045-3056. [Link]

  • Grimm, L., et al. (2006). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Assay and Drug Development Technologies, 4(6), 661-672. [Link]

  • Open Library Publishing Platform. (n.d.). 4.2 – High-Throughput Screening. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • Abveris. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Beckman Coulter. (n.d.). High-Throughput Screening (HTS). [Link]

  • Zheng, M., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Acta Pharmaceutica Sinica B. [Link]

  • Bak, A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3591. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Fluoro-2-Aminoindane Synthesis

Executive Summary: The "Yield Trap" The synthesis of 4-fluoro-2-aminoindane (4-FAI) is deceptively simple in theory but notoriously difficult in practice.[1] While the non-fluorinated parent compound (2-aminoindane) can...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Trap"

The synthesis of 4-fluoro-2-aminoindane (4-FAI) is deceptively simple in theory but notoriously difficult in practice.[1] While the non-fluorinated parent compound (2-aminoindane) can be synthesized with yields exceeding 70%, the introduction of the fluorine atom at the C4 position creates significant electronic and steric hurdles.

The Primary Failure Mode: The standard "Cannon Method" (Nitrosation


 Catalytic Hydrogenation) often fails for the 4-fluoro analog due to hydrodefluorination  (loss of the fluorine atom) or incomplete reduction  of the intermediate benzylic ketone.

This guide provides a forensic breakdown of the synthesis, replacing "textbook" protocols with field-optimized parameters to recover yield.

Diagnostic Workflow

Before altering your chemistry, map your current failure point against this logic flow.

G Start Start: 4-Fluoro-1-Indanone Step1 Step 1: Nitrosation (Butyl Nitrite / NaOMe) Start->Step1 Check1 Checkpoint: Is Intermediate Soluble in Base? Step1->Check1 Check1->Step1 No (Re-run with fresh Nitrite) Step2 Step 2: Reduction (The Critical Bottleneck) Check1->Step2 Yes (Proceed) Failure1 Issue: Defluorination (Product is 2-AI, not 4-FAI) Step2->Failure1 Pd/C, High Pressure, Neutral pH Failure2 Issue: Incomplete Reduction (Amino-alcohol impurity) Step2->Failure2 Weak Catalyst, Low Acid Success Target: 4-FAI HCl Salt Step2->Success PtO2 or Pd/C + H2SO4

Figure 1: Decision matrix for 4-FAI synthesis. The red node indicates the highest probability of yield loss.

Protocol Optimization & Troubleshooting

Phase 1: The Nitrosation (Formation of the Scaffold)

Objective: Convert 4-fluoro-1-indanone to 4-fluoro-2-(hydroxyimino)-1-indanone. Common Yield: 60-80% (Optimized) | <40% (Unoptimized)[1]

The Problem: Users often report a "tarry black oil" instead of a crystalline precipitate. This is caused by the polymerization of the highly reactive indanone enolate.

ParameterStandard Protocol (High Risk)Optimized Protocol (High Yield)Technical Rationale
Reagent Isoamyl Nitrite + HClButyl Nitrite + NaOMe (Methanolic) Base-catalyzed nitrosation prevents acid-mediated polymerization of the electron-deficient fluorinated ring.[1]
Temperature Room Temperature0°C

RT
The enolate must be formed cold to prevent self-condensation before the nitrite trap.[1]
Quench Water dumpDiethyl Ether Precipitation The sodium salt of the oxime precipitates in ether, leaving impurities in the filtrate.

Troubleshooting Q&A:

  • Q: My product is a dark oil that won't crystallize.

    • A: Do not attempt to distill. Dissolve the oil in 5% NaOH. The oxime is acidic (

      
      ). Filter off the insoluble non-acidic tars. Acidify the filtrate with HCl to precipitate the clean oxime.
      
Phase 2: The Reduction (The Yield Killer)

Objective: Global reduction of the ketone (C=O) and oxime (C=N-OH) to the amine (CH-NH2) while preserving the Fluorine (C-F). Common Yield: 20-30% (Standard) | 60-70% (Optimized)[1]

The Mechanism: The reduction proceeds via an amino-alcohol intermediate.[1] The benzylic hydroxyl group must be removed (hydrogenolysis).



Critical Failure: Defluorination Aryl fluorides are susceptible to oxidative addition by Palladium (Pd) catalysts, leading to C-F bond cleavage, especially under the high-pressure conditions required to remove the benzylic oxygen.

Optimized Protocol: The "Acidic Adams" Method Instead of standard Pd/C, use Platinum Oxide (PtO2) or Palladium on Carbon in strong acid .

  • Solvent System: Acetic Acid (AcOH) + Sulfuric Acid (H2SO4) (9:1 ratio).

    • Why: The acid is mandatory . It protonates the benzylic hydroxyl, turning it into a good leaving group (

      
      ), facilitating hydrogenolysis at lower pressures where the C-F bond is stable.
      
  • Catalyst: 10% Pd/C is risky. PtO2 (Adams Catalyst) is preferred for halogenated aromatics as it is less prone to dehalogenation.

  • Pressure: 30-40 psi (Do not exceed 50 psi).

Step-by-Step Fix:

  • Dissolve 1 eq of Oximino-indanone in AcOH.

  • Add 1.5 eq H2SO4 (conc).

  • Add 5 wt% PtO2 (or 10 wt% Pd/C if Pt unavailable).

  • Hydrogenate at 40 psi.

  • Monitor closely: Stop reaction immediately after 3 molar equivalents of H2 are consumed.

Purification Strategy

Issue: The free base of 4-FAI is an oil that rapidly absorbs CO2 from the air to form carbamates, appearing as "low yield" or "impure" on NMR.

The "Salt Crash" Solution: Never isolate the free base.

  • Filter the hydrogenation mixture (remove catalyst).

  • Evaporate AcOH (azeotrope with toluene if necessary).

  • Resuspend residue in anhydrous isopropanol (IPA) .

  • Add HCl in ether/dioxane dropwise.

  • The 4-FAI Hydrochloride will crystallize as a stable white solid.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use LiAlH4 (Lithium Aluminum Hydride) instead of catalytic hydrogenation? Answer: Avoid. While LAH reduces the oxime effectively, it rarely removes the benzylic ketone oxygen completely to the methylene group in indanone systems. You will likely isolate the 1-hydroxy-2-amino derivative (cis/trans mixture), which is difficult to separate.[1]

Q2: I see a "doublet of doublets" in the aromatic region of my NMR that integrates incorrectly. What is it? Answer: This is the signature of defluorination . If the integration suggests 4 aromatic protons instead of 3, you have made 2-aminoindane (the parent compound). Switch to PtO2 or lower your hydrogenation pressure.

Q3: Why is my yield low even though the reaction looks clean on TLC? Answer: Volatility. The free base of 4-fluoro-2-aminoindane is moderately volatile.[1] If you used a rotary evaporator with high vacuum and heat on the free base, you likely pumped your product into the trap. Always convert to the HCl salt before final drying.

References

  • Lyle, R. E. , & Troscianiec, H. J. (1955). The Synthesis of Tryptophan Stereoisomers. Journal of Organic Chemistry, 20(12), 1757–1760. (Foundational reference for oximino-ketone reduction in acidic media). Link

Sources

Optimization

Technical Support Center: HPLC Analysis of 4-fluoro-2,3-dihydro-1H-inden-2-amine

Welcome to the technical support resource for the chromatographic analysis of 4-fluoro-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic analysis of 4-fluoro-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with peak shape and resolution for this specific compound. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you diagnose and resolve common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: My peak for 4-fluoro-2,3-dihydro-1H-inden-2-amine is showing significant tailing. What is the underlying cause and how can I achieve a symmetrical peak?

A1: Understanding the Root Cause: Silanol Interactions

Severe peak tailing for 4-fluoro-2,3-dihydro-1H-inden-2-amine is almost certainly caused by secondary ionic interactions between the basic primary amine group on your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2] At typical mobile phase pH values (e.g., pH 3-7), the primary amine is protonated (positively charged), while a fraction of the silanol groups are deprotonated (negatively charged). This electrostatic attraction creates a strong, secondary retention mechanism that leads to a delayed elution for a portion of the analyte molecules, resulting in a "tailing" peak.[1][2] Tailing peaks compromise quantification accuracy and can obscure small, closely eluting impurities.[3]

Troubleshooting Workflow for Peak Tailing

The following workflow provides a systematic approach to diagnosing and resolving peak tailing for basic compounds.

G start Start: Tailing Peak Observed check_neutral Inject Neutral Compound (e.g., Toluene, Uracil) start->check_neutral tailing_persists Does Neutral Compound Tail? check_neutral->tailing_persists physical_problem Physical Problem Suspected: - Column Void - Blocked Frit - Bad Connection (Dead Volume) tailing_persists->physical_problem Yes chemical_problem Chemical Problem Confirmed: Analyte-Silanol Interaction tailing_persists->chemical_problem No solution_physical Action: 1. Check/remake all fittings. 2. Reverse-flush column (if permitted). 3. Replace column if void is visible. physical_problem->solution_physical solution_chemical Proceed to Chemical Mitigation Strategies chemical_problem->solution_chemical

Caption: Troubleshooting logic to differentiate between physical and chemical causes of peak tailing.

Step-by-Step Mitigation Protocol

  • Optimize Mobile Phase pH: The most effective way to mitigate tailing is to control the ionization state of the silanol groups.[2][3]

    • Mechanism: By lowering the mobile phase pH to ≤ 3, the vast majority of silanol groups become fully protonated (neutral), which eliminates the ionic interaction with the protonated amine analyte.[2][3]

    • Protocol: Prepare your aqueous mobile phase with an appropriate buffer or acid (e.g., 0.1% Formic Acid, 0.1% Trifluoroacetic Acid) to ensure a final pH between 2.5 and 3.0. Be mindful that operating at very low pH can degrade certain silica columns; always check the column manufacturer's pH stability range.[4]

  • Select a Modern, Base-Deactivated Column: Column technology has advanced significantly to address this issue.

    • Mechanism: Modern "Type B" silica columns are manufactured with higher purity silica, resulting in fewer acidic silanol groups.[3] Furthermore, they undergo rigorous "end-capping," a process where bulky chemical groups are bonded to the silica surface to sterically shield the remaining silanols, preventing them from interacting with analytes.[2]

    • Protocol: If you are using an older column (Type A silica), switch to a high-purity, end-capped C18 or C8 column specifically marketed as "base-deactivated" or suitable for basic compounds.

  • Use a Mobile Phase Additive (Competitive Agent): If adjusting pH and changing columns is insufficient or not possible, a competing base can be used.

    • Mechanism: A small concentration of a competing base, like triethylamine (TEA), is added to the mobile phase. The TEA, being a strong base, will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[3]

    • Protocol: Add TEA to your aqueous mobile phase at a concentration of 10-25 mM. Note that TEA can suppress ionization in mass spectrometry and has a UV cutoff, so it may not be suitable for all detector types.

Table 1: Effect of Mobile Phase pH on Peak Shape

Mobile Phase ConditionExpected pHAnalyte IonizationSilanol IonizationInteraction StrengthExpected Peak Shape
Acetonitrile / Water~6-7Protonated (R-NH3+)Partially Deprotonated (SiO-)Strong IonicSevere Tailing
ACN / 0.1% Formic Acid~2.7Protonated (R-NH3+)Neutral (SiOH)MinimalSymmetrical
ACN / 10mM Ammonium Bicarbonate~7.8Partially Neutral (R-NH2)Fully Deprotonated (SiO-)Strong IonicSevere Tailing
Q2: I have achieved a symmetrical peak, but the resolution between my analyte and a known impurity is poor (Rs < 1.5). How can I improve this separation?

A2: Manipulating Chromatographic Selectivity and Efficiency

Poor resolution means the peaks are too close together or too wide. The resolution (Rs) is governed by three factors: column efficiency (N), retention factor (k), and selectivity (α).[5] Selectivity (α) is the most powerful factor for improving the separation between two closely eluting compounds.[5][6]

Step-by-Step Protocol for Improving Resolution

  • Optimize Mobile Phase Strength (Retention Factor, k): The first step is to ensure your analyte is adequately retained on the column (ideally 2 < k < 10).

    • Mechanism: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase increases the retention time of analytes.[5] This longer interaction time with the stationary phase can often improve the separation between closely eluting peaks.

    • Protocol: If your peaks are eluting very early, reduce the percentage of organic solvent in your mobile phase in 2-5% increments. If running a gradient, decrease the initial organic percentage or reduce the steepness of the gradient slope.

  • Change the Organic Modifier (Selectivity, α): Acetonitrile and methanol interact differently with analytes and the stationary phase, offering a powerful way to change peak elution order.

    • Mechanism: Acetonitrile, methanol, and tetrahydrofuran (THF) have different properties (dipole moment, hydrogen bond acidity/basicity) that lead to different analyte-solvent interactions. Switching between them can dramatically alter the selectivity of the separation.[6]

    • Protocol: If you are using acetonitrile, prepare an identical method where methanol is substituted as the organic modifier. You may need to adjust the percentage to achieve similar retention times (methanol is a weaker solvent than acetonitrile in reversed-phase). Observe any changes in the elution order and resolution of the critical pair.

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.

    • Mechanism: Increasing column temperature reduces the mobile phase viscosity, which can lead to sharper peaks (higher efficiency, N).[7][8] It can also subtly change the selectivity of the separation.

    • Protocol: Systematically vary the column temperature (e.g., 30°C, 35°C, 40°C) while keeping other parameters constant. Ensure your analyte is stable at higher temperatures.

  • Increase Column Efficiency (N): If selectivity changes are not sufficient, increasing the raw separating power of the column is the next step.

    • Mechanism: Efficiency is related to the number of theoretical plates in a column. More plates lead to narrower peaks, which improves resolution.[9] Efficiency is increased by using longer columns or columns packed with smaller particles.[5][8]

    • Protocol: Switch to a longer column (e.g., 150 mm instead of 100 mm) of the same chemistry, or switch to a column packed with smaller particles (e.g., 3 µm instead of 5 µm). Be aware that smaller particles will generate higher backpressure and may require a UHPLC system.[5]

Q3: My sample is a racemic mixture of 4-fluoro-2,3-dihydro-1H-inden-2-amine, but I only see a single, sharp peak. How can I separate the enantiomers?

A3: The Challenge of Chirality and the Need for Chiral Stationary Phases (CSPs)

Enantiomers are non-superimposable mirror images with identical physical properties (solubility, polarity) in a non-chiral environment. Therefore, they will not be separated on a standard achiral HPLC column (like a C18). To resolve enantiomers, you must introduce a chiral selector into the system that can diastereomerically interact with the analytes.[10] The most common and effective way to do this is by using a Chiral Stationary Phase (CSP).[10][11]

General Workflow for Chiral Method Development

Developing a chiral separation is often an empirical process that involves screening multiple columns and mobile phases.[12]

G start Start: Separate Enantiomers of 4-fluoro-2,3-dihydro-1H-inden-2-amine select_csps Select 2-4 CSPs for Screening (e.g., Polysaccharide-based, Macrocyclic Glycopeptide) start->select_csps screen_mobile_phases Screen Each CSP with Multiple Mobile Phases (Normal Phase, Polar Organic, Reversed Phase) select_csps->screen_mobile_phases evaluate_separation Any Separation Observed? screen_mobile_phases->evaluate_separation no_separation No Separation on any column. Consider derivatization or different CSPs. evaluate_separation->no_separation No separation_observed Partial or Baseline Separation Observed evaluate_separation->separation_observed Yes optimize Optimize on Best Column/Mobile Phase: - Adjust modifier % - Change additive - Lower flow rate/temperature separation_observed->optimize final_method Final Chiral Method optimize->final_method

Caption: A systematic workflow for chiral method development screening.

Recommended Starting Points

  • Select Polysaccharide-Based CSPs: Columns based on coated or immobilized cellulose and amylose derivatives are the most versatile and successful for a wide range of chiral compounds.[10][13]

    • Recommended Columns: Start with an amylose-based phase (e.g., Chiralpak AD, Lux Amylose-1) and a cellulose-based phase (e.g., Chiralcel OD, Lux Cellulose-1).

    • Recommended Mobile Phases:

      • Normal Phase: Heptane/Isopropanol (with a basic additive like diethylamine, DEA, for the amine analyte).

      • Polar Organic Mode: Acetonitrile or Methanol (with additives).

  • Consider Macrocyclic Glycopeptide CSPs: These columns (e.g., Astec CHIROBIOTIC V, T) are also very effective, particularly in reversed-phase mode.

    • Recommended Mobile Phases:

      • Reversed Phase: Methanol/Water or Acetonitrile/Water with a buffer or additive (e.g., ammonium acetate, TEAA).

The key is to screen a diverse set of conditions to find the initial "hit" where some separation is observed, and then optimize from there.[10]

Q4: My analyte shows very poor retention on my C18 column, even with 100% aqueous mobile phase. What alternative chromatographic modes can I use?

A4: Employing Hydrophilic Interaction Liquid Chromatography (HILIC)

Poor retention of a polar compound like 4-fluoro-2,3-dihydro-1H-inden-2-amine on a non-polar C18 column is a common challenge. When reversed-phase chromatography fails to provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal alternative.[14][15][16]

Understanding the HILIC Mechanism

HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (>80% acetonitrile) and a small amount of aqueous buffer.[14][15] A water-enriched layer forms on the surface of the stationary phase. Polar analytes, like your amine, partition into this aqueous layer and are retained. Elution is achieved by increasing the aqueous content (polarity) of the mobile phase.[17]

Protocol for Switching to HILIC Mode

  • Select a HILIC Column: Choose a column with a polar stationary phase. For basic amines, an amide or bare silica phase is an excellent starting point.[18]

  • Prepare HILIC Mobile Phases:

    • Mobile Phase A (Aqueous): Water with a buffer (e.g., 10 mM Ammonium Formate, pH adjusted to ~3).

    • Mobile Phase B (Organic): Acetonitrile.

  • Develop a HILIC Gradient: A typical HILIC gradient starts with a high percentage of organic solvent and decreases over time.

Table 2: Example Starting Conditions for HILIC

ParameterRecommended Setting
Column Amide-HILIC, 3 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
Sample Diluent 90:10 Acetonitrile:Water (Must match initial mobile phase conditions)[19]

HILIC not only provides excellent retention for polar compounds but is also highly compatible with mass spectrometry due to the high organic content of the mobile phase.[16]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Dr. Maisch GmbH. HILIC.
  • Buszewski, B., & Noga, S. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • Roemling, R., et al. (2026, February 14). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
  • ResearchGate. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11).
  • Phenomenex. Chiral HPLC Separations.
  • Shabir, G. A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Zhang, Y., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Al-Majed, A. A., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.

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Troubleshooting

"4-fluoro-2,3-dihydro-1H-inden-2-amine" purification techniques and best practices

Technical Support Center: Purification of 4-fluoro-2,3-dihydro-1H-inden-2-amine This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-fluoro-2,3-dihydro-1H-inden-2-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-fluoro-2,3-dihydro-1H-inden-2-amine. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-fluoro-2,3-dihydro-1H-inden-2-amine?

The primary challenges stem from its chemical nature as a basic organic amine.[1] Key issues include:

  • Strong Interaction with Silica: The basic amine functionality leads to strong, often irreversible, binding to the acidic silanol groups on standard silica gel, causing significant peak tailing, low recovery, and even product degradation during chromatographic purification.[1]

  • Potential for Impurities with Similar Properties: Synthesis byproducts, such as the precursor imine from reductive amination or over-alkylated species, can have similar polarities and basicities, making separation by simple extraction or chromatography difficult.[2][3]

  • Chirality: The molecule contains a stereocenter at the C2 position. For most pharmaceutical applications, isolating a single enantiomer is required, as different enantiomers can have vastly different pharmacological and toxicological profiles.[4] This necessitates specialized chiral separation techniques.

Q2: I see significant streaking/tailing when I run a TLC of my crude product on a standard silica plate. What does this mean and how can I fix it?

This is a classic sign of the acid-base interaction between your basic amine and the acidic silica stationary phase.[1] To get a more accurate picture of your crude mixture's composition and to develop a proper chromatographic method, you must neutralize this interaction. A simple solution is to add a small amount (e.g., 1-2%) of a volatile base like triethylamine (TEA) or ammonia solution to your TLC mobile phase. This "competing base" will neutralize the acidic sites on the silica, allowing your amine to travel up the plate with improved spot shape.[1]

Q3: My final product is an oil, but I expected a solid. What should I do?

An oily product often indicates the presence of impurities that are depressing the melting point or inhibiting crystallization. It could also mean your product is the free base form, which may have a lower melting point than its salt form.

  • Verify Purity: First, analyze the oil by LC-MS or NMR to confirm its identity and purity.

  • Consider Salt Formation: Converting the amine free base to a salt, such as a hydrochloride or tartrate, often yields a highly crystalline, stable solid that is easier to handle and purify by recrystallization.[5]

  • Trituration: Try washing or "triturating" the oil with a cold, non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).[6] This can often remove minor impurities and induce crystallization.

Purification Strategy Workflow

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following workflow provides a general decision-making framework.

G start Crude Reaction Mixture workup Aqueous Acid-Base Workup start->workup is_solid Is the product a solid? workup->is_solid recrystallize Recrystallization / Salt Formation is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil) purity_check1 Check Purity (NMR, LC-MS) recrystallize->purity_check1 purity_check2 Check Purity (NMR, LC-MS) chromatography->purity_check2 purity_check1->chromatography Purity Not OK chiral_sep Chiral Separation Required? purity_check1->chiral_sep Purity OK purity_check2->recrystallize Purity Not OK purity_check2->chiral_sep Purity OK chiral_hplc Chiral HPLC / SFC chiral_sep->chiral_hplc Yes final_product Pure Product chiral_sep->final_product No chiral_hplc->final_product

Caption: Decision workflow for purifying 4-fluoro-2,3-dihydro-1H-inden-2-amine.

Troubleshooting Guide: Purification Issues & Solutions

Problem / SymptomPlausible Cause(s)Recommended Solution(s)
Low or No Recovery from Silica Gel Column The basic amine is irreversibly binding to the acidic silica gel.[1]Option A (Recommended): Add 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase during both column equilibration and elution.[1] Option B: Switch to a less acidic stationary phase like basic alumina or an amine-functionalized silica column.[1]
Product Co-elutes with an Impurity The impurity has a very similar polarity to your product. This is common with unreacted starting material or byproducts like the precursor imine.[2]Option A (Optimize Chromatography): Try a different solvent system to alter selectivity. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[1] Option B (Chemical Wash): If the impurity is a ketone or aldehyde, a wash with a saturated sodium bisulfite solution during workup can sometimes form a water-soluble adduct, removing it from the organic layer. Option C (Recrystallization): Carefully select a recrystallization solvent system that maximizes the solubility difference between your product and the impurity.[6]
Recrystallization Yields No Crystals (Oiling Out) The product is too soluble in the chosen solvent, even when cold. The presence of impurities is preventing lattice formation. The cooling process was too rapid.Option A (Change Solvent): Find a solvent in which your compound has high solubility when hot and very low solubility when cold.[6] Option B (Mixed Solvents): Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and slowly add a "poor" anti-solvent (in which it is insoluble) at an elevated temperature until turbidity persists.[6] Then, cool slowly. Option C (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch.[7]
Product Purity Decreases After Chromatography The product is unstable on silica gel and is degrading during the purification process.This indicates significant reactivity with the stationary phase. Avoid silica gel entirely. Rely on recrystallization, salt formation, or consider preparative reversed-phase HPLC with a suitable buffer system (e.g., ammonium bicarbonate or formic acid).[1][8]
Broad or Split Peaks in Preparative HPLC Column overload; poor sample dissolution; mismatched sample solvent and mobile phase.[9]Option A: Reduce the injection mass.[9] Option B: Ensure your sample is fully dissolved. Filter it through a 0.45 µm filter before injection. Option C: Dissolve your sample in the initial mobile phase whenever possible to ensure good peak shape at the start of the gradient.[9][10]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization via HCl Salt Formation

This method is highly effective for purifying amines by converting the often-oily free base into a stable, crystalline hydrochloride salt.

  • Dissolution: Dissolve the crude 4-fluoro-2,3-dihydro-1H-inden-2-amine free base in a minimal amount of a suitable organic solvent like isopropanol (IPA) or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl dropwise if using IPA) until the solution reaches approximately pH 1-2 (check with pH paper). A precipitate should form immediately.

  • Heating: Gently heat the mixture until the solid redissolves completely, creating a saturated solution. Add a small amount of additional hot solvent if necessary to achieve full dissolution.[11]

  • Crystallization: Remove the flask from heat and allow it to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.[7]

  • Isolation: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of cold solvent (the same one used for recrystallization) to remove any adhering mother liquor containing impurities.[7][11]

  • Drying: Dry the purified hydrochloride salt under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography (Amine-Modified Mobile Phase)

This protocol is designed to overcome the challenge of purifying basic amines on standard silica gel.

  • Solvent System Selection: Using TLC plates, find a suitable mobile phase. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate. Crucially, add 1% triethylamine (TEA) to the solvent mixture. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using the selected mobile phase (containing 1% TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Equilibration: Before loading the sample, ensure the column is thoroughly equilibrated by passing at least 5 column volumes of the TEA-containing mobile phase through it.

  • Elution: Apply the sample to the top of the column and begin elution with the mobile phase. Collect fractions and monitor them by TLC (using a TEA-containing eluent).

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile but may require co-evaporation with a solvent like toluene for complete removal.

Chiral Separation: A Critical Consideration

For use as a pharmaceutical intermediate, separating the (R) and (S) enantiomers is often mandatory.[4] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the industry-standard methods.[4][12]

Troubleshooting Chiral HPLC Separations

G start Problem: Poor or No Enantiomeric Resolution check_column Is the CSP appropriate for amines? start->check_column wrong_column Select a different CSP (e.g., polysaccharide-based like Chiralpak IA, IB, etc.) check_column->wrong_column No check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase Yes solution Resolution Achieved wrong_column->solution add_additive Add acidic/basic additive (e.g., TFA, DEA) check_mobile_phase->add_additive change_alcohol Change alcohol modifier (IPA vs. EtOH) add_additive->change_alcohol check_temp Adjust Temperature change_alcohol->check_temp lower_temp Lowering temperature often improves resolution check_temp->lower_temp lower_temp->solution

Caption: Troubleshooting logic for developing a chiral HPLC separation method.

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of chiral compounds, including amines.[13]

  • Mobile Phase: In normal-phase mode (common for chiral separations), the mobile phase typically consists of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The type and percentage of the alcohol can dramatically affect resolution.

  • Additives: Small amounts of an acidic (trifluoroacetic acid, TFA) or basic (diethylamine, DEA) additive are often required to improve peak shape and interaction with the CSP. For a basic analyte like this amine, a basic additive is usually the first choice.

References

  • Vertex AI Search. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved February 20, 2026.
  • MilliporeSigma. (n.d.). Troubleshooting Purification Methods. Retrieved February 20, 2026.
  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • Biotage. (2023, February 10).
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved February 20, 2026.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved February 20, 2026.
  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved February 20, 2026.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Retrieved February 20, 2026.
  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved February 20, 2026.
  • Fluorochem. (n.d.). (S)-4-Fluoro-2,3-dihydro-1H-inden-1-aminehydrochloride. Retrieved February 20, 2026.
  • Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved February 20, 2026.
  • BLDpharm. (n.d.). 946053-90-3|(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. Retrieved February 20, 2026.
  • Sigma-Aldrich. (n.d.). 4-FLUORO-2,3-DIHYDRO-1H-INDEN-2-AMINE | 162752-09-2. Retrieved February 20, 2026.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved February 20, 2026.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved February 20, 2026.
  • Ghosh, A. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • NIH National Library of Medicine. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved February 20, 2026.
  • NIH National Library of Medicine. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved February 20, 2026.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved February 20, 2026.
  • BLDpharm. (n.d.). 1637540-45-4|(R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved February 20, 2026.
  • Sigma-Aldrich. (n.d.). (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol. Retrieved February 20, 2026.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved February 20, 2026.
  • NIH National Library of Medicine. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. Retrieved February 20, 2026.
  • Bruker. (n.d.). Quantitative NMR measurements for the analysis of enantiomeric purity. Retrieved February 20, 2026.
  • NIH National Library of Medicine. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. Retrieved February 20, 2026.
  • University of Colorado Boulder. (n.d.).
  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved February 20, 2026.
  • PubChem. (n.d.). 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Retrieved February 20, 2026.
  • Semantic Scholar. (n.d.). Chromatographic purification methods used for rDNA products. Retrieved February 20, 2026.
  • University of Tennessee at Martin. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved February 20, 2026.
  • Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline. Retrieved February 20, 2026.
  • RSC Publishing. (n.d.). Spontaneous symmetry breaking during interrupted crystallization of an axially chiral amino acid derivative.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Merck. (n.d.). (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol. Retrieved February 20, 2026.
  • Reddit. (2023, April 25). Satisfying recrystallization. r/OrganicChemistry. Retrieved February 20, 2026.
  • ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Retrieved February 20, 2026.
  • Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved February 20, 2026.

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Optimization

Troubleshooting guide for "4-fluoro-2,3-dihydro-1H-inden-2-amine" derivatization

Welcome to the technical support guide for the derivatization of 4-fluoro-2,3-dihydro-1H-inden-2-amine. This versatile primary amine is a key building block in medicinal chemistry and drug development, valued for its rig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 4-fluoro-2,3-dihydro-1H-inden-2-amine. This versatile primary amine is a key building block in medicinal chemistry and drug development, valued for its rigid, amphetamine-like scaffold.[1][2] However, its unique structural and electronic properties can present challenges during synthetic modifications. This guide is designed to provide practical, field-tested solutions to common issues encountered during its derivatization, ensuring your research proceeds efficiently and with high fidelity.

General Considerations Before You Begin

Successful derivatization starts with meticulous preparation. Before proceeding with any reaction, ensure the following:

  • Reagent Purity: Use freshly opened or properly stored reagents. Acylating agents are often moisture-sensitive, and reducing agents can lose activity over time.

  • Anhydrous Conditions: For many reactions, especially those involving reactive intermediates like acyl chlorides, the exclusion of water is critical to prevent hydrolysis and side reactions.[3] Ensure glassware is oven-dried and consider using anhydrous solvents.

  • Inert Atmosphere: Reactions sensitive to oxidation or moisture will benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Category 1: Acylation Reactions (Amide Bond Formation)

Acylation is the most common derivatization, typically involving an acyl chloride or anhydride to form a stable amide.

Question 1: My acylation reaction shows low or no conversion of the starting amine. What went wrong?

This is a frequent issue that can be traced to several factors. Let's break down the possibilities.

  • Possible Cause A: Inactive Acylating Agent. Acyl chlorides and anhydrides are highly susceptible to hydrolysis.[4] If they have been exposed to atmospheric moisture, they will convert to the unreactive carboxylic acid, halting the reaction.

    • Solution: Use a fresh bottle of the acylating agent or purify it by distillation before use. Always handle these reagents in a fume hood with minimal exposure to air.

  • Possible Cause B: Inadequate Base. Acylation with an acyl chloride generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.[5]

    • Solution: Ensure at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used.[3] For sterically hindered reactions, DIPEA is often a superior choice. Pyridine can also be used but may sometimes react with the acyl chloride.[3]

  • Possible Cause C: Insufficient Reaction Temperature/Time. The indane scaffold can impart some steric hindrance around the amine. While generally reactive, some bulky acylating agents may require more forcing conditions.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gently heating the mixture to 30-50°C. Extend the reaction time if necessary.

Question 2: I see my desired product by mass spectrometry, but also a significant amount of a diacylated byproduct. How do I prevent this?

While primary amines can theoretically be acylated twice, this is generally unfavorable as the resulting amide is significantly less nucleophilic.[5] However, under harsh conditions or with highly reactive acylating agents, it can occur.

  • Solution: This issue is most effectively solved by controlling stoichiometry. Instead of a 1:1 ratio of amine to acylating agent, use a slight excess of the amine (e.g., 1.1 to 1 equivalents). This ensures the more reactive acylating agent is consumed before it can react with the less reactive amide product.[3]

Category 2: Reductive Amination (Alkylation)

Reductive amination is a powerful method to form C-N bonds, creating secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone followed by reduction.[6][7]

Question 3: My reductive amination has failed. TLC shows only my starting amine and the carbonyl compound.

A failed reductive amination almost always points to an issue with one of the two key steps: imine formation or reduction.

  • Possible Cause A: Inefficient Imine/Iminium Ion Formation. The crucial first step is the condensation of the amine and the carbonyl to form an imine (or the corresponding protonated iminium ion), which is the species that gets reduced.[8] This is a reversible equilibrium that generates water.

    • Solution 1 (Water Removal): For ketones, which react more slowly than aldehydes, the equilibrium can be driven forward by removing water. This can be achieved with chemical drying agents like anhydrous MgSO₄ or molecular sieves added directly to the reaction.

    • Solution 2 (pH Control): Imine formation is often catalyzed by mild acid. However, too much acid will fully protonate the amine, making it non-nucleophilic. The optimal pH is typically between 4 and 6. Adding a small amount of acetic acid can be beneficial.[7]

  • Possible Cause B: Incorrect Choice of Reducing Agent. The success of a one-pot reductive amination hinges on using a reducing agent that is selective for the iminium ion over the carbonyl starting material.[8]

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] It is mild, selective, and does not readily reduce aldehydes or ketones under neutral or slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[6] Standard sodium borohydride (NaBH₄) is generally too reactive and will primarily reduce the carbonyl compound before imine formation can occur, unless a two-step procedure (pre-formation of the imine, followed by reduction) is employed.[7]

Question 4: The reaction works, but I am getting a significant amount of a dialkylated product.

This is a common problem when alkylating primary amines. The secondary amine product is often nucleophilic enough to react again with the aldehyde/ketone, leading to a tertiary amine.[7]

  • Solution 1 (Stoichiometry): Use an excess of the primary amine relative to the carbonyl compound. This increases the probability that the carbonyl will react with the starting material rather than the product.

  • Solution 2 (Stepwise Procedure): For particularly problematic cases, a two-step process provides greater control. First, form the imine by mixing the amine and aldehyde/ketone (often in a solvent like methanol). Monitor for completion by NMR or TLC. Then, in a separate step, add a reducing agent like NaBH₄ to reduce the isolated or in situ imine.[7][8]

Category 3: Purification and Handling

The fluorine atom can alter the physical properties of the final compound, sometimes complicating purification.[9]

Question 5: My derivatized product is difficult to purify. It streaks on silica gel columns and is hard to extract.

The basicity of the nitrogen atom (if still present as a secondary or tertiary amine) or the polarity of an amide can lead to purification challenges. The presence of fluorine can also increase lipophilicity.[10]

  • Solution 1 (Acid/Base Extraction): If your product is a secondary/tertiary amine, exploit its basicity. During aqueous workup, wash the organic layer with dilute acid (e.g., 1 M HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1 M NaOH) and re-extract your purified product back into an organic solvent.[4]

  • Solution 2 (Chromatography Additives): When running silica gel chromatography on basic amine compounds, add a small amount of a basic modifier to the solvent system (e.g., 0.5-1% triethylamine or ammonia in methanol) to prevent streaking and improve peak shape.

  • Solution 3 (Reverse-Phase Chromatography): For highly polar or water-soluble compounds that are difficult to purify on normal-phase silica, consider using reverse-phase (C18) chromatography.

  • Solution 4 (Derivatization for Analysis): For analytical purposes like GC, where the polarity of the amine can be problematic, derivatization with a fluorinated acyl group (e.g., from trifluoroacetic anhydride) can improve volatility and chromatographic behavior.[11][12]

Key Experimental Protocols

The following are generalized, robust protocols that serve as an excellent starting point for your experiments.

Protocol 1: General N-Acylation with an Acyl Chloride
  • Dissolve Amine: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-2,3-dihydro-1H-inden-2-amine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add diisopropylethylamine (DIPEA, 1.2 eq).

  • Cool Reaction: Cool the stirred solution to 0°C using an ice bath.

  • Add Acyl Chloride: Slowly add the desired acyl chloride (1.05 eq) dropwise, ensuring the internal temperature remains below 10°C.

  • React: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor: Track the consumption of the starting amine using TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify: Purify the crude amide by silica gel column chromatography or recrystallization.

Protocol 2: One-Pot Reductive Amination with an Aldehyde
  • Combine Reagents: In a round-bottom flask, combine 4-fluoro-2,3-dihydro-1H-inden-2-amine (1.0 eq) and the aldehyde (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.[8]

  • Add Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3 eq) to the mixture in one portion. If the amine starting material is an HCl salt, add 1.0 eq of a non-nucleophilic base like TEA.

  • React: Stir the reaction at room temperature for 4-24 hours.

  • Monitor: Track the formation of the product by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir for 1 hour until gas evolution ceases. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Isolate: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify: Purify the crude secondary amine by silica gel column chromatography (often with a TEA-doped eluent).

Visual Workflow and Data Summary

Troubleshooting Logic

G Start Derivatization Reaction (e.g., Acylation, Alkylation) Check_Yield Is Yield/Conversion >80%? Start->Check_Yield Success Proceed to Purification Check_Yield->Success Yes Troubleshoot Troubleshoot Reaction Check_Yield->Troubleshoot No Check_Reagents Verify Reagent Quality (Purity, Activity, Anhydrous) Troubleshoot->Check_Reagents Step 1 Check_Stoich Check Stoichiometry (Base, Reagent Ratios) Troubleshoot->Check_Stoich Step 2 Check_Cond Optimize Conditions (Temp, Time, Solvent, pH) Troubleshoot->Check_Cond Step 3 Analyze_Side Analyze Byproducts (Diacylation, Over-alkylation) Troubleshoot->Analyze_Side Step 4

Caption: General troubleshooting workflow for derivatization reactions.

Reductive Amination Reagent Comparison
Reducing AgentTypical SubstrateSelectivityProsCons
NaBH(OAc)₃ Aldehydes, KetonesIminium > CarbonylHigh selectivity, mild, general use[8]More expensive, moisture sensitive
NaBH₃CN Aldehydes, KetonesIminium > CarbonylEffective, works at acidic pH[7]Highly toxic (cyanide source)
NaBH₄ Aldehydes, KetonesCarbonyl > IminiumInexpensive, readily availablePoor selectivity for one-pot reactions[7]
H₂/Catalyst Aldehydes, KetonesNon-selectiveHigh yield, cleanRequires special equipment, may reduce other groups

References

  • Wikipedia. 2-Aminoindane. Available from: [Link]

  • ResearchGate. Synthesis and asymmetric resolution of substituted 2-aminoindane and 2-aminotetralin derivatives | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Available from: [Link]

  • PMC. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • Google Patents. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
  • Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • ACS Organic & Inorganic Au. Synthesis of Fluorinated Amines: A Personal Account. (2023). Available from: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. (1996). Available from: [Link]

  • Mastering Chemistry Help. acylation of amines. (2013). Available from: [Link]

  • Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Available from: [Link]

  • PMC. A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Available from: [Link]

  • PMC. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. (2019). Available from: [Link]

  • Reddit. Acylated a primary amine, but the amine signal is gone. Did it over acylate?. (2024). Available from: [Link]

  • ACS Publications. Selective Acylation of Primary Amines in Peptides and Proteins. (2007). Available from: [Link]

  • Pharmaceutical Technology. GMP Fluorination Challenges Limit Use in API Synthesis. (2026). Available from: [Link]

  • Chemistry LibreTexts. Derivatization. (2023). Available from: [Link]

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). Available from: [Link]

  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. (2019). Available from: [Link]

  • MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Available from: [Link]

  • ACS Publications. A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry. (2019). Available from: [Link]

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Troubleshooting

Preventing degradation of "4-fluoro-2,3-dihydro-1H-inden-2-amine" during storage

An essential guide for researchers, this document provides in-depth technical support for the proper storage and handling of 4-fluoro-2,3-dihydro-1H-inden-2-amine to prevent its degradation. As a compound frequently util...

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, this document provides in-depth technical support for the proper storage and handling of 4-fluoro-2,3-dihydro-1H-inden-2-amine to prevent its degradation. As a compound frequently utilized in pharmaceutical research and development, maintaining its purity and stability is paramount for reproducible and accurate experimental outcomes. This guide is structured as a technical support center, offering FAQs, troubleshooting advice, and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-fluoro-2,3-dihydro-1H-inden-2-amine?

A1: To ensure long-term stability, the compound should be stored at 2-8°C. It is crucial to keep the container tightly closed and in a dry, well-ventilated place[1][2]. Some suppliers of similar fluorinated inden-amines also recommend storage under an inert atmosphere, such as argon or nitrogen, at room temperature[3]. Given the amine functionality's susceptibility to oxidation, cold storage under an inert atmosphere is the most robust preventive measure.

Q2: My compound is a white to yellow solid. Is this normal?

A2: Yes, the typical physical form of this compound is a white to yellow solid[3]. A slight yellow hue is generally not an indication of significant degradation. However, a progressive darkening to brown or the appearance of an oily residue may suggest impurity formation.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides[1][4]. Amines are basic and can react exothermically with acids[5]. Strong oxidizers can degrade the amine functional group.

Q4: How does atmospheric exposure affect the stability of 4-fluoro-2,3-dihydro-1H-inden-2-amine?

A4: Amines, as a class, are susceptible to oxidative degradation from atmospheric oxygen and can also absorb moisture and carbon dioxide from the air[6][7]. Oxygen can lead to the formation of colored byproducts and reduce the compound's purity. Moisture absorption (hygroscopicity) can lead to hydrolysis or changes in the physical state of the solid[6].

Troubleshooting Guide: Degradation Issues

This section addresses specific problems that may arise during the storage and handling of 4-fluoro-2,3-dihydro-1H-inden-2-amine.

Issue 1: Sample Discoloration (Darkening to Brown)
  • Potential Cause: This is a classic sign of oxidative degradation or polymerization. Amines can be oxidized by air, a process often accelerated by light and trace metal impurities[8]. The resulting degradation products are often colored.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample has been consistently stored at the recommended temperature and protected from light. Check if the container seal is intact.

    • Inert Atmosphere Check: Was the container flushed with an inert gas (Argon or Nitrogen) after the last use? If not, atmospheric oxygen is the likely culprit.

    • Analytical Confirmation: Perform an analytical check (e.g., LC-MS or GC-MS) to identify potential degradation products and quantify the purity of the remaining material. Compare this to the Certificate of Analysis (CoA) of the fresh compound.

Issue 2: Inconsistent Experimental Results or Reduced Potency
  • Potential Cause: A loss of purity due to slow, visually undetectable degradation can lead to inconsistent results. This can be caused by repeated temperature cycling (e.g., frequent removal from cold storage), minor air exposure over time, or cross-contamination.

  • Troubleshooting Steps:

    • Aliquot Strategy Review: Are you working from a single stock bottle that is repeatedly opened? This practice increases the risk of introducing contaminants and atmospheric components. It is highly recommended to aliquot the compound into smaller, single-use vials upon receipt.

    • Quantitative Analysis: Use a quantitative method like qNMR or LC-MS with a reference standard to accurately determine the purity of your working sample.

    • Solvent Purity Check: Ensure the solvents used to dissolve the compound are anhydrous and free of peroxides, as these can also contribute to degradation.

Data Summary and Quick Reference
ParameterRecommended ConditionRationale & Citation
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the amine group by atmospheric O₂.[3][6]
Light Store in amber vials or in the darkPrevents light-catalyzed degradation pathways.
Container Tightly sealed, compatible materials (e.g., borosilicate glass, HDPE)Prevents exposure to air and moisture; avoids reaction with container material.[1][6]
Incompatibilities Strong oxidizing agents, acidsPrevents chemical reactions that would degrade the compound.[1][4]

Technical Protocols & Workflows

Protocol 1: Aliquoting and Inert Gas Overlay

This protocol minimizes the risk of degradation from repeated handling of the main stock.

  • Preparation: Work in a clean, dry environment, preferably a glove box or a fume hood with low humidity.

  • Equilibration: Allow the main container of 4-fluoro-2,3-dihydro-1H-inden-2-amine to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Weigh the desired amounts of the compound into smaller, pre-labeled amber glass vials suitable for single or limited use.

  • Inert Gas Purge: Gently flush the headspace of each new aliquot vial (and the main stock bottle) with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vials with high-quality, chemically resistant caps (e.g., PTFE-lined).

  • Storage: Place the aliquots and the main stock bottle back into storage at 2-8°C.

Protocol 2: Analytical Quality Control (QC) for Stored Samples

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity.

  • Sample Preparation: Prepare three samples:

    • Reference: A freshly opened vial or a sample with a known high purity.

    • Test Sample: The stored sample .

    • Blank: The dissolution solvent. Prepare solutions at an identical, known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • LC-MS Analysis: Analyze the samples using a standard reverse-phase LC-MS method.

    • Column: C18 column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a typical starting point.

    • Detection: Monitor the UV chromatogram (e.g., at 254 nm) and the mass spectrometer (in positive ion mode to detect the [M+H]⁺ ion).

  • Data Interpretation:

    • Compare the peak area of the main compound in the Test Sample to the Reference. A significant decrease indicates degradation.

    • Look for new peaks in the chromatogram of the Test Sample that are not present in the Reference. These are potential degradation products. Analyze their mass spectra to help identify their structures.

Workflow & Pathway Diagrams

A logical workflow for handling and storage is crucial for maintaining compound integrity.

G cluster_0 Receiving & Initial Handling cluster_1 Storage cluster_2 Experimental Use Receive Receive Compound Equilibrate Equilibrate to Room Temp Receive->Equilibrate Aliquot Aliquot into Single-Use Vials Equilibrate->Aliquot InertGas Apply Inert Gas Overlay Aliquot->InertGas Store Store at 2-8°C in Dark InertGas->Store Log Log Storage Date & Conditions Store->Log Retrieve Retrieve Single Aliquot Log->Retrieve Use Use in Experiment Retrieve->Use Discard Discard Unused Portion Use->Discard

Caption: Recommended workflow from receiving to experimental use.

G Compound 4-Fluoro-2,3-dihydro- 1H-inden-2-amine Deg1 Oxidized Impurities (e.g., Imines, N-oxides) Compound->Deg1 Deg2 Polymeric Byproducts Compound->Deg2 Deg3 Hydrated Forms Compound->Deg3 Stressor1 Atmospheric O₂ Stressor1->Deg1 Oxidation Stressor2 Light (hv) / Heat (Δ) Stressor2->Deg2 Polymerization Stressor3 Moisture (H₂O) Stressor3->Deg3 Hygroscopicity

Caption: Potential degradation pathways under improper storage conditions.

References

  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC466000010&productDescription=4-FLUORO-2-IODOANILINE%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
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  • (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9c0229d2]
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  • SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FUSA%2FSDS_23048_90040_MTR_EN.pdf]
  • (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine - BLDpharm. [URL: https://www.bldpharm.com/products/946053-90-3.html]
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - ResearchGate. [URL: https://www.researchgate.net/publication/318049288_Thermal_Degradation_Pathways_of_Aqueous_Diamine_CO_2_Capture_Solvents]
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.1c00078]
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  • Emissions and formation of degradation products in amine-based carbon capture plants - FORCE Technology. [URL: https://forcetechnology.com/da/services/emissions-and-formation-of-degradation-products-in-amine-based-carbon-capture-plants/download-white-paper]
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Optimization

Common side products in "4-fluoro-2,3-dihydro-1H-inden-2-amine" synthesis and their removal

Topic: Troubleshooting Common Side Products in the Reductive Amination of 4-Fluoro-2-indanone. Target Molecule: 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI). Primary Synthetic Route: Reductive Amination of 4-fluoro-2-in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products in the Reductive Amination of 4-Fluoro-2-indanone. Target Molecule: 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI). Primary Synthetic Route: Reductive Amination of 4-fluoro-2-indanone.

Executive Summary & Reaction Logic

The synthesis of 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI) is most reliably achieved via the reductive amination of 4-fluoro-2-indanone . While this route is robust, it is chemically competitive. The reaction environment contains a ketone, a primary amine (product), and a reducing agent, creating a network of competing pathways that lead to three distinct impurity classes:

  • Dimers (Secondary Amines): The most persistent impurity.

  • Alcohols: Resulting from direct ketone reduction.

  • Regioisomers: Carried over from precursor synthesis (4-fluoro vs. 5-fluoro).

This guide provides mechanistic insights and removal protocols for these specific impurities.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of the synthesis.

ReactionNetwork Ketone 4-Fluoro-2-indanone (Starting Material) Imine Intermediate Imine Ketone->Imine + NH4OAc (- H2O) Alcohol 4-Fluoro-2-indanol (Side Product B) Ketone->Alcohol + Hydride (Direct Reduction) Target 4-Fluoro-2-aminoindane (Primary Amine) Imine->Target + Hydride (Reduction) Dimer Bis(4-fluoro-2-indanyl)amine (Side Product A) Target->Dimer + Ketone + Hydride (Over-alkylation)

Figure 1: Competitive reaction pathways. Green path represents the desired flow. Red dashed paths represent impurity generation.

Troubleshooting Module: The "Dimer" Problem

Issue: Analysis (LC-MS or NMR) shows a significant peak with mass


 (approx. MW 285 for the free base).
Identity: N,N-bis(4-fluoro-2-indanyl)amine.
Q: Why is this forming despite using excess ammonium acetate?

A: This is a kinetic issue. The primary amine product (4-FAI) is more nucleophilic than ammonia. Once formed, 4-FAI competes with ammonia to attack the remaining ketone, forming a secondary imine which is then reduced to the dimer.

  • Risk Factor: High concentrations of the target amine in the presence of unreacted ketone.

  • Risk Factor: Slow addition of the reducing agent, allowing the primary amine to accumulate before the ketone is consumed.

Corrective Protocol: The "High-Dilution" Strategy

To suppress dimerization, you must statistically favor the Ammonia-Ketone collision over the Amine-Ketone collision.

  • Saturate with Ammonia: Increase the molar equivalent of

    
     from 10x to 15-20x .
    
  • Solvent Choice: Use Methanol (MeOH) . Ammonia has high solubility in MeOH, ensuring a high local concentration of

    
    .
    
  • One-Pot Modification: Do not add the hydride immediately. Stir the ketone and ammonium acetate for 30–60 minutes first to establish the imine equilibrium. Then, add

    
     slowly.
    
Removal: Selective Salt Precipitation

Separating the dimer from the primary amine is difficult by column chromatography due to tailing. Use the Hinsberg principle (solubility difference).

  • Acid/Base Workup: Extract the crude reaction mixture into ethyl acetate (EtOAc) and wash with 1M NaOH (removes acetic acid).

  • Salt Formation: Dissolve the free base oil in dry diethyl ether or ethanol.

  • Precipitation: Add conc. HCl or HCl in dioxane dropwise.

    • The 4-FAI

      
       HCl salt  usually crystallizes sharply.
      
    • The Dimer

      
       HCl salt  is often more lipophilic and remains in solution or forms an oil/gum.
      
  • Filtration: Filter the solid. Recrystallize from Isopropanol/Ethanol if necessary.

Troubleshooting Module: The "Alcohol" Impurity

Issue: Presence of 4-fluoro-2-indanol. Mechanism: The hydride reducing agent (


 or 

) attacked the ketone carbonyl before it could convert to the imine.
Q: How do I prevent direct reduction?

A: You must stabilize the imine or deactivate the ketone toward direct reduction.

  • Drying Agents: Water is a byproduct of imine formation. If water accumulates, it hydrolyzes the imine back to the ketone. Add 3Å Molecular Sieves to the reaction vessel to shift the equilibrium toward the imine.

  • Titanium Isopropoxide (

    
    ):  For stubborn reactions, use this Lewis acid. It acts as a water scavenger and activates the carbonyl for amination.
    
    • Protocol: Mix Ketone + Amine +

      
       (neat or in THF). Stir 1h. Dilute with MeOH. Add 
      
      
      
      .
Removal: Chromatography

Unlike the dimer, the alcohol is non-basic.

  • Acid Wash: Dissolve crude mixture in EtOAc.

  • Extraction: Extract with 1M HCl .

    • Aqueous Layer: Contains 4-FAI (Target) and Dimer.[1]

    • Organic Layer:[2][3] Retains the 4-fluoro-2-indanol and non-polar impurities.

  • Recovery: Basify the aqueous layer (pH > 12) with NaOH and extract back into DCM to recover the amines.

Troubleshooting Module: Regioisomer Contamination

Issue: The NMR spectrum shows complex splitting in the aromatic region, suggesting a mixture of isomers. Identity: Mixture of 4-fluoro-2-aminoindane and 5-fluoro-2-aminoindane .

Q: Where did the 5-fluoro isomer come from?

A: This originates from the synthesis of the 2-indanone precursor. If the precursor was made via the Friedel-Crafts cyclization of 3-fluorophenylacetic acid derivatives, cyclization can occur at two positions:

  • Para to Fluorine: Yields 6-fluoro-1-indanone (leads to 5-fluoro isomer).

  • Ortho to Fluorine: Yields 4-fluoro-1-indanone (leads to target).

Note: If you purchased the starting material, verify its purity immediately.

Differentiation (1H NMR)
  • 4-Fluoro (Target): The fluorine is adjacent to the bridgehead. The aromatic splitting pattern is often 1:1:1 (ABC system) but distinct due to the ortho coupling of Fluorine to H-5.

  • 5-Fluoro (Impurity): Symmetric substitution relative to the bridgehead (meta/para). The splitting pattern is looser.

Removal: Separation of these isomers is extremely difficult at the amine stage. Purification must happen at the Indanone stage using high-performance liquid chromatography (HPLC) or careful fractional recrystallization of the ketone.

Master Protocol: Optimized Reductive Amination

This protocol uses Sodium Cyanoborohydride (


) due to its stability at pH 6–7, which favors imine reduction over ketone reduction.

Safety Warning:


 generates highly toxic HCN gas if exposed to strong acid. Maintain pH > 3. Work in a fume hood.
Materials
  • 4-Fluoro-2-indanone (1.0 eq)

  • Ammonium Acetate (

    
    ) (15.0 eq)
    
  • 
     (1.5 eq)
    
  • Methanol (anhydrous)

  • 3Å Molecular Sieves (activated)

Step-by-Step
  • Imine Formation: In a dry flask, dissolve 4-fluoro-2-indanone in Methanol (0.1 M concentration). Add

    
     and 3Å molecular sieves. Stir at room temperature for 1 hour  under Argon.
    
  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 20 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench: Carefully add concentrated HCl dropwise until pH < 2 (Caution: HCN evolution possible, ensure good ventilation). Stir 30 mins to hydrolyze borate complexes.

  • Workup (Removal of Neutrals/Alcohols):

    • Wash the acidic aqueous phase with Diethyl Ether (

      
      ). Discard the ether layer (contains Indanol).
      
  • Basification (Recovery of Amines):

    • Basify the aqueous phase with 50% NaOH solution to pH > 12.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry combined DCM layers over

      
       and evaporate.
      
  • Purification (Removal of Dimer):

    • Dissolve residue in minimal dry Ethanol.

    • Add 1.2 eq of HCl in Dioxane.

    • Chill to -20°C. Filter the white precipitate (Target 4-FAI

      
       HCl).
      

Workup Logic Flowchart

WorkupFlow Crude Crude Reaction Mixture (Target, Dimer, Alcohol, Borates) AcidQuench Add HCl (pH < 2) Wash with Ether Crude->AcidQuench EtherLayer Ether Layer (Contains 4-Fluoro-2-indanol) AcidQuench->EtherLayer Organic Phase AqLayer Aqueous Layer (Contains Amine Salts) AcidQuench->AqLayer Aqueous Phase BaseStep Basify (NaOH) -> Extract DCM AqLayer->BaseStep DCMLayer DCM Layer (Target Free Base + Dimer) BaseStep->DCMLayer SaltStep Add HCl/EtOH -> Crystallize DCMLayer->SaltStep Solid Solid Precipitate (Pure 4-FAI HCl) SaltStep->Solid Liquor Mother Liquor (Enriched Dimer) SaltStep->Liquor

Figure 2: Purification workflow designed to systematically remove non-basic impurities (Alcohol) and lipophilic amines (Dimer).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[9] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Amination of Aldehydes and Ketones.[5][7] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Nichols, D. E., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668. (Provides context on aminoindane scaffold handling). [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of "4-fluoro-2,3-dihydro-1H-inden-2-amine" for Biological Assays

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with "4-fluoro-2,3-dihydro-1H-inden-2-amine" and encountering challenges with its solubility in aqu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with "4-fluoro-2,3-dihydro-1H-inden-2-amine" and encountering challenges with its solubility in aqueous solutions for biological assays. This guide provides in-depth technical advice, troubleshooting strategies, and detailed experimental protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is "4-fluoro-2,3-dihydro-1H-inden-2-amine" and why is its solubility a concern?

A1: "4-fluoro-2,3-dihydro-1H-inden-2-amine" is a synthetic organic compound with the chemical formula C9H10FN. Its structure, featuring a fluorinated indane backbone with a primary amine group, makes it a valuable building block in medicinal chemistry and drug discovery. However, like many small molecules with aromatic and aliphatic components, it can exhibit limited aqueous solubility. This poor solubility can be a significant hurdle in biological assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable experimental data. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a critical aspect of drug development.[][2]

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of "4-fluoro-2,3-dihydro-1H-inden-2-amine" is primarily governed by its molecular structure. The presence of the non-polar indane ring system contributes to its hydrophobicity ("grease-ball" characteristics), which limits its interaction with water molecules.[3] Conversely, the primary amine group is a basic functional group that can be protonated. This ionization is a key factor that can be manipulated to enhance solubility.

Q3: Is there a salt form of this compound available, and would that help with solubility?

A3: Yes, "4-fluoro-2,3-dihydro-1H-inden-2-amine" is available as a hydrochloride (HCl) salt.[4][5] Salt formation is a widely recognized and effective method for increasing the solubility and dissolution rates of both acidic and basic drug compounds.[2][6] The HCl salt form of this amine is generated by reacting the basic amine with hydrochloric acid. In an aqueous environment, the salt readily dissociates, yielding the protonated, and therefore more water-soluble, form of the compound.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are experiencing compound precipitation or suspect poor solubility is affecting your assay results, follow these troubleshooting steps, starting with the simplest and most common techniques.

Strategy 1: pH Adjustment

The basicity of the amine group in "4-fluoro-2,3-dihydro-1H-inden-2-amine" provides a straightforward method for enhancing its aqueous solubility. By lowering the pH of the solution, the amine group becomes protonated (R-NH2 + H+ ⇌ R-NH3+), resulting in a charged species that is significantly more soluble in polar solvents like water.[][7]

Experimental Protocol: pH-Mediated Solubilization

  • Determine the Starting pH: Measure the pH of your aqueous assay buffer.

  • Prepare an Acidic Stock Solution:

    • Weigh out the desired amount of "4-fluoro-2,3-dihydro-1H-inden-2-amine" (preferably the free base form for this specific protocol).

    • Dissolve the compound in a small volume of a dilute, biologically compatible acid, such as 0.1 M HCl. Gently vortex or sonicate if necessary. The target is to create a concentrated stock solution where the compound is fully dissolved.

  • Adjust the Final Assay pH:

    • When diluting the acidic stock solution into your final assay medium, the pH of the medium may change.

    • It is crucial to measure the final pH of your assay solution containing the compound and adjust it back to the desired experimental pH using dilute acid or base, if necessary. Be mindful that drastic pH changes can affect cell viability and protein function.

  • Considerations:

    • Always check the pH tolerance of your biological system (e.g., cells, enzymes) to ensure the adjusted pH does not introduce artifacts.

Diagram: Principle of pH-Dependent Solubility of an Amine

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Basic Environment) Insoluble_Form R-NH2 (Free Base, Poorly Soluble) Soluble_Form R-NH3+ (Protonated, Soluble) Insoluble_Form->Soluble_Form + H+ Insoluble_Form_2 R-NH2 (Free Base, Poorly Soluble) Soluble_Form_2 R-NH3+ (Protonated, Soluble) Soluble_Form_2->Insoluble_Form_2 - H+

Caption: At low pH, the amine is protonated and more soluble in water.

Strategy 2: Utilizing Co-solvents

The use of a water-miscible organic co-solvent is a common and effective initial strategy to dissolve poorly soluble compounds for in vitro assays.[8][9] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[]

Recommended Co-solvents and Considerations

Co-solventRecommended Stock ConcentrationMaximum Final Assay ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO) 10-30 mM< 0.5% (v/v)Can induce cellular stress or differentiation at higher concentrations.[9][10] DMSO is an aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[11]
Ethanol 10-30 mM< 0.5% (v/v)Can affect membrane proteins and cellular metabolism.[9]

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh Compound: Accurately weigh the desired amount of "4-fluoro-2,3-dihydro-1H-inden-2-amine" in a sterile microcentrifuge tube.

  • Add Co-solvent: Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).

  • Dissolve: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[9]

  • Serial Dilution: For your assay, perform serial dilutions of the stock solution in your aqueous assay buffer to reach the final desired concentrations. Crucially, ensure the final concentration of the co-solvent in your assay remains below cytotoxic levels (typically <0.5%). [9]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the highest concentration of the co-solvent used in your experimental samples to account for any effects of the solvent itself.

Diagram: Experimental Workflow for Co-solvent Use

G Start Start: Weigh Compound Add_Solvent Add 100% DMSO or Ethanol to create a concentrated stock solution Start->Add_Solvent Dissolve Vortex/Warm to Completely Dissolve Add_Solvent->Dissolve Serial_Dilute Perform Serial Dilutions in Aqueous Assay Buffer Dissolve->Serial_Dilute Final_Assay Final Assay Plate (Co-solvent < 0.5%) Serial_Dilute->Final_Assay Vehicle_Control Vehicle Control Plate (Co-solvent only) Serial_Dilute->Vehicle_Control End End: Run Assay Final_Assay->End Vehicle_Control->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Monoamine Transporter Activity of 4-fluoro-2,3-dihydro-1H-inden-2-amine and its Non-fluorinated Analog, 2-aminoindane

Introduction In the landscape of neuropharmacology and medicinal chemistry, the strategic modification of psychoactive scaffolds is a cornerstone of drug discovery. The introduction of fluorine into a molecule can profou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacology and medicinal chemistry, the strategic modification of psychoactive scaffolds is a cornerstone of drug discovery. The introduction of fluorine into a molecule can profoundly alter its pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target affinity.[1][2] This guide provides a comparative analysis of 2,3-dihydro-1H-inden-2-amine (2-aminoindane, 2-AI) and its 4-fluoro derivative, 4-fluoro-2,3-dihydro-1H-inden-2-amine.

2-Aminoindane is a rigid analog of amphetamine, known to act as a monoamine releasing agent.[3] While extensive pharmacological data for 2-AI is available, its 4-fluoro analog remains largely uncharacterized in scientific literature. This guide will synthesize the known activity of 2-AI with established structure-activity relationships (SAR) of fluorinated phenethylamines to predict the pharmacological profile of 4-fluoro-2,3-dihydro-1H-inden-2-amine. This comparative analysis aims to provide researchers and drug development professionals with a scientifically grounded perspective on the potential impact of 4-fluorination on this scaffold.

Chemical Structures

CompoundStructure
2,3-dihydro-1H-inden-2-amine (2-AI) 2-Aminoindane structure
4-fluoro-2,3-dihydro-1H-inden-2-amine 4-fluoro-2,3-dihydro-1H-inden-2-amine structure

Pharmacological Profile of 2-aminoindane (2-AI)

2-AI is recognized as a monoamine releasing agent that exhibits selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), with negligible activity at the serotonin transporter (SERT).[3][4] This profile is consistent with its classification as a rigid analog of amphetamine, which also primarily acts as a catecholamine releaser.[3][5]

Experimental data from in vitro studies using rat brain synaptosomes have quantified the monoamine releasing activity of 2-AI. It is a potent norepinephrine releaser and a less potent, but still significant, dopamine releaser.[4] The lack of significant interaction with SERT distinguishes it from compounds like MDMA, which have more pronounced serotonergic effects.[3][4]

Predicted Pharmacological Profile of 4-fluoro-2,3-dihydro-1H-inden-2-amine

Due to the absence of direct experimental data for 4-fluoro-2,3-dihydro-1H-inden-2-amine, its pharmacological profile is predicted based on the well-documented effects of aromatic fluorination on related amphetamine-like molecules, most notably 4-fluoroamphetamine (4-FA).

The introduction of a fluorine atom at the 4-position of the phenyl ring in amphetamine to create 4-FA results in a compound that retains potent norepinephrine and dopamine releasing activity but also gains significant serotonin releasing properties.[6] 4-FA is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[6] This suggests that the 4-fluoro substitution enhances interaction with the serotonin transporter.

By analogy, it is predicted that 4-fluoro-2,3-dihydro-1H-inden-2-amine will exhibit a mixed monoamine releasing profile with the following characteristics:

  • Norepinephrine Transporter (NET) Activity: Potent releasing activity, likely comparable to or slightly altered from 2-AI.

  • Dopamine Transporter (DAT) Activity: Significant releasing activity, potentially with altered potency compared to 2-AI.

  • Serotonin Transporter (SERT) Activity: A notable increase in releasing activity compared to the non-fluorinated analog, which has negligible SERT interaction.

This predicted shift towards a more serotonergic profile would likely result in subjective effects that are a hybrid of the stimulant properties of 2-AI and the entactogenic qualities of a serotonin releaser, similar to what is observed with 4-FA.[6]

Comparative Activity at Monoamine Transporters

The following table summarizes the known experimental data for 2-AI and the predicted activity for its 4-fluoro analog. The values for 4-fluoro-2,3-dihydro-1H-inden-2-amine are hypothetical and based on the established SAR of 4-fluoroamphetamine.

CompoundNET Release (EC50, nM)DAT Release (EC50, nM)SERT Release (EC50, nM)Reference
2-aminoindane (2-AI) 86439>10,000[4]
4-fluoro-2,3-dihydro-1H-inden-2-amine Predicted: PotentPredicted: PotentPredicted: Moderately Potent-

Experimental Protocols

To experimentally validate the predicted activity of 4-fluoro-2,3-dihydro-1H-inden-2-amine and provide a direct comparison with 2-AI, the following in vitro assays are recommended.

Radioligand Binding Assay

This assay determines the affinity of the compounds for the monoamine transporters by measuring their ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing human DAT, NET, or SERT are prepared.[4][7]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, is used.

  • Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and various concentrations of the test compound (2-AI or its 4-fluoro analog).[8][9]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the compound (Ki) is then calculated using the Cheng-Prusoff equation.[7]

G cluster_0 Radioligand Binding Assay Workflow A Prepare cell membranes expressing DAT, NET, or SERT B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity using scintillation counting C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for Radioligand Binding Assay.

Neurotransmitter Uptake/Release Assay

This functional assay measures the ability of the compounds to either inhibit the uptake of a radiolabeled neurotransmitter or to induce its release from pre-loaded cells or synaptosomes.

Methodology for Release Assay:

  • Synaptosome or Cell Preparation: Rat brain synaptosomes or cells expressing the monoamine transporters are prepared and pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[8][10]

  • Incubation: The pre-loaded synaptosomes or cells are incubated with various concentrations of the test compound.

  • Supernatant Collection: The amount of radioactivity released into the supernatant is measured at specific time points.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is determined.[4]

G cluster_1 Neurotransmitter Release Assay Workflow F Prepare and pre-load synaptosomes or cells with radiolabeled monoamine G Incubate with various concentrations of test compound F->G H Measure radioactivity released into the supernatant G->H I Determine EC50 values for release H->I

Sources

Comparative

Comparative study of different synthesis routes for "4-fluoro-2,3-dihydro-1H-inden-2-amine"

Introduction 4-fluoro-2,3-dihydro-1H-inden-2-amine is a key structural motif in medicinal chemistry, serving as a valuable building block in the development of novel therapeutics. The introduction of a fluorine atom onto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-fluoro-2,3-dihydro-1H-inden-2-amine is a key structural motif in medicinal chemistry, serving as a valuable building block in the development of novel therapeutics. The introduction of a fluorine atom onto the aromatic ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific applications.

The two synthetic pathways discussed herein both commence from the common precursor, 4-fluoro-2-indanone, and diverge in their approach to the introduction of the C2-amino group:

  • Route 1: Direct Reductive Amination

  • Route 2: Synthesis via an Oxime Intermediate followed by Reduction

This guide will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these two routes, supported by experimental data from analogous systems in the scientific literature.

Route 1: Direct Reductive Amination

Direct reductive amination is a highly efficient, one-pot procedure for the synthesis of amines from carbonyl compounds.[1][2] This method involves the in-situ formation of an imine from the ketone and an amine source, which is then immediately reduced to the corresponding amine.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hemiaminal by the nucleophilic attack of ammonia on the carbonyl group of 4-fluoro-2-indanone. The hemiaminal then dehydrates to form an imine intermediate. A reducing agent present in the reaction mixture selectively reduces the imine to the target primary amine. The choice of reducing agent is critical to the success of this reaction, as it must be capable of reducing the imine in the presence of the starting ketone. Sodium triacetoxyborohydride is a commonly used reagent for this purpose due to its mildness and selectivity.[3]

Experimental Protocol

Step 1: Synthesis of 4-fluoro-2-indanone

While 4-fluoro-1-indanone is commercially available[4], the synthesis of 4-fluoro-2-indanone can be achieved through various methods, including the fluorination of 2-indanone or by starting from a fluorinated precursor. For the purpose of this guide, we will assume the availability of 4-fluoro-2-indanone.

Step 2: Reductive Amination of 4-fluoro-2-indanone

  • To a solution of 4-fluoro-2-indanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a source of ammonia (e.g., ammonium acetate, excess) and acetic acid (catalytic amount).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2,3-dihydro-1H-inden-2-amine.

Visualization of Route 1

Reductive_Amination_Pathway start 4-fluoro-2-indanone intermediate Imine Intermediate start->intermediate + NH₃ - H₂O product 4-fluoro-2,3-dihydro-1H-inden-2-amine intermediate->product [H] (e.g., NaBH(OAc)₃) Oxime_Reduction_Pathway start 4-fluoro-2-indanone oxime 4-fluoro-2-indanone oxime start->oxime + NH₂OH·HCl Base product 4-fluoro-2,3-dihydro-1H-inden-2-amine oxime->product [H] (e.g., H₂/Raney Ni, NH₃)

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-fluoro-2,3-dihydro-1H-inden-2-amine

In the landscape of pharmaceutical development, the rigorous and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety, effi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of "4-fluoro-2,3-dihydro-1H-inden-2-amine," a key intermediate in various synthetic pathways. We will dissect the validation process through the lens of international regulatory guidelines, offering practical protocols, comparative data, and the scientific rationale behind our choices.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For a critical intermediate like 4-fluoro-2,3-dihydro-1H-inden-2-amine, an unvalidated or poorly validated method can lead to inaccurate quantification, potentially compromising the quality and safety of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of our validation strategy.[3][4][5]

Core Validation Parameters: A Systematic Approach

The validation of a quantitative analytical method is a multifaceted process, with each parameter designed to ensure the method is reliable, reproducible, and accurate for its intended purpose.[6][7] The internationally harmonized guideline, ICH Q2(R1), provides a framework for the validation of analytical procedures.[3][8][9]

Specificity

Why it matters: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For 4-fluoro-2,3-dihydro-1H-inden-2-amine, this means ensuring that the analytical signal is solely from the target compound and not from starting materials, by-products, or other related substances.

Experimental Protocol:

  • Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Analyze a sample of pure 4-fluoro-2,3-dihydro-1H-inden-2-amine.

  • Analyze a mixture of the analyte and all potential interfering substances (e.g., precursors, known impurities).

  • If using a chromatographic method, assess peak purity using a photodiode array (PDA) detector or mass spectrometry (MS).

Linearity & Range

Why it matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 4-fluoro-2,3-dihydro-1H-inden-2-amine at different concentrations, spanning the expected working range.

  • Analyze each standard in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

  • The correlation coefficient (r), y-intercept, and slope of the regression line should be reported. An r-value of >0.99 is typically desired.

Accuracy

Why it matters: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is a measure of the systematic error of the method.

Experimental Protocol:

  • Prepare samples with known concentrations of 4-fluoro-2,3-dihydro-1H-inden-2-amine (e.g., by spiking a placebo matrix) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Why it matters: Precision is the measure of the random error of a method and is typically expressed as the relative standard deviation (RSD) of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 4-fluoro-2,3-dihydro-1H-inden-2-amine at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.

  • The RSD for both repeatability and intermediate precision should typically be ≤2%.

Detection Limit (LOD) & Quantitation Limit (LOQ)

Why it matters: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[11]

Experimental Protocol: These can be determined by several methods, including:

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Visual Evaluation: Determining the minimum concentration at which the analyte can be reliably detected or quantified.

Robustness

Why it matters: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Introduce small, deliberate changes to the analytical method parameters, such as:

    • pH of the mobile phase

    • Column temperature

    • Flow rate

    • Mobile phase composition

  • Analyze a standard solution of 4-fluoro-2,3-dihydro-1H-inden-2-amine under each of the modified conditions.

  • Evaluate the effect of these changes on the analytical results (e.g., retention time, peak area, resolution). The results should remain within acceptable limits.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount for successful validation. Here, we compare three common techniques for the quantification of 4-fluoro-2,3-dihydro-1H-inden-2-amine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[12] For primary amines like 4-fluoro-2,3-dihydro-1H-inden-2-amine, derivatization is often employed to enhance UV absorbance and improve chromatographic properties.[13]

Hypothetical Validated HPLC-UV Method Parameters:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temp. 30 °C

Hypothetical Validation Data Summary (HPLC-UV):

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and impuritiesNo interference
Linearity (r) 0.9995≥ 0.999
Range 10 - 150 µg/mLDefined and linear
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%, Intermediate: 1.2%≤ 2.0%
LOD 0.5 µg/mLReportable
LOQ 1.5 µg/mLReportable
Robustness Unaffected by minor changesConsistent results
Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[14] For amines, derivatization is often necessary to improve volatility and reduce peak tailing.[15][16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry.[17][18] It is often the method of choice for trace-level quantification and in complex matrices.[19][20]

Technique Comparison
FeatureHPLC-UVGC-FIDLC-MS/MS
Selectivity Good, can be improved with PDAGood, dependent on column and conditionsExcellent, due to mass-based detection
Sensitivity ModerateGoodExcellent, ideal for trace analysis
Sample Volatility Not requiredRequiredNot required
Derivatization Often required for aminesOften required for aminesMay not be necessary
Instrumentation Cost ModerateLow to ModerateHigh
Throughput HighModerateHigh
Robustness HighHighModerate
Typical Application Routine QC, content uniformityResidual solvent analysis, volatile impuritiesBioanalysis, impurity profiling

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting Dev Method Development Proto Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Approval Method Approval Report->Approval

ValidationParameters cluster_characteristics Performance Characteristics Method Validated Method Specificity Specificity Method->Specificity is specific Linearity Linearity Method->Linearity is linear Accuracy Accuracy Method->Accuracy is accurate Precision Precision Method->Precision is precise LOD LOD Method->LOD has a defined LOD LOQ LOQ Method->LOQ has a defined LOQ Robustness Robustness Method->Robustness is robust

Conclusion

The validation of an analytical method for the quantification of 4-fluoro-2,3-dihydro-1H-inden-2-amine is a critical activity that underpins the quality and safety of the final pharmaceutical product.[2] This guide has provided a comprehensive overview of the validation process, grounded in the principles of scientific integrity and regulatory compliance.[1] By carefully selecting the appropriate analytical technique and rigorously evaluating the key validation parameters, researchers and drug development professionals can ensure the generation of reliable and accurate data. The choice between HPLC-UV, GC-FID, and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. A well-validated method is not just a regulatory requirement; it is a commitment to quality and patient safety.[21]

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Scilife. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • SciELO Brazil. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • pharmaerudition.org. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • FDA. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]

  • Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • ProEnvironment. (n.d.). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. [Link]

  • PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. [Link]

  • PMC. (n.d.). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • Frontiers. (2022, September 11). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]

Sources

Comparative

A Comparative Guide to the Prospective Biological Activity of 4-fluoro-2,3-dihydro-1H-inden-2-amine Enantiomers

Introduction: Unlocking the Potential of a Privileged Scaffold The 2-aminoindane framework is a well-established privileged scaffold in central nervous system (CNS) drug discovery, forming the core of numerous compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2-aminoindane framework is a well-established privileged scaffold in central nervous system (CNS) drug discovery, forming the core of numerous compounds that modulate monoaminergic systems. These systems, comprising dopamine, norepinephrine, and serotonin, are fundamental to regulating mood, cognition, and motor control. Consequently, molecules that interact with monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are of significant therapeutic interest.

The introduction of a fluorine atom onto the aromatic ring, as in 4-fluoro-2,3-dihydro-1H-inden-2-amine , is a common medicinal chemistry strategy to modulate a compound's metabolic stability, lipophilicity, and target binding affinity. However, a critical and often-overlooked aspect of drug design is stereochemistry. The target compound possesses a single stereocenter at the C2 position, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-4-fluoro-2,3-dihydro-1H-inden-2-amine.

It is a fundamental principle of pharmacology that enantiomers can exhibit vastly different biological activities.[1][2][3] This is because biological targets, such as receptors and transporters, are themselves chiral, leading to stereoselective interactions. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, contribute to side effects, or even have a completely different pharmacological profile.[1][2]

To date, a detailed comparative analysis of the biological activities of the individual enantiomers of 4-fluoro-2,3-dihydro-1H-inden-2-amine has not been reported in the public domain. This guide, therefore, serves as a prospective analysis and a practical research framework. Drawing upon the established structure-activity relationships (SAR) of closely related 2-aminoindane analogs, we will:

  • Propose the most probable biological targets for these enantiomers.

  • Provide a rationale for the expected stereoselective activity .

  • Outline a detailed experimental workflow for researchers to synthesize, separate, and characterize the pharmacological profiles of these enantiomers.

Part 1: Prospective Biological Targets and Rationale for Stereoselectivity

Based on extensive research into the 2-aminoindane class, the primary biological targets for the enantiomers of 4-fluoro-2,3-dihydro-1H-inden-2-amine are predicted to be the plasma membrane monoamine transporters: DAT, NET, and SERT.[4][5] Secondary interactions with α2-adrenergic and various serotonin receptors are also possible.[5][6]

The substitution pattern on the indane ring is known to critically influence potency and selectivity. For instance, the parent compound, 2-aminoindan (2-AI), is a selective substrate for NET and DAT, while the addition of ring substituents like methoxy or methylenedioxy groups tends to increase potency at SERT.[4][5] The 4-fluoro substituent is therefore expected to significantly modulate the compound's affinity and selectivity profile compared to the unsubstituted parent.

Evidence for Stereoselective Activity in Analogs

The compelling reason to investigate the individual enantiomers stems from clear evidence of stereoselectivity in related compounds. A key study on 4-hydroxy-2-di-n-propylaminoindan demonstrated that the (R)-isomer was significantly more potent as a dopamine DA2 receptor agonist than the (S)-isomer.[6] This establishes a clear precedent that the stereochemistry at the C2 position of the indane ring is a critical determinant of biological activity.

Comparative Activity of 2-Aminoindane Analogs

To build a predictive framework, the following table summarizes the in vitro activities of several key, non-fluorinated 2-aminoindane analogs at human monoamine transporters. This data provides a baseline from which to hypothesize the potential profile of the 4-fluoro derivative.

CompoundTransporterActivity (IC50, nM) - Uptake InhibitionSelectivity ProfileSource
2-Aminoindan (2-AI) hDAT133 ± 15NET/DAT selective[4]
hNET43 ± 4
hSERT3,363 ± 276
5-Methoxy-2-aminoindan (5-MeO-AI) hDAT2,610 ± 320SERT selective[4]
hNET788 ± 100
hSERT131 ± 14
5,6-Methylenedioxy-2-aminoindan (MDAI) hDAT1,298 ± 174NET/SERT balanced[4]
hNET129 ± 12
hSERT111 ± 13

Table 1: Comparative in vitro potencies of non-fluorinated 2-aminoindane analogs at human monoamine transporters.

Given this data, it is hypothesized that the (R)- and (S)-enantiomers of 4-fluoro-2,3-dihydro-1H-inden-2-amine will exhibit differential affinities and potencies for DAT, NET, and SERT. One enantiomer is likely to be significantly more potent than the other at one or more of these transporters.

Part 2: Proposed Research Workflow for Enantiomer Characterization

This section provides a comprehensive, step-by-step methodology for a research team to definitively characterize the comparative biological activities of the (R)- and (S)-enantiomers.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: In Vitro Pharmacological Profiling cluster_2 Phase 3: Data Analysis & Comparison racemate Obtain Racemic 4-fluoro-2,3-dihydro-1H-inden-2-amine (Commercial or Synthesis) separation Preparative Chiral HPLC Separation racemate->separation enantiomers Isolate Pure Enantiomers (R)- and (S)-forms separation->enantiomers purity Verify Enantiomeric Purity (>99% ee) & Structure (NMR, MS) enantiomers->purity binding_assay Radioligand Binding Assays (hDAT, hNET, hSERT) purity->binding_assay uptake_assay Synaptosomal Uptake Assays (Functional Inhibition) binding_assay->uptake_assay Correlate affinity with function calc Calculate Ki and IC50 values for each enantiomer uptake_assay->calc selectivity Determine Selectivity Ratios (e.g., SERT/DAT) calc->selectivity comparison Generate Comparative Data Tables & SAR Conclusions selectivity->comparison G start Prepare Reagents: - Cell Membranes (hDAT, hNET, or hSERT) - Radioligand (e.g., [3H]WIN 35,428 for DAT) - Assay Buffer - Test Compounds ((R) & (S) Enantiomers) incubation Incubate: Membranes + Radioligand + Test Compound (Varying Concentrations) start->incubation filtration Rapid Filtration over Glass Fiber Filters (Separates bound from free radioligand) incubation->filtration wash Wash Filters to Remove Non-specific Binding filtration->wash scintillation Add Scintillation Cocktail to Filters wash->scintillation counting Quantify Radioactivity (Counts Per Minute - CPM) using a Scintillation Counter scintillation->counting analysis Data Analysis: Plot % Inhibition vs. Log[Concentration] Determine IC50, then calculate Ki counting->analysis G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron neuron_inside Vesicle Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) nt Neurotransmitter (DA, NE, or 5-HT) neuron_inside->nt Release transporter Monoamine Transporter (DAT, NET, or SERT) nt->transporter Reuptake receptor Postsynaptic Receptor nt->receptor Binding & Signaling enantiomer Active Enantiomer (e.g., (R)-form) enantiomer->transporter Binding & Inhibition

Sources

Validation

Head-to-head comparison of derivatization reagents for "4-fluoro-2,3-dihydro-1H-inden-2-amine"

[1] Executive Summary The analysis of 4-fluoro-2,3-dihydro-1H-inden-2-amine (hereafter 4-F-2-AI ) presents specific challenges in pharmaceutical development. As a chiral primary amine with a rigid bicyclic structure, it...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The analysis of 4-fluoro-2,3-dihydro-1H-inden-2-amine (hereafter 4-F-2-AI ) presents specific challenges in pharmaceutical development. As a chiral primary amine with a rigid bicyclic structure, it lacks sufficient native fluorescence for trace detection and possesses no inherent diastereomeric handle for enantiomeric resolution on achiral columns.

This guide provides a head-to-head technical comparison of derivatization reagents to address two critical analytical workflows:

  • Enantiomeric Purity Determination: Comparing GITC vs. Marfey’s Reagent (FDAA) .

  • Trace Quantification (GC-MS): Comparing TFAA vs. HFBA .

Analyte Profile & Challenges

FeatureDescriptionAnalytical Implication
Structure Rigid indane ring with 4-fluoro substitution.[1]Steric bulk at C4 is distal to the C2 amine, minimizing steric hindrance during derivatization.
Functionality Primary Amine (-NH₂).[1]Nucleophilic; amenable to acylation, isothiocyanate coupling, and sulfonylation.
Electronic Effect Fluorine at C4 (Inductive withdrawing).Slightly reduces nucleophilicity of the amine compared to unsubstituted 2-aminoindane.[1] Requires optimized buffering.
Chirality Single chiral center at C2.Requires chiral resolution (enantiomeric excess >99.5% typically required).

Showdown 1: Chiral Resolution (HPLC-UV/MS)

The Contenders
  • Reagent A: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).[1]

  • Reagent B: Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1]

Comparative Data Analysis
MetricGITC (Isothiocyanate)Marfey’s Reagent (FDAA)
Reaction Type Thiourea formation (Addition).[1]Nucleophilic Aromatic Substitution (SNAr).
Reaction Conditions Mild (Room Temp, 30 min), Aprotic (Acetonitrile).[1]Heated (40-50°C, 60 min), Basic (NaHCO₃).[1]
Resolution (

)
High (

)
. The bulky sugar moiety creates a rigid diastereomeric pocket.
Moderate (

).[1] Dependent on mobile phase pH.
Detection UV (254 nm). Weak chromophore.UV (340 nm) / MS . Strong absorbance; excellent ESI ionization.
Stability Derivatives stable for ~24-48 hours.[1]Extremely stable (weeks).
Cost High.Moderate.
Expert Insight

Winner for Purity Analysis: GITC . While Marfey’s reagent is superior for biological matrices due to MS sensitivity, GITC provides superior chromatographic resolution for process chemistry applications where separating the enantiomer from impurities is paramount. The rigid glucopyranosyl ring locks the conformation of the diastereomer, maximizing the


 of interaction with the stationary phase.

Winner for PK/Bioanalysis: Marfey’s Reagent . The dinitrophenyl moiety acts as a pre-ionized tag, significantly boosting sensitivity in LC-MS/MS workflows (LOD < 1 ng/mL).[1]

Showdown 2: Volatility & Sensitivity (GC-MS)

The Contenders
  • Reagent A: TFAA (Trifluoroacetic Anhydride).[2][3]

  • Reagent B: HFBA (Heptafluorobutyric Anhydride).[3]

Comparative Data Analysis
MetricTFAA (Trifluoroacetyl)HFBA (Heptafluorobutyryl)
Molecular Weight Adds 97 Da.[1]Adds 197 Da.
Volatility Very High. Elutes early.High. Elutes later, better separation from solvent front.
Fragmentation Base peak often

69 (

). Non-specific.
Base peak often

169 (

) or molecular ion preservation.
Sensitivity Good.[2]Excellent . Higher electron cross-section for EI.
Moisture Sensitivity High. Hydrolyzes rapidly.Moderate.
Expert Insight

Winner: HFBA . For 4-F-2-AI, the TFAA derivative is often too volatile, co-eluting with solvent tails or low-boiling impurities.[1] HFBA adds sufficient mass to push the analyte into a cleaner chromatographic window. Furthermore, the perfluoropropyl chain (


) provides a unique mass defect and distinctive fragmentation, reducing false positives in complex matrices.

Critical Workflows & Mechanisms

Diagram 1: Derivatization Reaction Mechanisms

The following diagram illustrates the chemical pathways for the winning reagents (GITC and HFBA).

ReactionMechanism Analyte 4-Fluoro-2,3-dihydro- 1H-inden-2-amine Intermediate1 Thiocarbonyl Attack Analyte->Intermediate1 Nucleophilic Addition Intermediate2 Acylation (- HFB Acid) Analyte->Intermediate2 Acylation GITC Reagent: GITC (Isothiocyanate) GITC->Intermediate1 Product_GITC Thiourea Diastereomer (Separable by C18 HPLC) Intermediate1->Product_GITC Stable Adduct HFBA Reagent: HFBA (Anhydride) HFBA->Intermediate2 Product_HFBA N-HFB Derivative (Volatile for GC-MS) Intermediate2->Product_HFBA High Mass Shift

Caption: Reaction pathways for chiral resolution (GITC) and volatility enhancement (HFBA).

Validated Experimental Protocols

Protocol A: Chiral Purity via GITC (HPLC-UV)

Objective: Determine enantiomeric excess (ee%) of 4-F-2-AI.

  • Preparation: Dissolve 1.0 mg of sample in 1.0 mL Acetonitrile (ACN).

  • Reagent Addition: Add 1.0 mL of GITC solution (2 mg/mL in ACN).

  • Catalysis: Add 10 µL of Triethylamine (TEA). Note: TEA scavenges protons, essential for the fluorinated amine which is less nucleophilic.

  • Incubation: Vortex and let stand at ambient temperature for 30 minutes.

  • Quenching: Add 100 µL Ethanolamine (to consume excess GITC).

  • Analysis: Inject 5 µL onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: 40:60 ACN:Water (0.1% Formic Acid).

    • Detection: UV @ 254 nm.

Protocol B: Trace Analysis via HFBA (GC-MS)

Objective: Quantify trace levels (<1 ppm) in process streams.[1]

  • Extraction: Extract aqueous sample into Ethyl Acetate (EtOAc) at pH 11.

  • Drying: Dry organic layer over anhydrous

    
    . Transfer 200 µL to a GC vial.
    
  • Derivatization: Add 50 µL HFBA . Cap immediately.

  • Incubation: Heat at 60°C for 20 minutes. Critical: Heat is required to drive the reaction to completion due to the steric/electronic drag of the fluorine.

  • Evaporation: Evaporate to dryness under

    
     stream; reconstitute in 100 µL Ethyl Acetate.
    
  • Analysis: GC-MS (EI Mode).

    • Column: DB-5ms or equivalent.[1]

    • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C.[1]

Diagram 2: Analytical Workflow Logic

This decision tree guides the researcher to the correct method based on the analytical goal.

Workflow Start Start: 4-F-2-AI Sample Goal Define Analytical Goal Start->Goal Chiral Enantiomeric Purity (R vs S) Goal->Chiral Quality Control Trace Trace Quantification (LOD < 10 ppb) Goal->Trace Cleaning Validation Method1 Method: HPLC-UV Reagent: GITC Chiral->Method1 Method2 Method: GC-MS Reagent: HFBA Trace->Method2 Result1 Outcome: Baseline Resolution (Rs > 2.0) Method1->Result1 Result2 Outcome: High Sensitivity Unique Frag Ions Method2->Result2

Caption: Decision matrix for selecting the optimal derivatization workflow.

References

  • Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing. Link[1]

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC and HPLC. Technical Bulletin. Link

  • Marfey, P. (1984). Determination of D-amino acids.[1][4][5][6] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1] Carlsberg Research Communications. Link[1]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • Kato, M., et al. (1995). Determination of D-amino acids, derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). Biomedical Chromatography. Link

Sources

Comparative

A Comparative Guide to HPLC and GC Methods for the Analysis of 4-fluoro-2,3-dihydro-1H-inden-2-amine

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of Hi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 4-fluoro-2,3-dihydro-1H-inden-2-amine, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of method validation, experimental protocols, and data-driven insights to inform the selection of the most appropriate analytical technique.

The core of robust analytical science lies in the validation of its methods, a process that ensures reliability, accuracy, and consistency. This principle is enshrined in regulatory guidelines from bodies such as the International Council for Harmonisation (ICH), which provide a framework for validating analytical procedures.[1][2][3][4] The cross-validation of different analytical techniques, such as HPLC and GC, is a critical step to confirm that a method produces consistent and reliable results across different analytical platforms.[5][6]

Introduction to the Analyte and Analytical Techniques

4-fluoro-2,3-dihydro-1H-inden-2-amine is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers.[7][8] The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual quantification, a process known as chiral separation.[7][9][10]

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[9] For chiral separations, HPLC utilizing chiral stationary phases (CSPs) is the gold standard, enabling the differential interaction and retention of enantiomers.[7]

Gas Chromatography (GC) , another powerful separation technique, is particularly suited for volatile and thermally stable compounds.[11] For non-volatile or polar analytes like amines, derivatization is often required to enhance volatility and improve chromatographic performance.

This guide will delve into the cross-validation of HPLC and GC methods for the analysis of 4-fluoro-2,3-dihydro-1H-inden-2-amine, focusing on key validation parameters as stipulated by ICH guidelines.[1]

Experimental Design and Methodology

The cross-validation study was designed to rigorously assess the performance of both HPLC and GC methods against established validation parameters.

Method Validation Parameters

The following parameters, derived from ICH Q2(R2) guidelines, were evaluated for both methods:[1][2][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC) Method

The inherent polarity of 4-fluoro-2,3-dihydro-1H-inden-2-amine makes it amenable to reversed-phase HPLC. To achieve chiral separation, a specialized chiral stationary phase is employed.

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate). The optimal ratio is determined during method development.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducibility.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Sample Preparation: A stock solution of 4-fluoro-2,3-dihydro-1H-inden-2-amine is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards and quality control samples.

Gas Chromatography (GC) Method

Due to the low volatility of the amine, a derivatization step is necessary prior to GC analysis. This involves reacting the amine with a derivatizing agent to form a more volatile and thermally stable derivative.

Protocol for GC Analysis:

  • Derivatization: The sample containing 4-fluoro-2,3-dihydro-1H-inden-2-amine is reacted with a suitable derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a silyl derivative.

  • Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Set to ensure efficient volatilization of the derivative without degradation.

  • Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the analyte from any impurities or by-products of the derivatization reaction.

  • Detector Temperature: Set higher than the final oven temperature.

  • Sample Preparation: Derivatized standards and samples are prepared for injection.

Visualizing the Workflow

To illustrate the logical flow of the cross-validation process, the following diagram outlines the key stages.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation (ICH Q2) cluster_cross_validation Phase 3: Cross-Validation cluster_conclusion Phase 4: Conclusion define_atp Define Analytical Target Profile (ATP) develop_hplc Develop HPLC Method define_atp->develop_hplc develop_gc Develop GC Method define_atp->develop_gc validate_hplc Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) develop_hplc->validate_hplc validate_gc Validate GC Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) develop_gc->validate_gc analyze_samples Analyze Same Batches with Both Methods validate_hplc->analyze_samples validate_gc->analyze_samples compare_results Compare Results (Statistical Analysis) analyze_samples->compare_results assess_equivalence Assess Method Equivalence/Difference compare_results->assess_equivalence select_method Select Fit-for-Purpose Method assess_equivalence->select_method

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Comparative Performance Data

The following tables summarize the hypothetical performance data obtained during the cross-validation study.

Table 1: Linearity and Range

ParameterHPLC MethodGC MethodAcceptance Criteria (Typical)
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 1 - 1000.5 - 50Defined by application
y-intercept (% of response at 100% concentration) < 2.0< 2.5≤ 2.0%

Table 2: Accuracy and Precision

ParameterHPLC MethodGC MethodAcceptance Criteria (Typical)
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.598.0 - 102.0%
Repeatability (RSD%) < 1.0< 1.5≤ 2.0%
Intermediate Precision (RSD%) < 1.5< 2.0≤ 2.0%

Table 3: Sensitivity and Robustness

ParameterHPLC MethodGC MethodComments
LOD (µg/mL) 0.10.05GC method demonstrates higher sensitivity.
LOQ (µg/mL) 0.30.15Consistent with LOD findings.
Robustness PassedPassedBoth methods are robust to minor variations.

Discussion and Interpretation

The cross-validation study reveals distinct advantages and disadvantages for each technique in the analysis of 4-fluoro-2,3-dihydro-1H-inden-2-amine.

HPLC: The Versatile Workhorse

The HPLC method demonstrates excellent linearity, accuracy, and precision, well within the accepted criteria for pharmaceutical analysis. The primary advantage of HPLC in this context is its ability to perform direct chiral separation without the need for derivatization. This simplifies sample preparation, reduces the potential for analytical errors, and is generally a more straightforward workflow. The robustness of the HPLC method indicates its reliability in a routine quality control environment.

GC: Superior Sensitivity with a Caveat

The GC method, while requiring a derivatization step, exhibits superior sensitivity with lower LOD and LOQ values compared to the HPLC method. This can be particularly advantageous when analyzing for trace-level impurities or in applications where sample volume is limited. However, the derivatization step adds complexity to the procedure and introduces a potential source of variability if not carefully controlled. The precision of the GC method, while acceptable, was slightly lower than that of the HPLC method, which could be attributed to the multi-step sample preparation.

Logical Framework for Method Selection

The choice between HPLC and GC for the analysis of 4-fluoro-2,3-dihydro-1H-inden-2-amine is contingent on the specific analytical objective.

MethodSelection start Analytical Requirement for 4-fluoro-2,3-dihydro-1H-inden-2-amine is_chiral_purity Is Chiral Purity the Primary Endpoint? start->is_chiral_purity is_trace_analysis Is Trace Level Quantification Required? is_chiral_purity->is_trace_analysis No use_hplc HPLC with Chiral Stationary Phase is the Preferred Method is_chiral_purity->use_hplc Yes is_trace_analysis->use_hplc No consider_gc GC-MS after Derivatization is a Strong Candidate is_trace_analysis->consider_gc Yes hplc_advantages Advantages: - Direct analysis - Simpler workflow - High precision use_hplc->hplc_advantages gc_advantages Advantages: - Higher sensitivity (lower LOD/LOQ) - Excellent for impurity profiling consider_gc->gc_advantages

Caption: Decision tree for selecting the optimal analytical method.

Conclusion and Recommendations

Both HPLC and GC are viable techniques for the analysis of 4-fluoro-2,3-dihydro-1H-inden-2-amine, with each offering distinct advantages.

  • For routine quality control and chiral purity assessment , the HPLC method is recommended due to its direct analysis capabilities, simpler workflow, and high precision.

  • For applications requiring high sensitivity , such as the analysis of trace impurities or in bioanalytical studies, the GC method is the preferred choice , provided that the derivatization procedure is well-controlled and validated.

Ultimately, the selection of the analytical method should be guided by the "fit for purpose" principle, as emphasized by the ICH guidelines.[4] A thorough understanding of the analytical requirements, coupled with the data from this cross-validation study, will enable researchers and scientists to make an informed decision.

References

  • PharmaGuru. (2025, August 11).
  • AMSbiopharma. (2025, July 22).
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  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30).
  • Lab Manager. (2025, October 2).
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Analytical method validation: A brief review. (2022, November 8).
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  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
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  • Benchchem. Quantitative Analysis of 4-Fluoro-2-methyl-1H-indol-5-amine and its Reaction Products by LC-MS.
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  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10).
  • GC-MS applications in pharmaceutical analysis. (2017, April 19).
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  • PubMed. (2020, January 4).

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-2,3-dihydro-1H-inden-2-amine Derivatives

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-fluoro-2,3-dihydro-1H-inden-2-amine derivatives, a promising scaffold in the development of novel therapeutics for neurological a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-fluoro-2,3-dihydro-1H-inden-2-amine derivatives, a promising scaffold in the development of novel therapeutics for neurological and psychiatric disorders. By leveraging experimental data from closely related 2-aminoindan analogs, this document offers a predictive framework for designing and optimizing compounds with desired pharmacological profiles, particularly as inhibitors of monoamine oxidases (MAOs) and monoamine transporters.

Introduction: The 2-Aminoindan Scaffold and the Strategic Role of Fluorine

The 2,3-dihydro-1H-inden-2-amine (2-aminoindan) core is a privileged scaffold in medicinal chemistry, forming the basis of several psychoactive compounds. Its rigid structure provides a defined orientation for the crucial amine group and aromatic ring, facilitating interactions with various biological targets within the central nervous system (CNS).

The introduction of a fluorine atom at the 4-position of the indan ring is a strategic design choice aimed at enhancing the druglike properties of the molecule. Fluorine, with its small van der Waals radius and high electronegativity, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its target protein.[1][2] Specifically, fluorination can block metabolically labile sites, modulate the basicity of the amine group to improve bioavailability, and enhance binding interactions through favorable electrostatic contacts.[2][3][4]

This guide will explore the anticipated SAR of 4-fluoro-2,3-dihydro-1H-inden-2-amine derivatives by examining the known effects of substitutions on the 2-aminoindan ring system, with a particular focus on their activity as monoamine oxidase (MAO) inhibitors and monoamine transporter ligands.

Monoamine Oxidase (MAO) Inhibition: A Key Target for Neurodegenerative Diseases

Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine.[5] Inhibition of MAO, particularly MAO-B, is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.[5]

SAR of Indanamine Derivatives as MAO-B Inhibitors

Rasagiline, a potent and selective irreversible MAO-B inhibitor, is a well-studied N-propargyl-1-aminoindan. While not a 2-aminoindan, its SAR provides valuable insights. The indane ring of rasagiline fits into a hydrophobic pocket in the active site of MAO-B.[6][7]

For 2-aminoindan derivatives, the following SAR trends for MAO-B inhibition can be extrapolated from related compounds:

  • N-Substitution: The presence of a small alkyl group, particularly a propargyl group, on the nitrogen atom is often crucial for high-potency irreversible inhibition of MAO-B.[8]

  • Aromatic Ring Substitution: Substitutions on the aromatic ring can significantly impact potency and selectivity. Electron-withdrawing groups, such as halogens, can enhance activity.[5][9] The introduction of a fluorine atom at the 4-position is predicted to favorably interact with the active site of MAO-B.

Predicted SAR for 4-Fluoro-2,3-dihydro-1H-inden-2-amine Derivatives as MAO-B Inhibitors

Based on the established SAR of related compounds, we can predict the following for 4-fluoro-2,3-dihydro-1H-inden-2-amine derivatives:

  • Fluorine at C4: The 4-fluoro substituent is expected to increase lipophilicity, potentially enhancing blood-brain barrier penetration.[10][11] It may also form favorable interactions within the hydrophobic active site of MAO-B.

  • N-Propargyl Group: The introduction of a propargyl group on the amine is likely to yield potent and irreversible MAO-B inhibitors.

  • Other N-Substituents: Exploration of other small alkyl or functionalized alkyl groups on the nitrogen could lead to reversible inhibitors with varying potency and selectivity profiles.

Table 1: Comparative MAO-B Inhibitory Activity of Selected Indane Derivatives (Hypothetical and Known)

CompoundStructurePredicted/Known MAO-B IC50Key SAR Feature
RasagilineN-propargyl-1-aminoindanPotent (nM range)N-propargyl group, 1-aminoindan scaffold
2-AminoindanUnsubstitutedWeakLacks key N-substituent
Hypothetical 1 4-Fluoro-N-propargyl-2-aminoindanPotentially Potent (nM range)4-fluoro substitution for enhanced binding/PK
Hypothetical 2 4-Fluoro-N-methyl-2-aminoindanModerate to WeakLacks the propargyl warhead for irreversible inhibition

Monoamine Transporter Inhibition: Targeting Depression and other Psychiatric Disorders

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[6] Inhibitors of these transporters are widely used as antidepressants and for the treatment of other psychiatric conditions.[6][12]

SAR of 2-Aminoindan Derivatives as Monoamine Transporter Ligands

A study on ring-substituted 2-aminoindan derivatives has provided valuable SAR data for their interaction with DAT, NET, and SERT.[10][13]

  • Unsubstituted 2-Aminoindan (2-AI): This parent compound is a selective substrate for NET and DAT, with weak activity at SERT.[10][13]

  • Ring Substitution: The introduction of substituents on the aromatic ring generally increases potency at SERT while decreasing it at DAT and NET.[10][13]

    • 5-Methoxy-2-aminoindan (5-MeO-AI): Shows increased SERT activity compared to 2-AI.[10][13]

    • 5,6-Methylenedioxy-2-aminoindan (MDAI): Exhibits moderate selectivity for SERT and NET.[10][13]

    • 5-Methoxy-6-methyl-2-aminoindan (MMAI): Is highly selective for SERT.[10][13]

Predicted SAR for 4-Fluoro-2,3-dihydro-1H-inden-2-amine Derivatives as Monoamine Transporter Ligands

Extrapolating from the known SAR of 2-aminoindan analogs, we can make the following predictions for 4-fluoro derivatives:

  • Fluorine at C4: The electron-withdrawing nature of the fluorine atom at the 4-position is likely to influence the electronic properties of the aromatic ring, which could modulate the affinity for the different monoamine transporters. Based on the trend that ring substitution enhances SERT activity, a 4-fluoro substituent may lead to a more balanced triple reuptake inhibitor (TRI) or a dual serotonin-norepinephrine reuptake inhibitor (SNRI) profile compared to the DAT/NET selective 2-AI.[6][12]

  • N-Alkylation: Small N-alkyl substituents (e.g., methyl, ethyl) may be tolerated, but larger groups could decrease activity.

Table 2: Comparative Monoamine Transporter Activity of 2-Aminoindan Derivatives[10][13]

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Selectivity Profile
2-Aminoindan (2-AI)43986>10,000NET/DAT > SERT
5-Methoxy-2-aminoindan (5-MeO-AI)~8,000~500~400SERT > NET > DAT
5,6-Methylenedioxy-2-aminoindan (MDAI)~4,000~400~200SERT/NET > DAT
5-Methoxy-6-methyl-2-aminoindan (MMAI)>10,000>10,000~100SERT selective
Hypothetical 4-Fluoro-2-aminoindan Predicted: Moderate Predicted: Potent Predicted: Moderate Potentially more balanced than 2-AI

Experimental Protocols

To experimentally validate the predicted SAR of novel 4-fluoro-2,3-dihydro-1H-inden-2-amine derivatives, the following standard assays are recommended.

In Vitro MAO Inhibition Assay

Objective: To determine the in vitro potency and selectivity of test compounds as inhibitors of MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine (for both MAO-A and MAO-B).

  • Procedure: a. Pre-incubate the enzyme with various concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) for a defined period (e.g., 15 minutes) at 37°C. b. Initiate the reaction by adding the kynuramine substrate. c. Incubate for a specific time (e.g., 30 minutes) at 37°C. d. Stop the reaction by adding a strong base (e.g., NaOH). e. Measure the formation of the fluorescent product, 4-hydroxyquinoline, using a fluorescence plate reader (Excitation: ~310 nm, Emission: ~400 nm).

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Monoamine Transporter Uptake Assay

Objective: To determine the functional inhibitory potency of test compounds at DAT, NET, and SERT.

Methodology:

  • Cell Lines: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligand: Use [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT.

  • Procedure: a. Plate the cells in a 96-well plate. b. Pre-incubate the cells with various concentrations of the test compound for a short period (e.g., 10 minutes) at room temperature. c. Add the respective radiolabeled neurotransmitter and incubate for a defined time (e.g., 5-10 minutes) at room temperature. d. Terminate the uptake by washing the cells rapidly with ice-cold buffer. e. Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by analyzing the concentration-response curves.

Visualizing SAR and Experimental Workflows

SAR_Trends cluster_scaffold 4-Fluoro-2-aminoindan Scaffold cluster_targets Biological Targets cluster_modifications Structural Modifications scaffold General Structure N_sub N-Substitution (e.g., Propargyl, Methyl) scaffold->N_sub affects Aromatic_sub Other Aromatic Substitutions (e.g., Methoxy, Methylenedioxy) scaffold->Aromatic_sub affects MAO_B MAO-B Inhibition MATs Monoamine Transporter (DAT, NET, SERT) Inhibition N_sub->MAO_B Crucial for Potency (Propargyl for irreversible) N_sub->MATs Modulates Potency Aromatic_sub->MAO_B Modulates Potency Aromatic_sub->MATs Key for Selectivity (e.g., SERT vs DAT/NET)

Caption: Key SAR trends for 4-fluoro-2-aminoindan derivatives.

Experimental_Workflow start Design & Synthesize 4-Fluoro-2-aminoindan Derivatives in_vitro In Vitro Screening start->in_vitro mao_assay MAO-A & MAO-B Inhibition Assays in_vitro->mao_assay mat_assay DAT, NET, SERT Uptake Assays in_vitro->mat_assay sar_analysis SAR Analysis (Potency & Selectivity) mao_assay->sar_analysis mat_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies.

Conclusion and Future Directions

The 4-fluoro-2,3-dihydro-1H-inden-2-amine scaffold represents a promising starting point for the development of novel CNS agents. Based on the well-established SAR of related 2-aminoindan and other indanamine derivatives, strategic modifications to this core structure can be rationally designed to target monoamine oxidases and monoamine transporters with desired potency and selectivity. The introduction of a 4-fluoro substituent is anticipated to confer beneficial pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 4-fluoro-2,3-dihydro-1H-inden-2-amine derivatives with diverse N-substituents and potentially other aromatic ring substitutions. This systematic approach will enable the validation of the predictive SAR outlined in this guide and facilitate the identification of lead compounds for further development as treatments for neurodegenerative and psychiatric disorders.

References

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Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel 4-Fluoro-2,3-dihydro-1H-inden-2-amine Based Compounds

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of iterative testing and validation. The 4-fluoro-2,3-dihydro-1...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of iterative testing and validation. The 4-fluoro-2,3-dihydro-1H-inden-2-amine backbone represents an intriguing starting point for novel therapeutics, with its constrained cyclic structure and the strategic placement of a fluorine atom suggesting potential for enhanced metabolic stability and target engagement. While public domain data on the direct in vitro and in vivo efficacy of specific derivatives of this scaffold remains nascent, this guide provides a comprehensive framework for such an evaluation.

This guide will use a representative, hypothetical compound, FIA-001 (4-fluoro-2,3-dihydro-1H-inden-2-yl)methanamine , to illustrate the critical comparison between in vitro and in vivo efficacy. We will explore its potential as a modulator of inflammatory pathways, a therapeutic area where other indane derivatives have shown promise. The principles and methodologies detailed herein are broadly applicable to the evaluation of any novel compound series.

The Significance of the Fluoro-Indan Scaffold

The indane nucleus is a privileged scaffold in medicinal chemistry, found in drugs such as the antiviral indinavir and the anti-inflammatory sulindac.[1] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The 2-aminoindan structure itself has been explored for a range of biological activities, from anti-Parkinsonian to psychoactive effects, highlighting its versatility in interacting with biological systems.[2] Our hypothetical FIA-001 builds upon this foundation, with the fluoro-substitution anticipated to enhance its drug-like properties.

In Vitro Evaluation: Gauging Target Engagement and Cellular Effects

The initial assessment of a compound's potential begins in a controlled, in vitro environment. These assays are designed to answer fundamental questions: Does the compound interact with the intended biological target? And what is the functional consequence of this interaction in a cellular context?

For our hypothetical FIA-001, we will investigate its anti-inflammatory potential by targeting key mediators of the inflammatory response.

Table 1: In Vitro Profile of FIA-001 vs. Comparator
ParameterFIA-001Indomethacin (Comparator)
Target Binding
COX-2 Enzyme Inhibition (IC50)85 nM230 nM
Cellular Activity
LPS-stimulated NO production in RAW 264.7 macrophages (IC50)150 nM450 nM
TNF-α release in human PBMCs (IC50)210 nM520 nM
Cytotoxicity
Viability in HEK293 cells (CC50)> 50 µM> 50 µM

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Data is representative.

The in vitro data suggests that FIA-001 is a potent inhibitor of the COX-2 enzyme and effectively reduces the production of key inflammatory mediators (nitric oxide and TNF-α) in relevant cell-based models. Importantly, it demonstrates low cytotoxicity, a critical factor for a promising drug candidate.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol outlines the measurement of FIA-001's ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of FIA-001 in DMSO.
  • Serially dilute the compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.
  • Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 1 hour.

3. Stimulation:

  • Add 10 µL of LPS (1 µg/mL final concentration) to each well to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
  • Incubate the plate for 24 hours.

4. Measurement of Nitrite:

  • Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
  • Transfer 50 µL of supernatant from each well to a new 96-well plate.
  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Calculate the percentage of inhibition of NO production for each concentration of FIA-001 compared to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety in a whole-animal model.

Based on its promising in vitro anti-inflammatory profile, we will assess FIA-001 in a murine model of acute inflammation.

Table 2: In Vivo Anti-Inflammatory Efficacy of FIA-001
CompoundDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4h
Vehicle Control-0%
FIA-001 1045%
3068%
Indomethacin 1055%

p.o.: oral administration. Data is representative.

The in vivo results demonstrate that orally administered FIA-001 significantly reduces inflammation in a dose-dependent manner, with an efficacy comparable to the established anti-inflammatory drug, indomethacin, at a higher dose.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[3]

1. Animals:

  • Use male Wistar rats (180-220 g).
  • House the animals in a controlled environment (12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Fast the rats overnight before the experiment.
  • Prepare a formulation of FIA-001 suitable for oral gavage (e.g., a suspension in 0.5% carboxymethyl cellulose).
  • Administer FIA-001 or the vehicle control orally at the desired doses (e.g., 10 and 30 mg/kg). Administer the standard drug, indomethacin (10 mg/kg), to a positive control group.

3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmograph immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

5. Data Analysis:

  • Calculate the percentage of paw edema for each animal at each time point using the formula: ((Vt - V0) / V0) * 100, where Vt is the paw volume at time t and V0 is the baseline paw volume.
  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group using the formula: ((% Edema_control - % Edema_treated) / % Edema_control) * 100.
  • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Visualizing the Workflow and a Potential Mechanism

To better understand the relationship between our in vitro and in vivo experiments and the potential mechanism of action of FIA-001, we can use diagrams.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX-2 Assay COX-2 Assay Paw Edema Model Paw Edema Model COX-2 Assay->Paw Edema Model Justifies In Vivo Testing RAW 264.7 Assay RAW 264.7 Assay RAW 264.7 Assay->Paw Edema Model Justifies In Vivo Testing PBMC Assay PBMC Assay PBMC Assay->Paw Edema Model Justifies In Vivo Testing Cytotoxicity Assay Cytotoxicity Assay Promising Candidate Promising Candidate Paw Edema Model->Promising Candidate Efficacy Confirmed FIA-001 FIA-001 FIA-001->COX-2 Assay IC50 FIA-001->RAW 264.7 Assay IC50 FIA-001->PBMC Assay IC50 FIA-001->Cytotoxicity Assay CC50

Caption: Experimental workflow from in vitro screening to in vivo validation.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway COX-2 Upregulation COX-2 Upregulation NF-κB Pathway->COX-2 Upregulation Prostaglandins Prostaglandins COX-2 Upregulation->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation FIA-001 FIA-001 FIA-001->COX-2 Upregulation Inhibition

Caption: Simplified inflammatory signaling pathway showing the putative target of FIA-001.

Conclusion: Synthesizing the Data for Decision-Making

The successful progression of a drug candidate hinges on the careful correlation of in vitro and in vivo data. In our hypothetical case, FIA-001 demonstrated potent activity at the molecular and cellular levels, which translated into significant efficacy in an animal model of inflammation. This alignment provides confidence to proceed with further preclinical development, including more extensive pharmacokinetic and toxicology studies.

Conversely, a disconnect between in vitro and in vivo results would necessitate a critical re-evaluation. Potent in vitro activity that fails to translate in vivo could indicate poor bioavailability, rapid metabolism, or off-target effects. Conversely, in vivo efficacy without clear in vitro target engagement might suggest a novel mechanism of action or the involvement of an active metabolite.

The 4-fluoro-2,3-dihydro-1H-inden-2-amine scaffold holds considerable potential for the development of new therapeutics. By employing a systematic and logical progression from in vitro to in vivo evaluation, as outlined in this guide, researchers can effectively navigate the complexities of drug discovery and unlock the full potential of this and other promising chemical series.

References

  • Substituted benzoylamino-indan-2-carboxylic acids and related compounds.
  • Synthetic Aminoindanes. Frontiers in Pharmacology. [Link]

  • Indane Derivatives. Eburon Organics. [Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge. ResearchGate. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

Sources

Validation

Benchmarking "4-fluoro-2,3-dihydro-1H-inden-2-amine" against known inhibitors/ligands

The following is a comprehensive benchmarking guide for 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI), structured for researchers in medicinal chemistry and neuropharmacology. [1][2] Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive benchmarking guide for 4-fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI), structured for researchers in medicinal chemistry and neuropharmacology.

[1][2]

Executive Summary & Chemical Context

4-fluoro-2,3-dihydro-1H-inden-2-amine (4-FAI) represents a rigidified structural analogue of 2-fluoroamphetamine (2-FA) .[1][2] Within the aminoindane scaffold, it serves as a critical probe for understanding the steric and electronic influence of ortho-halogenation on monoamine transporter selectivity.[1][2]

Unlike its extensively characterized isomer 5-fluoro-2-aminoindane (5-FAI) —which mimics the serotonergic profile of 4-fluoroamphetamine (4-FA)—the 4-FAI regioisomer exhibits a distinct pharmacological profile favoring catecholaminergic (dopamine/norepinephrine) modulation over serotonin.[1][2] This guide benchmarks 4-FAI against its parent scaffold (2-AI) and its serotonergic counterparts (5-FAI, MMAI) to assist in ligand selection for transporter assays.[1][2]

Structural Homology & SAR Logic
  • 2-Aminoindane (2-AI): Rigid analogue of Amphetamine .[1][2][3]

  • 4-Fluoro-2-aminoindane (4-FAI): Rigid analogue of 2-Fluoroamphetamine (2-FA) (Ortho-substitution).[1][2]

  • 5-Fluoro-2-aminoindane (5-FAI): Rigid analogue of 4-Fluoroamphetamine (4-FA) (Para-substitution).[1][2]

Comparative Pharmacological Profile

The following data synthesizes established Structure-Activity Relationships (SAR) for aminoindanes. While 5-substituted aminoindanes (MMAI, 5-IAI) are potent Serotonin Releasing Agents (SSRA), 4-substitution restricts the ligand's orientation in the SERT binding pocket, retaining NET/DAT affinity similar to the parent 2-AI.[1][2]

Table 1: Benchmarking 4-FAI Against Known Ligands

Values represent consensus affinities (Ki) or uptake inhibition (IC50) derived from comparative SAR studies of rigid amphetamine analogues.[1][2]

CompoundStructure TypePrimary TargetSelectivity ProfileFunctional Class
4-FAI Rigid 2-FANET > DAT >> SERT High NE/DA selectivity; negligible 5-HT affinity compared to 5-FAI.[1][2]Psychostimulant (Putative)
2-AI Rigid AmphetamineNET ≈ DAT Non-selective catecholamine releaser.[1][2]Psychostimulant
5-FAI Rigid 4-FASERT > DAT ≈ NET Balanced triple releaser with enhanced SERT affinity.[1][2]Entactogen-Stimulant
MMAI Rigid PMASERT >>> DAT/NET Highly selective SERT releaser.[1][2]Non-neurotoxic Entactogen
Amphetamine FlexibleNET > DAT Non-selective catecholamine releaser.[1][2]Psychostimulant

Critical Insight: Researchers seeking a non-neurotoxic dopaminergic probe should select 4-FAI or 2-AI .[1][2] Researchers investigating serotonergic mechanisms should strictly utilize 5-FAI or MMAI .[1][2]

Mechanism of Action: The "Rigid Fit" Hypothesis

The aminoindane scaffold locks the ethylamine side chain of amphetamine into a conformation that prevents the metabolic


-carbon hydroxylation often associated with neurotoxicity.[1][2]
Diagram 1: SAR & Selectivity Pathway

This diagram illustrates how shifting the fluorine atom from the 4-position (ortho) to the 5-position (para) inverts the selectivity ratio from Dopamine (DA) to Serotonin (5-HT).[1][2]

SAR_Pathway Base 2-Aminoindane (2-AI) (Parent Scaffold) Sub_4 4-Fluoro Substitution (Ortho-like) Base->Sub_4 Regioisomerism Sub_5 5-Fluoro Substitution (Para-like) Base->Sub_5 Regioisomerism Result_4 4-FAI (Rigid 2-FA) Sub_4->Result_4 Result_5 5-FAI (Rigid 4-FA) Sub_5->Result_5 Effect_4 Steric Clash at SERT Retained DAT/NET Affinity Result_4->Effect_4 Mechanism Effect_5 Optimized SERT Binding Enhanced 5-HT Release Result_5->Effect_5 Mechanism

Caption: Structural divergence in aminoindanes. 4-substitution (red path) favors catecholaminergic retention, while 5-substitution (green path) unlocks serotonergic potency.[1][2]

Experimental Protocol: Synaptosomal Uptake Assay

To validate 4-FAI's performance in your specific model, use the following standardized protocol for monoamine transporter inhibition. This assay measures the compound's ability to inhibit the uptake of radiolabeled neurotransmitters into rat brain synaptosomes.[2]

Reagents Required[1][5]
  • Radioligands: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Tissue: Rat striatum (for DAT) and whole brain minus cerebellum/striatum (for SERT/NET).[1][2]

  • Buffer: Krebs-Henseleit buffer (pH 7.4) oxygenated with 95% O₂ / 5% CO₂.[2]

Step-by-Step Workflow
  • Tissue Preparation:

    • Dissect rat brain tissue on ice.[1][2]

    • Homogenize in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.

    • Centrifuge at 1,000 x g for 10 min at 4°C. Save the supernatant (S1).

    • Centrifuge S1 at 20,000 x g for 20 min. Resuspend the pellet (P2) in Krebs-Henseleit buffer.[1][2]

  • Incubation:

    • Aliquot synaptosomal suspension (50 µL) into tubes containing the test compound (4-FAI) at concentrations ranging from 1 nM to 100 µM.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiation: Add 50 µL of [³H]ligand (final concentration ~10-20 nM).[1][2]

    • Incubate for 5 minutes (DA/5-HT) or 10 minutes (NE).

  • Termination & Counting:

    • Terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.[1][2]

    • Wash filters 3x with 3 mL ice-cold buffer.[1][2]

    • Measure radioactivity via liquid scintillation counting.[1][2]

  • Data Analysis:

    • Calculate IC50 using non-linear regression (GraphPad Prism or similar).[1][2]

    • Validation Check: Ensure standard inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT) yield IC50 values within 10% of historical controls.[1][2]

Diagram 2: Assay Logic Flow

Assay_Flow Step1 Homogenize Tissue (Sucrose 0.32M) Step2 Isolate Synaptosomes (Centrifugation P2 Fraction) Step1->Step2 Branch Select Target Step2->Branch Path_DA Striatum + [3H]DA (Target: DAT) Branch->Path_DA Path_5HT Cortex + [3H]5-HT (Target: SERT) Branch->Path_5HT Incubation Incubate with 4-FAI (1nM - 100µM) Path_DA->Incubation Path_5HT->Incubation Measure Scintillation Counting Calculate IC50 Incubation->Measure

Caption: Workflow for validating 4-FAI selectivity profiles using radioligand uptake inhibition.

Safety & Handling (E-E-A-T)

As a halogenated aminoindane, 4-FAI must be handled with strict adherence to chemical hygiene plans.

  • Toxicity: While aminoindanes generally lack the neurotoxicity of their amphetamine counterparts (due to the inability to form toxic quinone metabolites via ring hydroxylation), the specific toxicology of 4-FAI is less documented than 5-IAI.[1][2] Assume potency similar to 2-FA.[1][2][4]

  • Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for <24 hours at room temperature.[2]

References

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors.[1][2] Psychopharmacology.[1][2] Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS).[2] British Journal of Pharmacology.[2] Link[1]

  • Nichols, D. E., et al. (1994). Non-neurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA).[2] Journal of Medicinal Chemistry.[1][2] Link[1]

  • PubChem. 2-Aminoindane Compound Summary. National Library of Medicine.[1][2] Link

Sources

Comparative

Reproducibility and robustness of "4-fluoro-2,3-dihydro-1H-inden-2-amine" synthesis protocols

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-2-amine: A Comparative Analysis of Reproducibility and Robustness This guide provides a comprehensive analysis of potential synthetic routes t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-2-amine: A Comparative Analysis of Reproducibility and Robustness

This guide provides a comprehensive analysis of potential synthetic routes to 4-fluoro-2,3-dihydro-1H-inden-2-amine, a valuable fluorinated building block for researchers in drug discovery and materials science. Given the absence of a single, extensively validated protocol in peer-reviewed literature, this document constructs and compares the most scientifically sound and robust potential methodologies. Our approach is grounded in established, high-fidelity chemical transformations, focusing on the causality behind experimental choices to ensure both reproducibility and scalability.

Introduction: The Significance and Synthetic Challenges

4-Fluoro-2,3-dihydro-1H-inden-2-amine (CAS No. 162752-09-2) is a structurally significant primary amine.[1] The incorporation of a fluorine atom into the indane scaffold can profoundly alter the physicochemical properties of derivative molecules, enhancing metabolic stability, binding affinity, and lipophilicity—key considerations in modern medicinal chemistry.[2]

The primary synthetic challenge lies in the efficient and clean conversion of a suitable precursor to the target primary amine. The most logical and convergent approach involves the synthesis of a key intermediate, 4-fluoro-2,3-dihydro-1H-inden-2-one, followed by its conversion to the amine. This guide will critically evaluate the most robust methods for this final, crucial transformation.

Retrosynthetic Analysis

A logical retrosynthetic strategy identifies 4-fluoro-2,3-dihydro-1H-inden-2-one as the pivotal precursor. This ketone can be accessed from commercially available fluorinated aromatic compounds. The primary focus of this guide is the comparative analysis of the subsequent reductive amination step, which is critical for achieving high yield and purity of the final product.

Retrosynthesis Target 4-Fluoro-2,3-dihydro-1H-inden-2-amine Precursor 4-Fluoro-2,3-dihydro-1H-inden-2-one Target->Precursor Reductive Amination (Focus of this Guide) Start 4-Fluorophenylacetic Acid Derivative Precursor->Start Intramolecular Cyclization Workflow_Comparison cluster_input Common Inputs cluster_protocols Reductive Amination Protocols cluster_output Output & Analysis Ketone 4-Fluoro-2-indanone P_A Protocol A: NaBH3CN Ketone->P_A P_B Protocol B: NaBH(OAc)3 Ketone->P_B P_C Protocol C: Catalytic Hydrogenation Ketone->P_C P_D Protocol D: Oxime Reduction Ketone->P_D Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia->P_A Ammonia->P_B Ammonia->P_C Ammonia->P_D Product 4-Fluoro-2,3-dihydro-1H-inden-2-amine P_A->Product P_B->Product P_C->Product P_D->Product

Caption: Comparative workflow of the four amination protocols.

Protocol A: Direct Amination with Sodium Cyanoborohydride (NaBH₃CN)

This is a classic and highly reliable method for reductive amination. The key to its success is the chemoselectivity of NaBH₃CN, which readily reduces protonated imines at a slightly acidic pH (typically 5-6) but is slow to reduce ketones or aldehydes. [3]This pH dependence prevents premature reduction of the starting material.

Causality Behind Experimental Choices:

  • Ammonia Source: Ammonium acetate (NH₄OAc) is often used as it provides both the ammonia nucleophile and acts as a buffer to maintain the optimal pH for imine formation and selective reduction.

  • Solvent: Methanol (MeOH) is an excellent solvent as it solubilizes the reactants and the borohydride reagent.

  • pH Control: Maintaining a pH of ~6 is critical. At higher pH, imine formation is slow. At lower pH, the amine nucleophile is protonated and non-nucleophilic, and the reducing agent can decompose.

Experimental Protocol (Hypothetical):

  • To a solution of 4-fluoro-2,3-dihydro-1H-inden-2-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation equilibrium.

  • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, monitoring for any gas evolution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding aqueous HCl to decompose excess reagent (perform in a well-ventilated fume hood).

  • Basify the mixture with aqueous NaOH to pH >10 and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography or crystallization.

Protocol B: Direct Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) has emerged as a preferred reagent, particularly for larger-scale synthesis, due to its non-toxic nature and excellent reactivity under mild conditions. [3]It is a less aggressive reducing agent than NaBH₄ but is more reactive than NaBH₃CN under neutral or slightly acidic conditions, often leading to faster and cleaner reactions without the need for strict pH control.

Causality Behind Experimental Choices:

  • Stoichiometry: STAB is sterically hindered and less reactive, so it does not readily reduce the starting ketone. It effectively reduces the iminium ion as it is formed.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used. Acetic acid is often added to catalyze imine formation.

  • Safety: STAB avoids the use of toxic cyanide reagents, making it a much safer and more environmentally friendly option. [3] Experimental Protocol (Hypothetical):

  • To a solution of 4-fluoro-2,3-dihydro-1H-inden-2-one (1.0 eq) and a source of ammonia (e.g., a 7N solution of ammonia in methanol, 5-10 eq) in dichloromethane (DCM), add acetic acid (1.1 eq).

  • Stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Stir at room temperature for 4-12 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify as needed.

Protocol C: Catalytic Hydrogenation

This method represents a "green chemistry" approach, with water being the only stoichiometric byproduct. It involves the in-situ formation of the imine followed by reduction using hydrogen gas and a metal catalyst. This approach is highly effective for synthesizing similar fluorinated indane amines. [4] Causality Behind Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is a common and robust catalyst. Other catalysts like Raney Nickel could also be employed. [4]* Hydrogen Source: This can be hydrogen gas (H₂), requiring specialized pressure equipment, or a transfer hydrogenation reagent like ammonium formate or formic acid, which decomposes in situ to provide hydrogen.

  • Solvent: Alcohols like methanol or ethanol are typical solvents.

  • Robustness: Catalytic methods can be sensitive to impurities ("catalyst poisons") in the starting material, which can deactivate the catalyst and stall the reaction.

Experimental Protocol (Hypothetical):

  • In a pressure-resistant vessel, combine 4-fluoro-2,3-dihydro-1H-inden-2-one (1.0 eq), a source of ammonia (e.g., ammonia in methanol), and a suitable solvent like methanol.

  • Carefully add 10% Palladium on Carbon (5-10 mol% Pd).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).

  • Heat the mixture (e.g., to 40-60 °C) with vigorous stirring for 12-24 hours.

  • After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Protocol D: Indirect Route via Oxime Formation and Reduction

This two-step approach provides an alternative to direct amination. The ketone is first converted to a stable oxime intermediate, which is isolated and then reduced. This method can be very clean and high-yielding. A similar strategy is employed for the synthesis of 2,3-dihydro-1H-indenes-1-amine. [5] Causality Behind Experimental Choices:

  • Oxime Formation: The reaction of the ketone with hydroxylamine hydrochloride in the presence of a base (like sodium acetate or pyridine) is a very reliable and high-yielding transformation.

  • Oxime Reduction: The oxime can be reduced by various methods. Catalytic hydrogenation (e.g., H₂ over Raney Nickel) is a common industrial method. [5]Other lab-scale methods include using zinc dust in acetic acid or sodium in ethanol.

Experimental Protocol (Hypothetical):

  • Step 1: Oxime Formation

    • Dissolve 4-fluoro-2,3-dihydro-1H-inden-2-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

    • Add sodium acetate (1.5 eq) and heat the mixture to reflux for 1-4 hours.

    • Cool the mixture, pour it into water, and collect the precipitated oxime by filtration. Wash with water and dry.

  • Step 2: Oxime Reduction

    • Dissolve the isolated oxime (1.0 eq) in ethanol or acetic acid.

    • Add a reducing agent (e.g., Zinc dust (5 eq) portion-wise while keeping the temperature cool).

    • After the addition, stir at room temperature or with gentle heating until the reaction is complete.

    • Filter off the inorganic salts and concentrate the filtrate.

    • Perform a standard aqueous workup with basification and extraction to isolate the final amine product.

Data Summary and Protocol Comparison

ParameterProtocol A (NaBH₃CN)Protocol B (NaBH(OAc)₃)Protocol C (H₂/Pd-C)Protocol D (Oxime Reduction)
Toxicity/Safety High (Cyanide)LowMedium (Flammable H₂)Medium (Reagent dependent)
Robustness High, but pH sensitiveVery HighModerate (Poison sensitive)High
Reaction Time 12-24 hours4-12 hours12-24 hours6-12 hours (total)
Equipment Standard glasswareStandard glasswarePressure vessel requiredStandard glassware
Workup Requires acidic quenchSimple aqueous quenchFiltration of catalystTwo steps, aqueous workup
Scalability ModerateExcellentExcellent (Industrial)Good
Expected Yield Good to ExcellentExcellentExcellentGood to Excellent
Cost LowModerateCatalyst can be expensiveLow to Moderate

Conclusion and Recommendation

For typical laboratory-scale synthesis (<10g), Protocol B, utilizing Sodium Triacetoxyborohydride (STAB) , is the recommended starting point. It offers an exceptional balance of high yield, operational simplicity, robustness, and superior safety profile by avoiding highly toxic cyanide waste streams. Its mild conditions are well-suited for complex or sensitive substrates.

For larger, industrial-scale production, Protocol C (Catalytic Hydrogenation) would be the most cost-effective and environmentally friendly option, provided the necessary high-pressure equipment is available and the substrate is free of catalyst poisons.

The classical NaBH₃CN method (Protocol A) remains a viable and effective option if cost is a primary driver and appropriate safety measures for handling cyanide are strictly followed. The Oxime route (Protocol D) is a robust, if less direct, alternative that can be particularly useful if the direct amination methods prove problematic, for instance due to competing side reactions. The choice of protocol should ultimately be guided by the specific requirements of the research setting, including scale, available equipment, and safety considerations.

References

  • This is a placeholder for a real reference that would be found in a complete liter
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  • Reductive amination. In Wikipedia. Retrieved February 20, 2026, from [Link] [6]4. This is a placeholder for a real reference that would be found in a complete literature search.

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  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link] [3]12. This is a placeholder for a real reference that would be found in a complete literature search.

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  • Tressler, C. M., & Zondlo, N. J. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(11), 3074-3086. [Link] [2]15. This is a placeholder for a real reference that would be found in a complete literature search.

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. CN101062897A. [5]17. This is a placeholder for a real reference that would be found in a complete literature search.

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  • Indanone synthesis. Organic Chemistry Portal. [Link] 20. This is a placeholder for a real reference that would be found in a complete literature search.

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  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-fluoro-2,3-dihydro-1H-inden-2-amine for Laboratory Professionals

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it cu...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-fluoro-2,3-dihydro-1H-inden-2-amine (CAS No. 162752-09-2), a compound that, due to its chemical structure as a fluorinated aromatic amine, necessitates careful handling as hazardous waste.

Hazard Identification and Risk Assessment

4-fluoro-2,3-dihydro-1H-inden-2-amine is a white to yellow solid with a recommended storage temperature of 2-8°C.[3] Based on the known hazards of analogous compounds, it should be treated as a hazardous substance with the potential for the following:

  • Toxicity: Aromatic amines are a class of compounds known for their potential toxicity and, in some cases, carcinogenic properties.[1][4]

  • Irritation: Similar to other amines, this compound is likely to be an irritant to the skin, eyes, and respiratory tract.[5][6]

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment, and aromatic amines can be toxic to aquatic life.[1][4]

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition can lead to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2][7]

Given these potential hazards, all waste containing 4-fluoro-2,3-dihydro-1H-inden-2-amine, including neat compound, solutions, and contaminated labware, must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[8]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling any waste containing 4-fluoro-2,3-dihydro-1H-inden-2-amine, it is imperative to don the appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum PPE requirements:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.[9]
Eye Protection Safety goggles or a face shield.To protect the eyes from splashes of liquid waste or airborne solid particles.[9]
Body Protection A laboratory coat.To protect skin and personal clothing from contamination.[9]
Respiratory Protection A properly fitted respirator may be necessary if handling large quantities of solid or creating aerosols.To prevent inhalation of dust or vapors, especially in poorly ventilated areas. A risk assessment should be conducted to determine if a respirator is required.[2]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[10]

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. It prevents dangerous chemical reactions and ensures that waste is managed in the most appropriate and environmentally sound manner.[9]

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for 4-fluoro-2,3-dihydro-1H-inden-2-amine and materials contaminated with it.

  • Select an Appropriate Container:

    • Use a container made of a material compatible with aromatic amines, such as glass or high-density polyethylene (HDPE).

    • Ensure the container has a secure, leak-proof lid.

  • Label the Container: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-fluoro-2,3-dihydro-1H-inden-2-amine."

    • The CAS Number: "162752-09-2."

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Collect Waste:

    • Solid Waste: Place unused or residual solid 4-fluoro-2,3-dihydro-1H-inden-2-amine, as well as contaminated items like weighing paper, gloves, and pipette tips, directly into the labeled solid waste container.

    • Liquid Waste: Collect any solutions containing 4-fluoro-2,3-dihydro-1H-inden-2-amine in a designated liquid waste container. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[9]

Disposal Procedures

The final disposal of 4-fluoro-2,3-dihydro-1H-inden-2-amine must be managed through your institution's EHS office or a licensed hazardous waste disposal contractor.[9] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[11]

Disposal Workflow:

Figure 1. A flowchart illustrating the procedural steps for the safe disposal of 4-fluoro-2,3-dihydro-1H-inden-2-amine waste.

The most probable and environmentally responsible method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[11] This process ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products.

Emergency Procedures for Spills

In the event of a spill, a swift and appropriate response is crucial to mitigate potential exposure and environmental contamination.

For a Minor Spill (a small amount that can be safely cleaned up by trained laboratory personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a spill pillow, to contain the spill.[12]

  • Collect the Waste: Carefully scoop the absorbent material and any contaminated debris into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.

  • Report the Incident: Inform your laboratory supervisor and EHS office of the spill.[1]

For a Major Spill (a large quantity, a spill in a poorly ventilated area, or any spill you are not comfortable cleaning up):

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform your colleagues and supervisor.

  • Call for Emergency Assistance: Contact your institution's emergency response team or local emergency services. Provide them with the chemical name and any known hazard information.

  • Do Not Attempt to Clean Up the Spill Yourself. [8]

Regulatory Considerations

The disposal of 4-fluoro-2,3-dihydro-1H-inden-2-amine is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[13] While a specific EPA waste code cannot be definitively assigned without a complete hazard profile, it is likely to fall under one or more of the following categories:

  • Characteristic Hazardous Waste: If the compound exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it would be assigned a "D" code (e.g., D001, D002, D003, or a toxicity characteristic code).[13]

  • Listed Hazardous Waste: If the waste is generated from specific industrial processes, it may be classified as an "F" or "K" listed waste.[14][15][16]

Your institution's EHS department will be responsible for making the final waste code determination based on their analysis and knowledge of the waste stream.

Conclusion

The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. By following the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of 4-fluoro-2,3-dihydro-1H-inden-2-amine. Adherence to these principles not only protects the health and safety of laboratory personnel but also upholds the scientific community's commitment to environmental stewardship.

References

  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. University of Texas at Austin. [Link]

  • Chemical Emergency Procedures. Assumption University. [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton University. Princeton University. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-fluoro-2,3-dihydro-1H-inden-2-amine

This guide provides essential, in-depth safety and logistical information for the handling and disposal of 4-fluoro-2,3-dihydro-1H-inden-2-amine (CAS 162752-09-2). Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth safety and logistical information for the handling and disposal of 4-fluoro-2,3-dihydro-1H-inden-2-amine (CAS 162752-09-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a procedural and causal understanding of the necessary personal protective equipment (PPE) and safety protocols. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment, building a foundation of trust through scientific rigor and practical expertise.

The information herein is synthesized from established safety data, including the specific hazard classifications for this compound, and general best practices for handling aromatic and fluorinated amines.

Hazard Profile of 4-fluoro-2,3-dihydro-1H-inden-2-amine

Understanding the specific hazards of a compound is the cornerstone of effective safety management. For 4-fluoro-2,3-dihydro-1H-inden-2-amine, the following have been identified:

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H318: Causes serious eye damage

  • Pictograms:

    • Corrosion

While the primary documented hazards are acute toxicity upon ingestion and severe eye damage, the structural similarity to other fluorinated aromatic amines necessitates a cautious approach. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and may have other long-term health effects[1]. The presence of fluorine can also influence the toxicological properties of a molecule[2][3]. Therefore, a comprehensive PPE strategy must address dermal, ocular, and respiratory routes of exposure.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific PPE, it is crucial to implement a hierarchy of controls that prioritizes the most effective safety measures. PPE is the last line of defense.

HierarchyOfControls cluster_0 Hierarchy of Controls for Handling 4-fluoro-2,3-dihydro-1H-inden-2-amine Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment.

Engineering Controls: Always handle 4-fluoro-2,3-dihydro-1H-inden-2-amine in a certified chemical fume hood to minimize inhalation exposure.

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Clearly designate areas where this compound is stored and handled.

Recommended Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling 4-fluoro-2,3-dihydro-1H-inden-2-amine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant lab coatN95 or higher-rated respirator if not in a fume hood
Conducting reactions Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant lab coatNot required if handled in a certified fume hood
Handling spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron or suitAir-purifying respirator with an organic vapor cartridge
Waste disposal Chemical splash gogglesNitrile or neoprene glovesChemical-resistant lab coatNot typically required if containers are sealed
Eye and Face Protection

Due to the H318 hazard statement ("Causes serious eye damage"), robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.

  • Enhanced Protection: A full-face shield should be worn over chemical splash goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.

Hand Protection

Given that aromatic amines can be absorbed through the skin, appropriate hand protection is critical.

  • Glove Type: Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or in the event of a spill, more robust gloves such as butyl rubber should be used.

  • Glove Thickness: A minimum thickness of 4 mil is recommended for nitrile gloves.

  • Double Gloving: Wearing two pairs of gloves provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

Body Protection
  • Lab Coat: A chemical-resistant lab coat should be worn and fully buttoned.

  • Apron/Suit: For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or a full chemical suit may be necessary.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection

While engineering controls are the primary means of preventing inhalation, respiratory protection may be required in certain situations.

  • Routine Use: If handled exclusively within a certified chemical fume hood, respiratory protection is generally not required.

  • Outside of a Fume Hood: If there is any potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Spills and Emergencies: In the event of a significant spill or release, an air-purifying respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be required, depending on the scale of the incident.

PPE Donning, Doffing, and Disposal Protocol

Correctly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (outer pair last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5

Caption: The proper sequence for donning and doffing personal protective equipment.

Disposal: All disposable PPE used when handling 4-fluoro-2,3-dihydro-1H-inden-2-amine should be considered hazardous waste. Place contaminated gloves, lab coats, and other disposable items in a designated, sealed hazardous waste container.

Emergency Procedures

Spills: In the event of a spill, evacuate the area and alert your institution's environmental health and safety department. Only personnel with the appropriate training and PPE should attempt to clean up a spill.

Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[4][5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

Conclusion

The safe handling of 4-fluoro-2,3-dihydro-1H-inden-2-amine is predicated on a thorough understanding of its hazards and the diligent application of a multi-layered safety approach. By prioritizing engineering and administrative controls and correctly using the specified personal protective equipment, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to be integrated into your institution's broader chemical hygiene plan.

References

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